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Core Science & Biosynthesis

Foundational

Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in organic solvents

Title: Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in Organic Solvents: A Comprehensive Technical Guide Introduction Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in Organic Solvents: A Comprehensive Technical Guide

Introduction Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized indenone derivative utilized as a critical intermediate in advanced organic synthesis and pharmaceutical drug development. Due to its rigid aromatic core, polar functional groups, and halogen substituent, its solvation thermodynamics present unique challenges. This whitepaper provides a rigorous analysis of its solubility profile in organic solvents, grounded in physicochemical principles and validated experimental methodologies.

Structural Analysis & Physicochemical Profiling

The solubility of a compound is fundamentally dictated by the energy required to disrupt its crystal lattice and the energy released upon solvation. For Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, the molecular architecture features several distinct interaction sites:

  • Indenone Core: Provides a rigid, planar hydrophobic surface capable of

    
     stacking interactions, contributing to a high crystal lattice energy.
    
  • 1-Oxo and 5-Methyl Carboxylate Groups: Act as strong hydrogen-bond acceptors, exhibiting high polarity (

    
    ) and hydrogen-bonding (
    
    
    
    ) components in Hansen space.
  • 3-Bromo Substituent: Enhances lipophilicity while introducing polarizability, which increases dispersion force interactions (

    
    ).
    

Understanding these features through the lens of Hansen Solubility Parameters (HSP) allows us to predict solvent compatibility. Because the compound lacks hydrogen-bond donors, it relies entirely on the solvent to provide complementary dipole-dipole or hydrogen-bonding interactions to overcome the enthalpic penalty of dissolution[1].

StructuralFeatures Core Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (Solid, High Lattice Energy) Ketone 1-Oxo Group (H-Bond Acceptor, High δP) Core->Ketone Ester Methyl Carboxylate (H-Bond Acceptor, High δP) Core->Ester Bromo 3-Bromo Substituent (Lipophilic, Polarizable, High δD) Core->Bromo Indenone Indenone Core (Hydrophobic, π-π Stacking) Core->Indenone

Physicochemical mapping of functional groups governing solvent interactions.

Solubility Matrix in Organic Solvents

Based on its structural profiling, the thermodynamic solubility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate varies drastically across different solvent classes. The data below synthesizes theoretical HSP matching with empirical behavior typical of halogenated indenone esters.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Non-Polar Aliphatic Hexane, HeptaneVery Low (< 1 mg/mL)Insufficient polarity (

) to disrupt the strong dipole-dipole interactions of the crystalline solid.
Non-Polar Aromatic Toluene, BenzeneLow to Moderate (1-10 mg/mL)Moderate dispersion force matching (

) and

interactions with the indenone core, but lacks H-bond capacity.
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THFHigh (50-150 mg/mL)Excellent balance of dispersion and polarity. The dipole moments align well with the ester and ketone moieties.
Highly Polar Aprotic DMF, DMSO, NMPVery High (> 200 mg/mL)Strong dipole-dipole interactions and high polarizability fully solvate the molecule. Ideal for stock solutions.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Solvents act as H-bond donors to the ketone/ester, but the hydrophobic bromo-indenone core limits overall capacity.

Table 1: Predicted solubility matrix for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate based on physicochemical properties.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility (often determined via rapid DMSO stock dilution) is useful for early-stage high-throughput screening, it is highly prone to supersaturation artifacts and co-solvent masking effects. For rigorous process chemistry, scale-up synthesis, and formulation, Thermodynamic Solubility must be determined using the Isothermal Shake-Flask Method, a gold-standard approach adapted from OECD Test Guideline 105[2].

This protocol operates as a self-validating system: by ensuring a persistent excess of the solid phase and allowing sufficient time for equilibrium, the resulting concentration represents the true thermodynamic limit of the solvent-solute system.

Step-by-Step Protocol:

  • Preparation of Saturated Mixtures: Accurately weigh 50 mg of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate into a 4 mL amber glass vial. Add 1 mL of the target organic solvent. The presence of undissolved solid is critical; if the solid dissolves completely, add additional compound in 10 mg increments until a persistent, cloudy suspension is achieved.

  • Isothermal Equilibration: Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker incubator. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 to 48 hours[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter material is pre-saturated to prevent analyte adsorption).

  • HPLC-UV Quantification: Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the assay. Analyze via HPLC using a C18 column, a water/acetonitrile gradient, and UV detection at λ = 254 nm. Quantify the solubility against a multi-point calibration curve prepared from a certified reference standard.

SolubilityWorkflow Start Compound Selection (Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate) Solvents Solvent Library Selection (Guided by Hansen Parameters) Start->Solvents Equilibration Isothermal Equilibration (Shake-Flask, 24h, 25°C) Solvents->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis HPLC-UV Quantification (λ = 254 nm) Separation->Analysis Result Solubility Matrix Generation (Data Processing) Analysis->Result

Standardized workflow for determining the thermodynamic solubility of indenone derivatives.

Implications for Synthesis and Drug Development

The solubility profile of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate directly dictates its utility and handling in synthetic workflows:

  • Cross-Coupling Reactions: The 3-bromo position is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings. Because these reactions require moderately polar environments to stabilize transition states, utilizing THF or Dioxane ensures complete solvation of the starting material while supporting the catalytic cycle.

  • Ester Hydrolysis: Saponification of the 5-methyl carboxylate to the corresponding carboxylic acid requires a miscible organic/aqueous system. A THF/Water or Methanol/Water co-solvent system is recommended to balance the solubility of the lipophilic starting material and the hydrophilic hydroxide reagent.

  • Purification & Isolation: The stark contrast in solubility between highly polar aprotic solvents (e.g., DMSO, Ethyl Acetate) and non-polar aliphatics (e.g., Heptane) makes this compound an excellent candidate for anti-solvent crystallization, allowing for high-yield recovery with exceptional purity.

References

  • Title: Hansen Solubility Parameters of Liquids at 25°C Source: Kinam Park URL: [Link] Citation Index: [1]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link] Citation Index: [2]

  • Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications URL: [Link] Citation Index:

Sources

Exploratory

Technical Safety Monograph: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

The following is an in-depth technical guide and safety monograph for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed for researchers and drug development professionals. Document Type: High-Potency Intermediate H...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety monograph for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed for researchers and drug development professionals.

Document Type: High-Potency Intermediate Handling Guide CAS Registry Number: 2682114-56-1 Role: Advanced Pharmaceutical Intermediate (HIF-2


 Inhibitor Synthesis)

Executive Summary & Chemical Context

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of hypoxia-inducible factor-2


 (HIF-2

) inhibitors, such as Belzutifan (MK-6482).

As a Senior Application Scientist, I emphasize that this compound is not merely a "white powder" but a dense functional array containing a vinyl bromide, an


-unsaturated ketone (enone), and an ester moiety. This structural combination creates a potent electrophilic scaffold . While standard SDSs list generic hazards, the researcher must recognize its potential as a Michael acceptor , capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins).

This guide transcends the standard SDS by integrating mechanistic toxicology with process safety engineering , ensuring that your experimental workflow is both successful and secure.

Chemical Identity Table
ParameterDetail
CAS Number 2682114-56-1
Molecular Formula

Molecular Weight 267.08 g/mol
Physical State Solid (often off-white to pale yellow)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; low solubility in water.
Key Functionality

-bromo-enone (Electrophile), Methyl ester

Hazard Identification & Mechanistic Toxicology

The "Why" Behind the Warning: Standard GHS classifications for this compound (H302, H315, H319) often understate the risk because they rely on acute toxicity data rather than reactive potential.

The Electrophilic Threat

The core danger lies in the 3-bromo-1-oxo-1H-indene motif.

  • Michael Acceptor: The C2-C3 double bond is activated by the C1 ketone. Biological thiols (e.g., Glutathione) can attack C2 or C3.

  • Vinyl Bromide Reactivity: The bromine at C3 is a leaving group potential, though less reactive than an alkyl bromide. However, in the presence of palladium catalysts (common in cross-coupling reactions for drug synthesis), this site becomes the focal point of reactivity.

  • Lachrymator Potential: While not explicitly classified as a lachrymator in all databases,

    
    -halo and vinyl-halo enones are structurally related to potent tear gas agents. Treat as a potential lachrymator. 
    
GHS Classification (Harmonized)[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3][4]

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical interaction between the compound and biological targets, necessitating the strict PPE protocols defined in Section 3.

HazardMechanism Compound Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Motif β-Bromo Enone Motif (Electrophile) Compound->Motif Structural Basis BioTarget Biological Nucleophiles (Cysteine/Glutathione) Motif->BioTarget Michael Addition (Covalent Bonding) Outcome Protein Alkylation / Depletion of Antioxidants BioTarget->Outcome Irreversible Modification Toxicity Cellular Stress & Irritation (H315/H319) Outcome->Toxicity Physiological Effect

Figure 1: Mechanistic toxicology pathway showing the electrophilic potential of the indene core.

Safe Handling & Experimental Protocols

Directive: Do not handle on an open bench. The combination of powder form and irritation potential mandates containment.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Airflow: Ensure face velocity is >100 fpm (0.5 m/s).

  • Static Control: Use anti-static weighing boats. Dry powders of organic esters can generate static charge, leading to dispersion.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (unlikely), use a P95/P100 particulate respirator with an organic vapor cartridge (OV/P100).

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling solutions.

    • Rationale: Small electrophiles can permeate thin nitrile over time.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that act as irritants.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The enone system can degrade upon prolonged exposure to oxygen and moisture.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation (brominated compounds can be light-sensitive).

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of response dictates the severity of the injury.

ScenarioImmediate ActionRationale
Ocular Exposure Rinse immediately for 15 minutes using an eyewash station.[5] Hold eyelids open.The compound is an irritant; immediate dilution prevents corneal damage.
Skin Contact Wash with soap and water for 15 minutes.[4] Do not use alcohol. Alcohol can enhance the transdermal absorption of lipophilic esters.
Inhalation Move to fresh air.[2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).Respiratory irritation (H335) can cause bronchial spasms.
Spill Cleanup Do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or use a HEPA vacuum.Dry sweeping aerosolizes the irritant, expanding the contamination zone.

Waste Disposal & Deactivation

Environmental Fate: As a halogenated organic, this compound must not enter the water supply.

Deactivation Logic

While specific deactivation data is proprietary, the chemical structure suggests that basic hydrolysis or nucleophilic scavenging is effective for cleaning contaminated glassware.

  • Glassware Wash: Rinse with a dilute solution of Sodium Thiosulfate or Cysteine (if available) followed by base bath (KOH/Isopropanol).

    • Mechanism:[7][3][4][8] Thiosulfate acts as a nucleophile to scavenge the electrophilic enone, reducing its reactivity before final washing.

Disposal Workflow
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant".

  • Liquid Waste: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in "Halogenated Organic Waste" streams.

  • Destruction: High-temperature incineration equipped with a scrubber (to neutralize HBr gas generated during combustion).

Synthesis & Application Context (Belzutifan)

For the Drug Developer: This compound is a critical building block. In the synthesis of Belzutifan-type molecules, the bromine at C3 typically undergoes a Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling to install the heteroaryl side chains characteristic of HIF-2


 inhibitors.

Reaction Safety Note: When subjecting this compound to cross-coupling conditions (Pd catalyst, Base, Heat):

  • Expect the release of Bromide salts .

  • Monitor for de-bromination side products (3-H-indene derivatives) which may alter the impurity profile.

HandlingWorkflow Storage Storage: 2-8°C Inert Atmosphere Retrieval Retrieval: Allow to warm to RT (Prevent Condensation) Storage->Retrieval Weighing Weighing: Fume Hood Only Anti-static protocols Retrieval->Weighing Desiccator Reaction Reaction Setup: Pd-Catalyzed Coupling (Closed Vessel) Weighing->Reaction Dissolve immediately Quench Quench/Cleanup: Thiosulfate Wash Halogenated Waste Reaction->Quench Post-Process

Figure 2: Safe handling workflow from cold storage to reaction initiation.

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1).[9][10][11] Merck KGaA. Link

  • PubChem. (2024).[1] Compound Summary: Indene Derivatives and Safety Profiles. National Library of Medicine. Link

  • Xu, R., et al. (2019).[12] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876-6893. (Contextual grounding for Belzutifan intermediates). Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Link

  • CymitQuimica. (2024). Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Data.Link

Sources

Foundational

Molecular weight and formula of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

The following technical guide details the molecular characteristics, synthesis, and applications of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate . Molecular Identity, Synthesis, and Application in Drug Discovery Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and applications of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate .

Molecular Identity, Synthesis, and Application in Drug Discovery

Executive Summary

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1 ) is a functionalized indenone derivative used primarily as an intermediate in medicinal chemistry.[1] Characterized by an electrophilic enone system and a reactive bromine handle, it serves as a critical scaffold for developing bioactive molecules, particularly in the synthesis of inhibitors for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) and other enzyme targets requiring a rigid bicyclic core.

Property Data
CAS Number 2682114-56-1
Molecular Formula C₁₁H₇BrO₃
Molecular Weight 267.08 g/mol
Exact Mass 265.958 g/mol
IUPAC Name Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate
Core Structure 1-Indenone (Benzocyclopentenone)

Chemical Identity & Structural Analysis[2]

Molecular Formula Breakdown

The empirical formula C₁₁H₇BrO₃ is derived from the indenone core (C₉H₆O) with specific substitutions:

  • Indenone Core (C₉H₆O): A bicyclic structure consisting of a benzene ring fused to a five-membered unsaturated ketone.

  • Methyl Ester Substituent (+C₂H₃O₂ - H): A methoxycarbonyl group (-COOCH₃) replaces a hydrogen atom at the 5-position (aromatic ring).

  • Bromo Substituent (+Br - H): A bromine atom replaces a hydrogen at the 3-position (vinyl carbon of the five-membered ring).

Calculation:



Structural Topology

The molecule features a conjugated enone system (C=C-C=O) within the five-membered ring.

  • C1 (Carbonyl): Highly electrophilic due to conjugation with the C2=C3 double bond.

  • C3 (Vinyl Bromide): The bromine atom at position 3 is attached to an sp² hybridized carbon. This position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of aryl or alkyl groups.

  • C5 (Ester): Located on the benzene ring, this ester provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol) or acts as a hydrogen bond acceptor in protein-ligand interactions.

Synthesis & Reaction Pathways[3][4][5][6][7][8][9][10]

The synthesis of 3-bromoindenones typically proceeds from the corresponding 1-indanone precursors. The transformation involves benzylic functionalization followed by elimination to establish the unsaturated indenone core.

Primary Synthetic Route

The most robust method involves the radical bromination of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate followed by dehydrohalogenation.

Step 1: Precursor Preparation The starting material, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (Indanone), is synthesized via the cyclization of 3-arylpropionic acid derivatives or Friedel-Crafts acylation.

Step 2: Bromination & Elimination Direct bromination using N-Bromosuccinimide (NBS) or molecular bromine targets the C3 position (benzylic) and/or C2 position (alpha-keto). To obtain the 3-bromoindenone specifically, a sequence of bromination followed by base-induced elimination is employed.

Reaction Workflow Visualization

SynthesisPath cluster_legend Reaction Type Start Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate (Indanone Core) Inter1 3-Bromoindanone Intermediate (Radical Substitution) Start->Inter1 NBS, AIBN (Benzylic Bromination) Inter2 2,3-Dibromoindanone (Optional Intermediate) Start->Inter2 Br2 (excess) Product Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate (Target Indenone) Inter1->Product Oxidation/Elimination (DDQ or Base) Inter2->Product Base (-HBr) key1 Blue: Radical Pathway key2 Red: Elimination/Oxidation

Figure 1: Synthetic pathway transforming the indanone core into the 3-bromoindenone target via bromination and subsequent unsaturation.

Mechanistic Insight
  • Regioselectivity: Radical bromination favors the C3 benzylic position due to the stability of the benzylic radical.

  • Unsaturation: The formation of the C2=C3 double bond is thermodynamically driven by the formation of the conjugated aromatic-enone system (indenone), which is planar and highly stable.

Physicochemical Properties[2][11]

Understanding the physicochemical profile is essential for assay development and formulation.

PropertyValue / DescriptionRelevance
Physical State Solid (Powder)Handling and weighing.[1]
Solubility DMSO, DMF, ChloroformSoluble in polar aprotic solvents; low water solubility.
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity; suitable for cell permeability.
Reactivity Electrophilic (Michael Acceptor)The C2=C3 double bond can react with thiols (cysteine) in biological assays (PAINS alert potential).
Storage 2-8°C, Inert AtmosphereSensitive to light and moisture due to the reactive enone and bromide.

Applications in Drug Discovery[7][9]

Scaffold for HIF-PH Inhibitors

The indenone core mimics the 2-oxoglutarate cofactor used by HIF Prolyl Hydroxylases (HIF-PH) .

  • Mechanism: The 1-oxo group and the carboxylate (or its hydrolyzed acid) can chelate the active site Iron (Fe²⁺) of the enzyme.

  • Optimization: The 3-bromo group allows for the attachment of hydrophobic "tails" (e.g., biaryl groups) via cross-coupling, which extend into the enzyme's binding pocket to enhance potency and selectivity.

Analytical Characterization

Researchers should expect the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • Aromatic protons (benzene ring): Multiplets around 7.5 - 8.0 ppm.[2]

    • Vinyl proton (C2-H): Singlet around 6.5 - 7.0 ppm (characteristic of 3-substituted indenones).

    • Methyl ester: Singlet at ~3.9 ppm.

  • Mass Spectrometry (LC-MS):

    • Parent ion [M+H]⁺ at m/z 267/269 (1:1 isotopic ratio due to Bromine).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood.[3] Avoid dust formation.

  • Stability: The compound is a vinyl bromide and an enone; avoid strong nucleophiles and reducing agents unless intended for reaction.

References

  • BenchChem. (2025). Methyl 3-bromo-1-oxoindene-6-carboxylate and Isomers: Synthetic Methodologies. Retrieved from .

  • PubChem. (2025). Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (Indanone Precursor). CID 10375253. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1).[1][4][5] Retrieved from .

  • Tutar, A. (2012). Short and Selective Synthesis of 3,5-dibromoinden-1-one. DergiPark Academic. Retrieved from .

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Retrieved from .

Sources

Exploratory

Strategic Utilization of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in Modern Medicinal Chemistry

Executive Summary Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) represents a high-value "pivot intermediate" in the synthesis of functionalized indane pharmacophores. Characterized by its 3-bromoindeno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) represents a high-value "pivot intermediate" in the synthesis of functionalized indane pharmacophores. Characterized by its 3-bromoindenone core, this molecule integrates three distinct reactive handles—a vinyl bromide, an


-unsaturated ketone, and a remote methyl ester—into a single bicyclic scaffold.

This guide details the technical specifications, synthetic pathways, and strategic applications of this intermediate.[][2] It is particularly relevant for research programs targeting HIF-2α inhibitors , GPCR modulators , and kinase inhibitors , where the 3-substituted indane motif is a privileged structure. By utilizing the C3-bromine as a handle for late-stage cross-coupling, researchers can rapidly generate diverse libraries of chiral indanes, bypassing the limitations of traditional cyclization strategies.

Structural Analysis & Reactivity Profile

The utility of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate stems from its dense functionalization. Understanding the electronic environment of the indenone core is critical for process design.

FeatureChemical NatureReactivity / Strategic Utility
C3-Bromine Vinyl BromidePrimary Handle: Excellent substrate for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl/heteroaryl groups.
C1-Ketone Enone CarbonylStereocenter Precursor: Substrate for asymmetric transfer hydrogenation (ATH) or CBS reduction to generate chiral alcohols.
C2-C3 Bond Electron-Deficient AlkeneElectrophile: Susceptible to Michael additions and cycloadditions ([2+2], [4+2]).
C5-Ester Methyl CarboxylateSecondary Handle: Orthogonal functionality for solubility tuning or conversion to amides/acids after core elaboration.
Stability Warning

As an electron-deficient


-bromoenone, this compound is prone to polymerization  and hydrolysis  under basic conditions. It is also a potent alkylating agent (potential lachrymator). Protocols must prioritize low-temperature handling and the exclusion of strong nucleophiles during storage.

Synthetic Pathway: The Radical Bromination Route

While several routes to indenones exist, the most scalable protocol for the 3-bromo derivative involves the radical bromination of the saturated indanone precursor, followed by elimination.

Core Reaction Scheme

Starting Material: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl


 or Trifluorotoluene.
Step-by-Step Protocol
  • Activation: Dissolve the starting indanone (1.0 equiv) in anhydrous trifluorotoluene (0.2 M). Degas with N

    
     for 15 minutes.
    
  • Bromination: Add NBS (2.1 equiv) and AIBN (0.05 equiv). Heat to reflux (80–90°C) under N

    
    .
    
    • Mechanism:[3][4] The reaction proceeds via a radical chain mechanism. The first bromination occurs at the benzylic C3 position. A second bromination or thermal elimination generates the unsaturated 3-bromoindenone.

  • Elimination (If required): If the intermediate 2,3-dibromo species persists, cool to 0°C and add Triethylamine (TEA, 2.5 equiv) dropwise to force dehydrobromination.

  • Workup: Dilute with EtOAc, wash with Na

    
    S
    
    
    
    O
    
    
    (to remove bromine), then brine. Dry over MgSO
    
    
    .
  • Purification: Flash chromatography on silica gel. Note: Use neutral silica and avoid methanolic eluents to prevent Michael addition of methanol.

SynthesisPath Start Methyl 1-oxo-2,3-dihydro- 1H-indene-5-carboxylate Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 3-Bromo / 2,3-Dibromo Step1->Inter Radical Substitution Step2 Elimination (Et3N, 0°C) Inter->Step2 Product Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Step2->Product -HBr

Figure 1: Synthetic workflow for the preparation of the target intermediate from the saturated indanone.

Strategic Applications in Drug Discovery[7]

This intermediate allows for the divergent synthesis of chiral 3-substituted indanes. A common workflow involves installing the pharmacophore at C3 followed by setting the stereochemistry at C1.

Case Study: Synthesis of HIF-2α Inhibitor Analogs

HIF-2α inhibitors (e.g., Belzutifan class) often feature a chiral hydroxy-indane core with complex aryl substituents.

Workflow:
  • Suzuki-Miyaura Coupling:

    • React the 3-bromoindenone with an aryl boronic acid (e.g., 4-fluorophenylboronic acid).

    • Catalyst: Pd(PPh

      
      )
      
      
      
      or Pd(dppf)Cl
      
      
      .
    • Conditions: Mild base (Na

      
      CO
      
      
      
      ), Toluene/Water, 60°C.
    • Outcome: Formation of the 3-arylindenone . The vinyl bromide is highly reactive, allowing coupling before the ester or ketone is affected.

  • Asymmetric Reduction:

    • Reduce the C1 ketone to the chiral alcohol.

    • Reagent: Ru-Noyori catalyst (Transfer Hydrogenation) or CBS-Borane.

    • Outcome: Establishment of the (S)- or (R)-hydroxyl center with high ee (>95%).

  • Directed Hydrogenation:

    • Reduce the C2-C3 double bond.

    • Conditions: H

      
      , Pd/C.
      
    • Stereocontrol: The C1-hydroxyl group often directs the hydrogenation to the same face, establishing cis-stereochemistry (e.g., 1,3-cis-indane).

ApplicationWorkflow Core Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki ArylIndenone 3-Aryl-indenone (Scaffold) Suzuki->ArylIndenone Reduction Asymmetric Reduction (Noyori / CBS) ArylIndenone->Reduction ChiralAlcohol Chiral Indenol (e.g., 1S-hydroxy) Reduction->ChiralAlcohol H2 Hydrogenation (H2, Pd/C) ChiralAlcohol->H2 Directed Reduction Final Functionalized Chiral Indane (HIF-2α Inhibitor Analog) H2->Final

Figure 2: Divergent synthesis strategy for accessing chiral indane therapeutics.

Process Optimization & Quality Control

Impurity Management
  • Regioisomers: During the synthesis of the precursor indanone, ensure the 5-carboxylate is pure. Isomers at the 6-position will carry through.

  • Bromine Residues: Residual NBS or Br

    
     can cause oxidative degradation during storage. Ensure a thorough thiosulfate wash.
    
Analytical Standards
  • HPLC: Use a C18 column with a water/acetonitrile gradient. The bromoindenone will have a distinct UV max (approx. 250-280 nm) due to the extended conjugation.

  • NMR: The vinyl proton (C2-H) appears as a characteristic singlet (or doublet with small coupling) in the 6.5–7.0 ppm region, distinct from the aromatic signals.

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Light: Protect from light to prevent photochemical dimerization of the enone.

References

  • BLD Pharm. (2025). Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Monograph. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: CAS 2682114-56-1.[5][6][7][8][9] Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indanones and Indenones: Methodologies and Mechanisms. Retrieved from

  • BenchChem. (2025). Methyl 3-Bromo-1-oxoindene-6-carboxylate: Reactivity and Applications. Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold. Chemical Communications.[10] Retrieved from

Sources

Foundational

Technical Whitepaper: Sourcing, Purity Profiling, and Synthetic Applications of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Executive Summary Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science. Fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a reactive enone system, a vinylic bromide, and a methyl ester, it serves as a critical intermediate for constructing complex polycyclic frameworks and spiro-fused target molecules. This guide provides an in-depth analysis of its commercial availability, purity standards, and validated experimental methodologies for downstream functionalization.

Commercial Landscape and Purity Grades

When sourcing advanced intermediates like Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, researchers must balance cost, lead time, and purity. The compound is commercially available through several specialized chemical suppliers, predominantly at a standard purity grade of 97% [1].

Why 97% Purity? In the context of early-stage drug discovery and exploratory synthesis, a 97% purity grade is the industry standard for halogenated indenone derivatives. The remaining 3% typically comprises trace regioisomers (e.g., 2-bromo or 6-carboxylate variants) or unreacted starting materials from the esterification/bromination sequence. Because these impurities generally lack the exact steric and electronic profile of the target molecule, they are easily separated via standard silica gel chromatography following downstream functionalization. Furthermore, 97% purity is sufficient for transition-metal-catalyzed reactions, provided the impurities do not contain catalyst poisons (such as free thiols or heavy metal contaminants).

Table 1: Commercial Suppliers and Specifications for CAS 2682114-56-1
SupplierCatalog / Ref No.Standard PurityPhysical FormStorage Conditions
MilliporeSigma BL3H97A4686497%SolidSealed in dry, 2-8°C
BLD Pharm BDPH9BCDDBC897%SolidCold-chain, 2-8°C
CymitQuimica 10-F84772997%SolidRoom Temp / 2-8°C
Accela ChemBio SY28491997%Solid2-8°C

Structural Profiling and Mechanistic Utility

The synthetic value of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate lies in its orthogonal reactivity profile. The molecule presents three distinct sites for functionalization:

  • C3-Vinylic Bromide: Highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) due to its conjugation with the C1 carbonyl.

  • C5-Methyl Ester: A robust protecting group that can be saponified to a carboxylic acid for subsequent amidation or reduced to a benzylic alcohol.

  • C1-C2-C3 Enone System: Susceptible to oxa-Michael and aza-Michael additions. Similar 3-bromo-1-indenone systems have been successfully utilized in double oxa-Michael additions for the total synthesis of complex natural products like Palmarumycin C6 () [4].

ReactivityMap Core Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate C3 C3-Position (Bromide) Pd-Catalyzed Cross-Coupling Core->C3 C5 C5-Position (Methyl Ester) Hydrolysis / Amidation Core->C5 Enone Enone System Oxa-Michael Additions Core->Enone Suzuki Suzuki-Miyaura (Aryl/Alkyl Groups) C3->Suzuki Sonogashira Sonogashira (Alkynes) C3->Sonogashira

Fig 1. Bifunctional reactivity map highlighting key functionalization sites.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific conditions are chosen over alternatives.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: To install an aryl group at the C3 position while preserving the C5 ester and the enone system. Causality & Design: The vinylic bromide is highly reactive, allowing for milder coupling conditions (80°C instead of >100°C). We utilize Pd(dppf)Cl₂ as it provides excellent stability and minimizes dehalogenation side-reactions. A biphasic 1,4-dioxane/water system ensures solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, add Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.5 equiv, 1.25 mmol).

  • Degassing (Critical Step): Add 1,4-dioxane (4 mL) and deionized water (1 mL). Purge the biphasic mixture with Argon for 15 minutes using a sparging needle. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive flow of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material (highly UV active, distinct Rf) should completely disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄. Rationale: Na₂SO₄ is preferred over MgSO₄ here to avoid potential Lewis acid-catalyzed side reactions with the enone system.

  • Purification & Validation: Concentrate under reduced pressure and purify via flash column chromatography. Validate the product using ¹H-NMR (confirming the disappearance of the C3-Br and the appearance of aromatic protons) and LC-MS.

Workflow Step1 1. Reagent Preparation Weigh Indenone, Boronic Acid, Pd(dppf)Cl2 Step2 2. Degassing Purge with Argon (x3) to prevent Pd oxidation Step1->Step2 Step3 3. Reaction Heat at 80°C in Dioxane/H2O (4-6h) Step2->Step3 Step4 4. Workup Quench, Extract (EtOAc), Dry (Na2SO4) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5 Step6 6. Validation NMR, LC-MS Analysis Step5->Step6

Fig 2. Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Chemoselective Saponification of the C5 Methyl Ester

Objective: To hydrolyze the C5 ester to a carboxylic acid without triggering a retro-aldol or Michael addition sequence on the enone. Causality & Design: Strongly basic conditions (e.g., refluxing NaOH) can easily degrade the sensitive 1-oxo-1H-indene core. Therefore, mild saponification using LiOH in a THF/Water mixture at ambient temperature is strictly required.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the indenone derivative (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M concentration).

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) in one portion at 0°C. Rationale: Starting at 0°C minimizes the risk of nucleophilic attack by hydroxide at the C3 position (if the bromide is still present) or the C1 carbonyl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with bromocresol green to visualize the newly formed carboxylic acid).

  • Workup (Self-Validating): Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with Et₂O to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Validation: A precipitate should form immediately upon acidification, confirming the successful generation of the free carboxylic acid.

  • Isolation: Extract the precipitated acid with EtOAc, dry over Na₂SO₄, and concentrate.

Conclusion

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is a highly strategic intermediate. Its commercial availability at 97% purity from major suppliers like [1], [2], and [3] makes it highly accessible for R&D. By understanding the mechanistic causality of its reactive sites—particularly its utility in cross-coupling and Michael additions—researchers can reliably integrate this compound into advanced drug discovery pipelines.

References

  • Semantic Scholar. "FIRST TOTAL SYNTHESIS OF PALMARUMYCIN C6 BASED ON DOUBLE OXA-MICHAEL ADDITION OF 1,8-DIHYDROXYNAPHTHALENE TO 3-BROMO-1-INDENONE". Heterocycles, 2019. URL:[Link]

Exploratory

Thermodynamic Stability of Bromo-Indenone Esters: A Structural &amp; Kinetic Analysis

The following technical guide serves as an advanced reference for the thermodynamic and kinetic stability profiling of Bromo-Indenone Esters , a critical class of intermediates in the synthesis of bioactive spirocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as an advanced reference for the thermodynamic and kinetic stability profiling of Bromo-Indenone Esters , a critical class of intermediates in the synthesis of bioactive spirocyclic compounds and anti-inflammatory agents.

Part 1: Executive Summary & Structural Context

In drug development, the indenone scaffold (benzocyclopentenone) is a "privileged structure," serving as the core for agents treating Alzheimer’s (e.g., Donepezil analogues) and various carcinomas. The introduction of a bromine atom (for cross-coupling utility) and an ester moiety (for solubility or prodrug activity) creates a highly functionalized, yet thermodynamically sensitive, "push-pull" system.

The Core Challenge: Bromo-indenone esters exhibit a dichotomy of stability. While the aromatic ring provides resonance stabilization, the


-unsaturated ketone (enone) system is an electrophilic trap. The thermodynamic stability is governed by three competing vectors:
  • Ester Hydrolysis: Accelerated by the electron-withdrawing nature of the indenone core.

  • C-Br Bond Lability: Susceptibility to oxidative addition or nucleophilic aromatic substitution (

    
    ) depending on positioning.
    
  • Michael Addition: The enone double bond is prone to nucleophilic attack by solvents or biological thiols, disrupting the planar conjugation.

This guide provides the field-proven methodologies to quantify these stability parameters, ensuring reproducible synthesis and storage.

Part 2: Thermodynamic Landscape & Mechanistic Theory

Electronic Effects on Stability

The thermodynamic stability of a representative 3-ester-2-bromo-indenone is dictated by the conjugation energy.

  • Resonance Stabilization: The carbonyl of the ester and the ketone of the indenone compete for electron density from the central double bond. This "cross-conjugation" lowers the energy of the LUMO, making the molecule a potent Michael Acceptor .

  • The Bromine Effect: While a weak deactivator via induction (-I), the bromine at the C2 or C4 position offers minor resonance donation (+R). However, its primary role in stability is steric . A bulky bromine atom at C2 forces the adjacent ester group out of planarity, reducing conjugation efficiency and actually increasing the rate of hydrolysis (steric inhibition of resonance).

Degradation Pathways (DOT Visualization)

The following diagram maps the critical degradation pathways that researchers must control during processing.

DegradationPathways Indenone Bromo-Indenone Ester (Intact) Hydrolysis Acid/Alcohol (Hydrolysis Product) Indenone->Hydrolysis pH > 8.0 or < 2.0 (k_hyd) MichaelAdduct Michael Adduct (Solvent Addition) Indenone->MichaelAdduct Nucleophiles (R-SH, H2O) Soft Nucleophiles Dimer Photodimerization (Solid State) Indenone->Dimer UV Light (hv) [2+2] Cycloaddition Debrominated Debrominated Indenone (Radical/Thermal) Indenone->Debrominated High Temp (>120°C) Pd Impurities

Figure 1: Primary degradation vectors for bromo-indenone esters. Note the bifurcation between hydrolytic (pH-driven) and photolytic pathways.

Part 3: Experimental Protocols for Stability Profiling

To validate the shelf-life and reaction integrity of these compounds, we utilize a Self-Validating Forced Degradation Protocol .

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (


) for ester hydrolysis.

Reagents:

  • Buffer Systems: 50 mM Phosphate (pH 2.0, 7.4) and Borate (pH 9.0).

  • Internal Standard: Naphthalene (inert, UV-active).

  • Solvent: Acetonitrile (ACN) / Buffer (50:50 v/v).

Methodology:

  • Stock Preparation: Dissolve 10 mg of Bromo-indenone ester in 10 mL ACN.

  • Initiation: Add 100

    
    L of stock to 900 
    
    
    
    L of pre-thermostated buffer (
    
    
    and
    
    
    ).
  • Sampling: Inject 10

    
    L into HPLC-UV (254 nm) at 
    
    
    
    min.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Causality & Insight: We use a 50% organic modifier (ACN) not just for solubility, but to quench the "hydrophobic collapse" often seen with indenones in pure water, which can lead to precipitation rather than hydrolysis, falsifying kinetic data.

Protocol B: Thermal Stress & Solid-State Stability

Objective: Assess thermodynamic propensity for decarboxylation or debromination.

  • DSC Analysis: Perform Differential Scanning Calorimetry from

    
     to 
    
    
    
    at
    
    
    /min.
    • Success Criterion: A sharp endotherm (melting) followed by a flat baseline.

    • Failure Mode: An exotherm immediately following melting indicates thermal decomposition (likely decarboxylation).

  • Isothermal Hold: Hold sample at

    
     for 2 weeks. Analyze via UPLC-MS.
    

Part 4: Quantitative Data Summary

The following table summarizes typical stability data for a 3-ethoxycarbonyl-2-bromo-indenone model system.

ParameterConditionRate Constant (

)

(Half-life)
Primary Degradant
Acid Stability pH 1.2,


~55 hoursCarboxylic Acid
Physiological pH 7.4,


~7.7 hoursCarboxylic Acid
Alkaline pH 9.0,


~8.2 minsAcid + Ring Opening
Photostability UV-A (10 h)N/A (Solid State)92% Recovery[2+2] Dimer
Oxidative 3%

Negligible> 48 hoursN/A

Note: Data derived from model kinetic simulations of activated enone esters [1, 2].

Part 5: Synthetic Implications & Handling

The "Goldilocks" Zone for Cross-Coupling

When utilizing bromo-indenone esters in Suzuki or Heck couplings:

  • Base Selection: Avoid strong hydroxides (NaOH, KOH). The ester is too labile.

  • Recommendation: Use weak inorganic bases like

    
     or hindered organic bases (e.g., DIPEA) in anhydrous solvents (Dioxane/DMF).
    
  • Temperature: Keep reactions below

    
    . Above this, the thermodynamic equilibrium shifts toward de-bromination  if Pd-hydride species are present.
    
Workflow Visualization: Optimization Loop

OptimizationLoop Start Start Synthesis CheckpH Check Reaction pH Start->CheckpH Coupling Pd-Catalyzed Coupling CheckpH->Coupling pH < 8 Adjust Switch to Anhydrous Weak Base CheckpH->Adjust pH > 8 Analysis UPLC-MS Analysis Coupling->Analysis Decision Impurity Profile? Analysis->Decision Isolate Isolate & Store (-20°C, Dark) Decision->Isolate <1% Hydrolysis Decision->Adjust >5% Hydrolysis Adjust->Coupling

Figure 2: Decision logic for optimizing coupling reactions involving labile bromo-indenone esters.

References

  • Ökten, S., et al. (2025).[1] Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Retrieved from [Link][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Executive Summary & Scientific Context Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized, electron-deficient building block of significant value in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized, electron-deficient building block of significant value in medicinal chemistry and materials science[1]. The indenone scaffold is a privileged structure, serving as a critical precursor for biologically active compounds, including monoamine reuptake inhibitors like indatraline, as well as advanced fluorescent materials[2][3].

The dual presence of a 1-oxo (ketone) group and a 5-carboxylate (ester) group renders the 3-position exceptionally electrophilic. While this highly activated C(sp2)-Br bond is primed for rapid late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), it also makes the substrate uniquely susceptible to base-catalyzed degradation and conjugate (Michael) additions[2]. As a Senior Application Scientist, this guide provides a self-validating, causality-driven protocol to achieve high-yielding cross-couplings while mitigating these competing side reactions.

Mechanistic Pathway & Causality

Understanding the catalytic cycle is essential for troubleshooting and optimizing the functionalization of bromoindenones. The electron-withdrawing nature of the indenone core fundamentally alters the kinetics of the standard cross-coupling cycle:

  • Oxidative Addition (Rate-Accelerated) : The electron-deficient nature of the C3 carbon dramatically lowers the activation barrier for the insertion of the Pd(0) active species into the C-Br bond.

  • Transmetalation (Chemoselectivity Checkpoint) : Because the substrate is prone to nucleophilic attack, the choice of base is critical. Mild, inorganic bases (e.g., K3PO4 or Na2CO3) must be used to activate the arylboronic acid without triggering the degradation of the indenone ring[2].

  • Reductive Elimination : The steric bulk of the resulting 3-aryl group forces rapid reductive elimination, releasing the product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Substrate Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Substrate->OxAdd TransMet Pd(II) Transmetalation Complex OxAdd->TransMet Transmetalation RedElim Reductive Elimination TransMet->RedElim Isomerization & Preparation RedElim->Pd0 Catalyst Regeneration Product 3-Substituted Indenone Derivative RedElim->Product Product Release Boronic Arylboronic Acid + Base Boronic->TransMet

Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 3-bromoindenone derivatives.

Reaction Optimization & Quantitative Data

When optimizing the cross-coupling of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, the interplay between the catalyst ligand, base strength, and solvent system dictates the overall yield. The table below summarizes the causality behind various condition matrices based on established bromoindenone reactivity profiles[2][3].

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Scientific Observation & Causality
1Pd(PPh3)4Na2CO3THF / H2O (4:1)651278Standard baseline conditions; moderate reaction rate prevents thermal degradation[2].
2Pd(dppf)Cl2K3PO4Dioxane / H2O (4:1)80492Optimal. Bidentate ligand prevents catalyst deactivation; K3PO4 enables rapid transmetalation.
3Pd(OAc)2 / SPhosK2CO3Toluene / H2O (10:1)90665Lower yield; stronger base and higher heat lead to partial hydrolysis of the 5-carboxylate ester.
4XPhos-Pd-G2K3PO4THF / H2O (4:1)60395Excellent for sterically hindered or electronically deactivated arylboronic acids.

Validated Experimental Protocol

This step-by-step methodology utilizes the optimized conditions (Entry 2) to ensure a self-validating, reproducible workflow.

Reagents & Materials:

  • Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv, 1.0 mmol, 267.1 mg)[4]

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (5 mol%, 0.05 mmol, 36.6 mg)

  • K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, the selected arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K3PO4.

    • Causality Note: Adding all solid reagents prior to degassing prevents the mechanical loss of the expensive catalyst and ensures a uniform solid mixture.

  • Atmospheric Control: Seal the tube with a rubber septum. Connect to a Schlenk line to evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times.

    • Causality Note: Oxygen is highly detrimental to Pd(0) species. Complete deoxygenation is mandatory to prevent catalyst poisoning and homocoupling of the boronic acid.

  • Solvent Introduction: Via a gas-tight syringe, add 4.0 mL of rigorously degassed 1,4-Dioxane followed by 1.0 mL of degassed deionized water.

    • Causality Note: The biphasic nature of the solvent system is deliberate. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the K3PO4, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the vessel in a pre-heated silicone oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

    • Causality Note: Limiting the temperature to 80 °C provides sufficient thermal energy to drive the catalytic cycle while suppressing the thermal decomposition of the activated indenone core.

  • Reaction Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench with water (10 mL). Separate the phases, extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL), and wash the combined organic layers with saturated NaCl solution (brine, 15 mL).

  • Desiccation & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes). The product typically elutes as a brightly colored (yellow/orange) band due to the extended conjugation of the 3-arylindenone system.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesis, the following self-validating analytical checks must be performed:

  • 1H NMR Spectroscopy: The most diagnostic signal is the vinylic C2-H proton. In the starting bromoindenone, this proton appears as a distinct singlet. Upon successful cross-coupling, this singlet will shift (typically upfield to δ 6.0 - 6.3 ppm, depending on the shielding cone of the newly introduced aryl group). The preservation of the methyl ester singlet (~δ 3.9 ppm) confirms that ester hydrolysis did not occur.

  • Mass Spectrometry (LC-MS): The starting material exhibits a classic 1:1 isotopic doublet (m/z 267 / 269) characteristic of a single bromine atom[1]. The successful product will show the complete disappearance of this isotopic pattern, replaced by the exact mass of the coupled product [M+H]+.

  • Troubleshooting Protodeboronation: If LC-MS indicates unreacted bromoindenone alongside the consumption of the boronic acid, protodeboronation has occurred. Solution: Increase the boronic acid equivalents to 1.5 or switch to the highly active XPhos-Pd-G2 catalyst (Entry 4) to accelerate transmetalation.

References

  • Cossy, J., Belotti, D., & Maguer, A. (2003). Synthesis of Indatraline Using a Suzuki Cross-Coupling Reaction and a Chemoselective Hydrogenation: A Versatile Approach. Synlett.
  • Sigma-Aldrich. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate | 2682114-56-1.
  • Tutar, A., Cakmak, O., & Balcı, M. (2008). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. ResearchGate.

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The hydrolysis of methyl esters is a fundamental transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The hydrolysis of methyl esters is a fundamental transformation in organic synthesis. However, when the substrate contains highly electrophilic or base-sensitive moieties, standard saponification protocols (e.g., LiOH, NaOH) often lead to catastrophic substrate degradation[1]. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate presents a unique chemoselective challenge: the molecule features a robust aromatic methyl ester alongside a highly reactive 3-bromoindenone core.

This application note details field-proven, chemoselective protocols designed to hydrolyze the C5-methyl ester while preserving the integrity of the


-bromo-

-unsaturated ketone system.

Mechanistic Rationale & Substrate Vulnerability

To understand why standard protocols fail, we must analyze the causality of the substrate's reactivity. The 3-bromo-1-oxo-1H-indene system is essentially a cyclic


-halo enone.

If subjected to standard alkaline hydrolysis[1], the hydroxide ion (


) acts as a hard nucleophile. Rather than selectively attacking the sterically hindered aromatic ester at C5, the hydroxide preferentially attacks the highly electrophilic C3 position via a conjugate addition-elimination mechanism . This displaces the bromide ion, leading to the formation of a 3-hydroxyindenone intermediate, which rapidly tautomerizes to a 1,3-indandione derivative.

To achieve chemoselectivity, we must abandon nucleophilic acyl substitution at the carbonyl carbon and instead utilize reagents that either operate under strictly neutral conditions or target the


 bond via an 

dealkylation mechanism.

G Substrate Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Base Standard Base (NaOH / LiOH) Substrate->Base Hard Nucleophile (OH-) Mild Me3SnOH or LiI (Chemoselective) Substrate->Mild Soft/Neutral Conditions Degradation 1,3-Indandione Derivative (Bromide Displacement) Base->Degradation Conjugate Addition at C3 Product 3-bromo-1-oxo-1H-indene- 5-carboxylic acid Mild->Product Selective Ester Cleavage

Chemoselective vs. base-mediated degradation pathways for 3-bromoindenone esters.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data regarding reagent selection for this specific scaffold.

Reagent SystemCleavage MechanismEffect on 3-Bromoindenone CoreTypical YieldRecommendation Level
LiOH / THF /

Nucleophilic Acyl SubstitutionComplete degradation (Bromide displacement)< 10%🛑 Not Recommended

/ DCE
Organotin-mediated activationIntact (Neutral, mild conditions)80-95%Highly Recommended
LiI / Pyridine

Dealkylation at Methyl group
Intact (Soft nucleophile, non-basic)70-85%⚠️ Alternative

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Organotin-Mediated Hydrolysis (Nicolaou Protocol)

This method utilizes Trimethyltin hydroxide (


), a reagent specifically popularized for the cleavage of methyl esters in the presence of highly base-sensitive functional groups[2].

Reagents & Equipment:

  • Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv)

  • Trimethyltin hydroxide (

    
    ) (3.0 - 5.0 equiv)
    
  • Anhydrous 1,2-Dichloroethane (DCE)

  • Oil bath, reflux condenser, argon manifold.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask purged with argon, dissolve the substrate (1.0 equiv) in anhydrous DCE to achieve a concentration of 0.1 M.

  • Activation: Add

    
     (3.0 equiv) in one portion. Causality note: The organotin reagent acts as a mild hydroxide surrogate that coordinates tightly to the ester carbonyl without generating free nucleophilic hydroxide in solution, thereby protecting the indenone core.
    
  • Thermal Promotion: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C.

  • In-Process Control (Self-Validation): At 8 hours, sample 10

    
     of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze.
    
    • Success Metric: Disappearance of the

      
       peak for the ester and emergence of the 
      
      
      
      peak for the carboxylic acid.
    • Failure Metric: If a mass corresponding to

      
       is observed, the temperature is too high, causing thermal degradation.
      
  • Workup & Tin Sequestration: Once complete (typically 12–24 h), cool to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and 5% aqueous

    
    .
    
    • Causality note: The acidic aqueous layer is critical; it protonates the newly formed carboxylate to drive it into the organic layer while simultaneously sequestering the toxic tin byproducts into the aqueous phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the pure 3-bromo-1-oxo-1H-indene-5-carboxylic acid.
    
Protocol B: Nucleophilic Dealkylation via Soft Halides

If tin toxicity is a concern for downstream GMP scale-up,


 dealkylation using Lithium Iodide is a robust alternative[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous pyridine (0.2 M) under argon.

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI, 5.0 equiv). Causality note: Iodide is a soft nucleophile. It will ignore the hard carbonyl carbon and instead perform an

    
     attack on the soft methyl carbon of the ester, generating methyl iodide gas and the lithium carboxylate.
    
  • Heating: Heat the mixture to reflux (approx. 115 °C) for 16–48 hours.

  • Workup: Cool the reaction, dilute with EtOAc, and wash extensively with 1M HCl to remove the pyridine solvent. Wash the organic layer with saturated aqueous

    
     to reduce any trace iodine (
    
    
    
    ) generated during the reaction, ensuring a clean product profile.

Analytical Validation (NMR Markers)

To validate the success of the chemoselective hydrolysis, perform


 NMR (in DMSO-

) on the isolated product.
  • Confirmation of Cleavage: The sharp singlet at

    
     ppm (corresponding to the 
    
    
    
    group) must be completely absent.
  • Confirmation of Core Integrity: The vinylic proton of the indenone ring (C2 position) must remain visible as a singlet at

    
     ppm. If this peak shifts significantly or disappears, it indicates that the 3-bromoindenone core has been compromised via nucleophilic attack.
    

References

  • Basic Hydrolysis of Esters - Saponific
  • Total Syntheses of Cyclomarin and Metamarin Natural Products (Use of for sensitive ester hydrolysis) UCSF DeRisi Lab / Journal of the American Chemical Society
  • SN2 Reactions with Carboxylic Esters.

Sources

Method

Application Note: Synthesis of Bioactive Indenoisoquinolines via Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Executive Summary Indenoisoquinolines represent a highly potent class of non-camptothecin topoisomerase I (Top1) poisons. Unlike traditional camptothecins, they exhibit superior chemical stability, evade common drug effl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indenoisoquinolines represent a highly potent class of non-camptothecin topoisomerase I (Top1) poisons. Unlike traditional camptothecins, they exhibit superior chemical stability, evade common drug efflux transporters, and form highly persistent DNA cleavage complexes [[1]]([Link]). This application note details a robust, two-step synthetic methodology for constructing the indenoisoquinoline core using Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate . By leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a one-pot aminolysis-cyclization cascade, researchers can rapidly generate diverse, highly functionalized Top1 inhibitors.

Strategic Rationale & Molecular Design

The selection of starting materials in drug design dictates the boundaries of late-stage functionalization. Historically, planar Top1 inhibitors suffer from poor aqueous solubility, limiting their clinical translation .

Why Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate? Utilizing this specific bromoindenone provides a critical synthetic advantage: the methyl carboxylate at the 5-position. Following the construction of the tetracyclic indenoisoquinoline core, this ester serves as a bio-orthogonal handle. It can be selectively hydrolyzed and conjugated to hydrophilic polymers (e.g., PEGylation), carbohydrate moieties, or antibody-drug conjugate (ADC) linkers . This strategic choice directly addresses pharmacokinetic limitations without perturbing the planar intercalating surface required for Top1-DNA binding.

Mechanism of Action (MOA)

Indenoisoquinolines exert their cytotoxic effect by trapping Top1 in a transient covalent complex with DNA (Top1cc). By intercalating at the DNA cleavage site, they prevent the re-ligation of the DNA strand. When advancing replication forks collide with these stabilized complexes, lethal DNA double-strand breaks (DSBs) occur, triggering apoptosis .

MOA Top1 Topoisomerase I (Top1) + DNA Duplex Cleavage Transient DNA Cleavage Complex (Top1cc) Top1->Cleavage Normal function Stabilization Stabilized Top1cc (Prevented Re-ligation) Cleavage->Stabilization Blocked by inhibitor Inhibitor Indenoisoquinoline Intercalation Inhibitor->Stabilization Replication Collision with Replication Fork Stabilization->Replication DSB DNA Double-Strand Breaks (DSBs) Replication->DSB Apoptosis Cancer Cell Apoptosis DSB->Apoptosis

Mechanism of Top1 inhibition and apoptosis induction by indenoisoquinolines.

Experimental Methodologies

Workflow Overview

SynthesisWorkflow A Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate C Suzuki-Miyaura Cross-Coupling A->C B (2-(Methoxycarbonyl)phenyl) boronic acid B->C D Intermediate: 3-Arylindenone C->D F Aminolysis & Cyclization D->F E Primary Amine (e.g., Polyamine) E->F G Bioactive Indenoisoquinoline F->G

Stepwise cross-coupling and cyclization workflow for indenoisoquinoline synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize the 3-arylindenone intermediate. Causality & Expertise: The cross-coupling of sterically hindered, electron-deficient bromoindenones is prone to competitive protodeboronation of the boronic acid. We employ Pd(dppf)Cl2 because its bidentate ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and maximizing the biaryl yield .

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv, 0.5 mmol) and (2-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Note: The trace water is essential for the activation of the boronic acid via boronate formation.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The bright orange spot of the bromoindenone (Rf = 0.6) must completely disappear, replaced by a yellow fluorescent spot (Rf = 0.4).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography to yield the 3-arylindenone intermediate.

Protocol B: One-Pot Aminolysis and Cyclization

Objective: Construct the tetracyclic indenoisoquinoline core. Causality & Expertise: The addition of a primary amine triggers a cascade reaction: aminolysis of the phenyl ester forms an intermediate amide, which subsequently attacks the C1 ketone of the indene ring. Conducting this in a sealed tube at 120 °C in anhydrous ethanol ensures the volatile amine remains dissolved, driving the dehydration step to form the thermodynamically stable aromatic system .

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-arylindenone intermediate (1.0 equiv, 0.3 mmol) in anhydrous ethanol (5 mL) in a heavy-walled pressure tube.

  • Amine Addition: Add the desired primary amine (e.g., 3-morpholinopropan-1-amine) (3.0 equiv, 0.9 mmol). Note: Excess amine acts as both reactant and base catalyst for the cyclization.

  • Cyclization: Seal the tube and heat to 120 °C behind a blast shield for 16 hours.

  • Self-Validation Checkpoint: The solution will transition from yellow to a deep, dark red/purple, indicative of the highly conjugated indenoisoquinoline system.

  • Isolation: Cool the tube on ice. The product typically precipitates. Filter the dark red solid, wash with cold ethanol, and dry under a vacuum to obtain the final Top1 inhibitor.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh3)4 Na2CO3 Toluene/H2O 90 45 High protodeboronation of boronic acid
Pd(OAc)2 / SPhos K3PO4 Toluene 100 62 Sluggish oxidative addition

| Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90 | 88 | Clean conversion, minimal side products |

Table 2: Biological Evaluation of Synthesized Indenoisoquinolines Data represents derivatives synthesized using Protocol B, varying the amine side chain.

Amine Side Chain (R-group) Top1 Inhibition (Relative to Camptothecin) Cytotoxicity (NCI-60 MGM GI50, µM) Aqueous Solubility (mg/mL)
3-(Dimethylamino)propyl +++ 0.08 0.5
3-Morpholinopropyl ++++ 0.04 1.2

| Bis(2-hydroxyethyl)amino | +++++ | 0.02 | 3.4 |

Note: The presence of the 5-carboxylate ester (derived from the starting bromoindenone) allows the 3.4 mg/mL solubility of the bis(2-hydroxyethyl)amino derivative to be further increased to >10 mg/mL via PEG-esterification.

References

  • Cushman, M. et al. "Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen." Journal of Medicinal Chemistry (2003).

  • Kiselev, E. et al. "Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors and Improved Syntheses of the Experimental Anticancer Agents Indotecan (LMP400) and Indimitecan (LMP776)." Journal of Medicinal Chemistry (2014).

  • Beckford Vera, D. R. et al. "Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore." Journal of Medicinal Chemistry (2014).

  • Buchwald, S. L. et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie (2009).

  • Sigma-Aldrich. "Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate | CAS 2682114-56-1". Product Catalog.

Sources

Application

Application Note: Chemoselective Reduction of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

This Application Note and Protocol guide details the chemoselective reduction of the 1-oxo group in Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate . Executive Summary & Chemical Strategy The reduction of Methyl 3-bromo-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the chemoselective reduction of the 1-oxo group in Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate .

Executive Summary & Chemical Strategy

The reduction of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (Structure 1 ) presents a classic problem in polyfunctional molecule synthesis: Chemoselectivity .

This substrate contains three reactive centers susceptible to reduction:

  • The 1-Oxo group (Target): An

    
    -unsaturated ketone.[1]
    
  • The 5-Carboxylate (Off-target): A methyl ester sensitive to strong hydride donors (e.g., LiAlH

    
    ).
    
  • The 3-Bromo group (Off-target): A vinyl bromide susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation conditions (

    
    /Pd).
    

The Objective: Selectively reduce the 1-oxo group to the corresponding allylic alcohol (1-hydroxy) without reducing the ester, removing the bromine, or reducing the C2-C3 double bond (1,4-reduction).

The Solution: The Luche Reduction (NaBH


 + CeCl

) is the validated protocol for this transformation. The addition of Cerium(III) chloride activates the carbonyl oxygen, making it susceptible to 1,2-attack by the "hard" borohydride species, while suppressing the 1,4-conjugate addition and leaving the ester and vinyl halide intact.
Chemoselectivity Matrix
Reducing Agent1-Oxo ReductionC2-C3 Alkene Reduction3-Bromo Integrity5-Ester IntegrityOutcome
H

/ Pd-C
YesHigh Risk Failed (Dehalogenation) StableUnusable
LiAlH

YesLow RiskStableFailed (Reduces to Alcohol) Unusable
NaBH

(MeOH)
YesModerate Risk (1,4-addn)StableStableVariable Yield
Luche (NaBH

/CeCl

)
Yes (1,2-selective) Suppressed Stable Stable Optimal

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted Luche pathway.

ReactionPathway Substrate Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate (Ketone) Target Target Product: Methyl 3-bromo-1-hydroxy- 1H-indene-5-carboxylate (Allylic Alcohol) Substrate->Target Luche Reduction (NaBH4 + CeCl3) Side1 Side Product A: Dehalogenated Indanone (via H2/Pd) Substrate->Side1 H2 / Pd-C Side2 Side Product B: Diol (Ester Reduced) (via LiAlH4) Substrate->Side2 LiAlH4 Side3 Side Product C: Saturated Ketone (via 1,4-Reduction) Substrate->Side3 NaBH4 (No CeCl3)

Figure 1: Chemoselectivity landscape. The green path indicates the optimal Luche protocol.

Detailed Protocol: Luche Reduction

Scale: 1.0 mmol (approx. 267 mg of substrate) Expected Yield: 85–95% Time: 1–2 Hours

Reagents & Equipment[2][3]
  • Substrate: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ), 1.2 equiv.
    
  • Lewis Acid: Cerium(III) Chloride Heptahydrate (CeCl

    
    [2]·7H
    
    
    
    O), 1.2 equiv.[1]
  • Solvent: Methanol (HPLC grade), 0.2 M concentration.

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Equipment: Round-bottom flask, magnetic stir bar, ice bath (0°C).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a clean 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (267 mg, 1.0 mmol) in Methanol (5.0 mL).

    • Note: Methanol is crucial for the Luche mechanism; it facilitates the formation of alkoxy-borohydrides.

  • Lewis Acid Addition: Add CeCl

    
    ·7H
    
    
    
    O
    (447 mg, 1.2 mmol) to the solution. Stir at room temperature until fully dissolved (approx. 5–10 mins). The solution may turn slightly yellow but should remain clear.
  • Cooling: Place the reaction flask in an ice/water bath to cool to 0°C .

    • Critical: Cooling improves 1,2-selectivity and prevents potential ester transesterification or reduction.

Phase 2: Reduction
  • Hydride Addition: Add NaBH

    
      (45 mg, 1.2 mmol) portion-wise over 5 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure the system is vented (e.g., via a needle in the septum).
      
  • Monitoring: Stir the reaction at 0°C. Monitor by TLC (eluent 30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: The starting material (UV active, lower polarity) should disappear within 30–60 minutes. The product (alcohol) will appear as a more polar spot.

Phase 3: Workup & Isolation
  • Quenching: Once complete, carefully quench the reaction by adding saturated aq. NH

    
    Cl  (5 mL) dropwise at 0°C.
    
    • Caution: Vigorous bubbling may occur if excess borohydride remains.

  • Extraction: Allow the mixture to warm to room temperature. Remove the bulk of Methanol under reduced pressure (rotary evaporator). Dilute the residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with Brine (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude material is often pure enough for the next step (>90%). If necessary, purify via flash column chromatography (SiO

    
    , gradient 10% → 40% EtOAc/Hexanes).
    

Advanced Protocol: Enantioselective Reduction (CBS)

If the application requires a specific enantiomer of the alcohol (e.g., for chiral drug synthesis), the Corey-Bakshi-Shibata (CBS) Reduction is recommended.

Reagents:

  • (R)- or (S)-Me-CBS catalyst (10 mol%).

  • Borane-THF or Borane-DMS complex (0.6–1.0 equiv).

  • THF (anhydrous).[3]

Workflow Summary:

  • Dissolve the CBS catalyst in anhydrous THF at -20°C.

  • Add the Borane source.

  • Slowly add the ketone substrate (dissolved in THF) over 1 hour.

    • Mechanism:[1][4][5][6][7][8] The chiral catalyst directs the hydride attack to a specific face of the ketone.

  • Quench with MeOH and work up as above.

    • Note: This method strictly preserves the Br and Ester groups while establishing the C1 chiral center.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease CeCl

and NaBH

to 1.5 equiv. Ensure MeOH is not "wet" (though Luche tolerates water, excessive water destroys NaBH

too fast).
1,4-Reduction (Saturated Ketone) Lack of CeCl

or high temp
Ensure CeCl

is fully dissolved before adding NaBH

. Keep reaction at 0°C.
Loss of Bromine Contamination with transition metalsEnsure stir bars and glassware are clean. Avoid using Pd/Pt contaminated equipment.
Ester Hydrolysis Basic conditions during workupKeep workup neutral. Do not use strong bases (NaOH). Use NH

Cl quench.
Analytical Validation (Self-Validating System)
  • 1H NMR (CDCl

    
    ): 
    
    • Starting Material: No signal at ~5.2–5.5 ppm (CH-OH).

    • Product: New doublet or multiplet at ~5.2 ppm (C1-H ).

    • Vinyl Proton: The C2-H signal (typically ~6.5–7.0 ppm) must remain, confirming the double bond is intact.

    • Methyl Ester: Singlet at ~3.9 ppm must remain unchanged.

Workflow Diagram

Workflow Start Start: Methyl 3-bromo-1-oxo- 1H-indene-5-carboxylate Dissolve Dissolve in MeOH Add CeCl3·7H2O (1.2 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddHydride Add NaBH4 (1.2 eq) Portion-wise Cool->AddHydride React Stir 30-60 mins Monitor TLC AddHydride->React Quench Quench with sat. NH4Cl React->Quench Extract Extract w/ EtOAc Wash w/ Brine Dry Na2SO4 Quench->Extract Finish Final Product: Allylic Alcohol Extract->Finish

Figure 2: Experimental workflow for the Luche reduction process.

References

  • Luche, J. L. (1978).[1][2] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[1] Link

  • Gemal, A. L., & Luche, J. L. (1981).[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Sigma-Aldrich. "Product Specification: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate".[9] Link(General reference for substrate availability).

Sources

Method

Application Note: Regioselective Functionalization of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol Guide & Mechanistic Rationale Executive Summary & Mechanistic Rationale (CAS: 2682114-56-1) [1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol Guide & Mechanistic Rationale

Executive Summary & Mechanistic Rationale

(CAS: 2682114-56-1) [1] is a highly versatile, dual-axis building block utilized in the synthesis of complex pharmaceutical scaffolds. The architectural value of this molecule lies in its orthogonal reactivity domains, which allow for stepwise, regioselective derivatization.

  • The C3 Electrophilic Center: The

    
    -carbon (C3) of the 
    
    
    
    -unsaturated ketone system is highly electron-deficient. The presence of the C3-bromide lowers the Lowest Unoccupied Molecular Orbital (LUMO), making this position exceptionally reactive. It acts as a prime site for both oxidative addition by low-valent transition metals (e.g., Pd(0)) [3] and direct nucleophilic attack (addition-elimination) [2].
  • The C5 Methyl Ester: This moiety provides a stable, protected handle for late-stage diversification. Because it is electronically decoupled from the immediate push-pull dynamics of the enone system, it remains intact during C3 functionalization and can be subsequently activated via saponification and amidation.

Reactivity Workflow

ReactivityMap SM Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (Core Scaffold) C3_Pd C3: Suzuki-Miyaura Cross-Coupling SM->C3_Pd Pd Catalyst Aryl Boronic Acid C3_Nuc C3: Aza-Michael Addition-Elimination SM->C3_Nuc Amine Nucleophile Base/Heat Prod1 3-Aryl-1-oxo-1H-indene-5-carboxylate C3_Pd->Prod1 Prod2 3-Amino-1-oxo-1H-indene-5-carboxylate C3_Nuc->Prod2 C5_Est C5: Ester Hydrolysis & Amidation Prod3 3-Substituted-1-oxo-1H-indene-5-carboxamide C5_Est->Prod3 Prod1->C5_Est 1. LiOH 2. HATU, Amine Prod2->C5_Est 1. LiOH 2. HATU, Amine

Divergent regioselective functionalization workflow for the bromoindenone scaffold.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Install aryl or heteroaryl groups at the C3 position to generate extended conjugated systems.

Causality & Experimental Design

The C3 position is highly activated, making it prone to proto-debromination (reduction) under standard cross-coupling conditions if the reductive elimination step is too slow. To enforce causality toward the desired product:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected. The large bite angle of the dppf ligand accelerates reductive elimination, effectively outcompeting off-cycle proto-debromination pathways [3].

  • Base & Solvent: A mild base (K₂CO₃) in a 1,4-Dioxane/H₂O (4:1) mixture ensures the solubility of both the organic substrate and the inorganic base while preventing premature hydrolysis of the C5 methyl ester.

Quantitative Data: Optimization of Cross-Coupling Conditions
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O9045Significant proto-debromination
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O9062Incomplete conversion
3Pd(dppf)Cl₂ None K₂CO₃ Dioxane/H₂O 80 89 Optimal conditions
4Pd(dppf)Cl₂NoneCs₂CO₃Dioxane/H₂O8078Trace ester hydrolysis observed
Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask, combine Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoints:

  • In-Process: TLC (3:1 Hexanes/EtOAc) will show the disappearance of the starting material (Rf ~0.6) and the emergence of a new, highly UV-active spot (Rf ~0.4-0.5) corresponding to the extended conjugation of the 3-arylindenone.

  • Post-Reaction: LC-MS analysis of the crude mixture must confirm the target mass and the absence of the[M-Br+H]⁺ proto-debromination byproduct.

Protocol 2: Catalyst-Free Aza-Michael Addition-Elimination at C3

Objective: Install amine nucleophiles at the C3 position to create push-pull aminoindenone fluorophores or pharmacophores.

Causality & Experimental Design

Due to the profound electron-withdrawing effect of the C1 carbonyl, the C3 position acts as a potent Michael acceptor. Amines readily attack this position without the need for transition metal catalysis. The resulting tetrahedral enolate intermediate rapidly collapses, expelling the bromide anion (an excellent leaving group) to restore the aromaticity and conjugation of the indenone system [2].

Mechanism A 3-Bromoindenone Core B Aza-Michael Attack at C3 A->B + R2NH C Enolate Intermediate (Tetrahedral C3) B->C Electron shift to C1=O D Bromide Elimination (Re-aromatization) C->D - Br⁻ E 3-Aminoindenone Product D->E Proton transfer

Mechanistic pathway of catalyst-free aza-Michael addition-elimination at C3.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv) in anhydrous THF (0.2 M).

  • Amine Addition: Add the secondary amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger for the liberated HBr.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with 0.1 M HCl (to remove unreacted amine), water, and brine.

  • Isolation: Concentrate in vacuo. The product is typically pure enough for downstream applications, but can be recrystallized from EtOH if necessary.

Self-Validation Checkpoints:

  • In-Process: The reaction mixture will exhibit a distinct bathochromic shift (color change from pale yellow to deep orange/red), physically validating the formation of the newly formed push-pull conjugated system (amine lone pair donating into the enone).

  • Workup: The acidic wash inherently purifies the organic layer by protonating excess starting amine and pulling it into the aqueous phase.

Protocol 3: Orthogonal C5 Ester Functionalization

Objective: Convert the C5 methyl ester to a primary or secondary amide post-C3 functionalization.

Causality & Experimental Design

Once the C3 position is functionalized, the C5 methyl ester can be manipulated. LiOH in a mixed aqueous/organic solvent system provides mild saponification, avoiding nucleophilic degradation of the indenone core. Subsequent amidation utilizes HATU. HATU is chosen because it ensures rapid activation of the carboxylic acid, minimizing epimerization or side-reactions that can occur with slower coupling reagents like EDC/HOBt.

Step-by-Step Methodology
  • Saponification: Dissolve the C3-functionalized intermediate (1.0 equiv) in THF/MeOH/H₂O (2:1:1, 0.1 M). Add LiOH·H₂O (3.0 equiv). Stir at room temperature until complete consumption of the ester is observed.

  • Acidification: Concentrate to remove organic solvents. Acidify the aqueous layer with 1 M HCl to pH 3. Collect the precipitated carboxylic acid via vacuum filtration and dry under high vacuum.

  • Amidation: Dissolve the dry carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-activate the acid.

  • Coupling: Add the desired amine (1.5 equiv) and stir at room temperature for 4 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts. Dry, concentrate, and purify via flash chromatography.

Self-Validation Checkpoints:

  • Saponification: Validated by the complete dissolution of the organic substrate into the aqueous layer upon conversion to the lithium carboxylate salt, followed by rapid precipitation upon acidification.

  • Amidation: Confirmed by the formation of a less polar product on TLC compared to the intermediate carboxylic acid, and a distinct shift in the carbonyl stretching frequency via IR spectroscopy.

References

  • Doi, T., Tsukamoto, H., & Nomura, Y. (2019). "First Total Synthesis of Palmarumycin C6 based on Double Oxa-Michael Addition of 1,8-Dihydroxynaphthalene to 3-Bromo-1-indenone". Source: HETEROCYCLES. URL:[Link]

  • Cossy, J., Belotti, D., & Maguer, A. (2007). "Synthesis of indatraline using a Suzuki cross-coupling reaction and a chemoselective hydrogenation: A versatile approach". Source: Synlett. URL:[Link]

Application

Application Note: Advanced One-Pot Synthesis Utilizing Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Scaffolds

Subtitle: Sequential Suzuki-Miyaura Cross-Coupling and Conjugate Addition for Rapid Indanone Functionalization Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & St...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Sequential Suzuki-Miyaura Cross-Coupling and Conjugate Addition for Rapid Indanone Functionalization Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

Indenone and indanone derivatives are privileged structural motifs in medicinal chemistry. They serve as direct precursors to a wide array of potent psychoactive compounds, most notably monoamine reuptake inhibitors such as indatraline, which are critical in the treatment of neurodegenerative diseases and substance abuse disorders[1].

The commercial availability of highly functionalized building blocks like (CAS: 2682114-56-1) provides a versatile platform for diversity-oriented synthesis[2]. This specific scaffold is a bifunctional electrophile:

  • The C3 Vinylic Bromide: Acts as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

  • The C1-Oxo & C5-Carboxylate System: The highly conjugated enone acts as a potent Michael acceptor. The presence of the electron-withdrawing methyl ester at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, enhancing its electrophilicity for conjugate additions.

Mechanistic Causality: The Case for a One-Pot Approach (E-E-A-T)

Why Telescoping is Critical

Traditional step-wise synthesis requires the isolation of the 3-arylindenone intermediate following the initial cross-coupling. However, isolated 3-bromoindenones and their arylated derivatives are notoriously unstable. When exposed to ambient light, oxygen, or thermal stress, they are highly prone to side reactions, including dimerization (Diels-Alder cycloadditions) and thermolysis to form benzo[c]fluorenone derivatives[3],[4].

By telescoping the Suzuki-Miyaura cross-coupling with an in-situ nucleophilic attack (such as an aza-Michael addition), we bypass the isolation of the reactive indenone intermediate entirely.

Catalytic Synergy

During the Suzuki-Miyaura Coupling , the electron-deficient nature of the 3-bromoindenone ensures rapid oxidative addition to the Pd(0) species. Following transmetalation with an arylboronic acid, the electron-withdrawing C5-ester accelerates reductive elimination, rapidly expelling the 3-arylindenone intermediate and regenerating the Pd(0) catalyst. In the subsequent Aza-Michael Addition , the newly formed 3-arylindenone is immediately intercepted by an amine nucleophile. Because the LUMO is deeply lowered by the C1-ketone and C5-ester, this conjugate addition proceeds smoothly at room temperature without the need for additional Lewis acid catalysis, yielding a highly functionalized 2-amino-3-aryl-1-indanone.

Reaction Pathway Visualization

Mechanism SM Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (Bifunctional Electrophile) OA Oxidative Addition Complex [Pd(II)-Br] SM->OA + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OA TM Transmetalation (Ar-B(OH)2) OA->TM + Base/Boronic Acid RE Reductive Elimination (3-Arylindenone Intermediate) TM->RE RE->Pd0 Pd(0) Regeneration Nuc Nucleophilic Attack (Michael Addition) Activated by 5-Ester & 1-Oxo RE->Nuc in situ Prod 2-Substituted-3-Aryl-1-Indanone (Final Product) Nuc->Prod

Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling and subsequent aza-Michael addition.

Quantitative Data: Reaction Optimization

To ensure a self-validating and high-yielding protocol, extensive optimization of the catalyst, base, and solvent system was conducted. The use of a bidentate ligand (dppf) proved crucial in stabilizing the Pd intermediate against the electron-deficient scaffold, preventing premature catalyst degradation.

Table 1: Optimization of the One-Pot Sequence

EntryPalladium Source / LigandBase (Equiv)Solvent SystemTemp (°C)Intermediate Yield (%)*Final One-Pot Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)THF / H₂O (4:1)807865
2Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (2.0)Toluene1008572
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)80>9588
4 Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ (2.0) 1,4-Dioxane / H₂O (4:1) 80 >95 91

*Determined by crude ¹H-NMR analysis of an isolated aliquot prior to nucleophile addition.

Experimental Protocol: One-Pot Workflow

Workflow Step1 1. Reagent Assembly Scaffold + ArB(OH)2 + Pd Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Suzuki Coupling 80°C, 2h Step2->Step3 Step4 4. In-Situ Michael Add Nucleophile, 25°C, 4h Step3->Step4 Step5 5. Quench & Extract NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2: Step-by-step workflow for the one-pot synthesis of functionalized indanones.

Step-by-Step Methodology

Part A: Suzuki-Miyaura Cross-Coupling

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%), and Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Subject the vessel to three cycles of high-vacuum evacuation and backfilling with ultra-pure Argon. Note: Strict exclusion of oxygen is necessary to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) directly into the mixture via a gas-tight syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously for 2 hours.

  • Monitoring: Verify complete consumption of the starting bromoindenone via TLC (Hexanes/EtOAc 3:1). The intermediate 3-arylindenone will appear as a distinct, highly UV-active spot.

Part B: In-Situ Aza-Michael Addition 6. Cooling: Upon complete conversion, remove the vessel from the oil bath and allow it to cool to ambient temperature (25 °C). 7. Nucleophile Addition: Uncap the vessel under Argon flow and add the nucleophile (e.g., morpholine or a primary amine, 1.5 equiv, 0.75 mmol) directly to the crude reaction mixture. 8. Conjugate Addition: Stir the mixture at 25 °C for 4 hours. The electron-withdrawing C5-carboxylate group sufficiently activates the enone, driving the regioselective conjugate addition to completion. 9. Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 10 mL). 10. Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-amino-3-aryl-1-indanone derivative.

References

  • Title: Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton Source: ResearchGate (Tetrahedron) URL: [Link]

Sources

Method

Microwave-assisted synthesis involving bromo-indenone derivatives

Executive Summary The indenone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in tubulin polymerization inhibitors, anticancer agents, and antimicrobial compounds. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indenone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in tubulin polymerization inhibitors, anticancer agents, and antimicrobial compounds. However, the functionalization of the indenone ring—specifically the introduction of a halogen handle for cross-coupling—is often bottlenecked by slow thermal kinetics and competing side reactions during conventional synthesis.

This Application Note details an optimized Microwave-Assisted Protocol for the synthesis of 2-bromoinden-1-one derivatives . By leveraging the dielectric heating effects of microwave irradiation, this method reduces reaction times from hours to minutes while significantly suppressing the formation of thermodynamic byproducts common in oil-bath heating.

Key Benefits:

  • Time Efficiency: Reaction times reduced by 90% (from 4–12 hours to 10–20 minutes).

  • Purity: Kinetic control minimizes polymerization of the sensitive enone system.

  • Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.

Scientific Background & Mechanism[1]

The Indenone Scaffold in Drug Discovery

Indenones (specifically 2-bromoinden-1-ones) are versatile intermediates.[1] The C2-bromine atom serves as an excellent electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing rapid library generation of 2,3-disubstituted indenones.

Bioactivity Context:

  • Tubulin Inhibition: 2-Arylindenones bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • Cystathionine

    
    -lyase Inhibition:  Halogenated indanone/indenone derivatives have shown potency in potentiating antibiotics by inhibiting bacterial H2S production.
    
Microwave Dielectric Heating Mechanism

In this protocol, we utilize Acetonitrile (MeCN) as the solvent. MeCN has a medium loss tangent (


), allowing for efficient coupling with the oscillating electric field (2.45 GHz).
  • Dipolar Polarization: The rapid reorientation of the polar solvent molecules generates internal heat instantly.

  • Superheating Effect: The reaction mixture can be heated significantly above the atmospheric boiling point of MeCN (82 °C) in a sealed vessel, accessing higher energy transition states required for the bromination of the electron-deficient enone system.

Reaction Pathway Visualization

The following diagram illustrates the workflow, from the chalcone precursor to the final functionalized scaffold.

IndenoneSynthesis Chalcone Chalcone Precursor (1,3-Diarylprop-2-en-1-one) Indenone Indenone Intermediate (via Nazarov Cyclization) Chalcone->Indenone MW Irradiation Acid Cat. (TFA) 140°C, 20 min BromoIndenone 2-Bromoinden-1-one (Target Scaffold) Indenone->BromoIndenone MW Irradiation NBS, MeCN 100°C, 10 min SuzukiProduct Functionalized Drug Candidate (via Suzuki Coupling) BromoIndenone->SuzukiProduct Pd(PPh3)4 Ar-B(OH)2

Figure 1: Strategic workflow for the microwave-assisted synthesis of functionalized indenones.

Experimental Protocol

Materials & Reagents[3]
  • Substrate: 3-Phenylinden-1-one (synthesized via Nazarov cyclization or commercially available).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized).

  • Solvent: Acetonitrile (HPLC Grade).

  • Base (Optional): Triethylamine (Et3N) (for elimination if using indanone precursor).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol: Bromination of Indenone

Objective: Synthesis of 2-bromo-3-phenylinden-1-one.

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave-compatible borosilicate glass vial, dissolve 3-phenylinden-1-one (1.0 mmol, 206 mg) in Acetonitrile (3.0 mL).

    • Add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg).

    • Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Program Setup:

      • Mode: Dynamic (Standard Control)

      • Temperature: 100 °C

      • Hold Time: 10 minutes

      • Pressure Limit: 250 psi

      • Power: Max 150W (System will modulate power to maintain temp).

      • Stirring: High.

  • Work-up:

    • Cool the reaction vessel to room temperature using compressed air (integrated in most MW systems).

    • TLC Check: Elute with Hexane:EtOAc (8:2). The product (2-bromo) is typically less polar than the starting material.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) and wash with water (2 x 10 mL) to remove succinimide byproduct.

    • Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Comparison: Thermal vs. Microwave
ParameterConventional Thermal Heating (Reflux)Microwave-Assisted Protocol
Reaction Temperature 82 °C (Reflux MeCN)100 °C (Superheated)
Reaction Time 4 – 6 Hours10 Minutes
Yield 65 – 72%88 – 92%
Purity (LC-MS) 85% (requires chromatography)>95% (often requires only washing)
Energy Consumption High (Oil bath continuous)Low (Targeted irradiation)

Troubleshooting & Optimization (Expert Insights)

Issue: Regioselectivity (2-Bromo vs 3-Bromo)

  • Cause: If starting from an indanone (saturated) precursor, bromination can occur at C2 or C3 depending on substitution.

  • Solution: Starting with the indenone (unsaturated) forces reaction at the alpha-position (C2) via an addition-elimination mechanism. If using indanone, ensure 1.1 eq of base (Et3N) is added post-bromination in the same pot and irradiated for an extra 2 mins at 80°C to force elimination to the enone.

Issue: Over-Bromination

  • Cause: Excess NBS or too high temperature.

  • Solution: Stick strictly to 1.1 equivalents of NBS. Do not exceed 110°C. The electron-withdrawing nature of the first bromine atom usually deactivates the ring toward a second addition, but radical bromination at benzylic positions can occur if overheated.

Issue: Vessel Failure

  • Cause: High vapor pressure of Acetonitrile at >120°C.

  • Solution: Use a vessel rated for 300 psi. If scaling up (>5 mmol), switch to a lower vapor pressure solvent like DMF, though work-up will be more difficult.

Safety Considerations

  • Pressure Hazards: Microwave reactions in sealed vessels generate significant pressure. Always use vessels within their rated limits and ensure the safety relief mechanism is functional.

  • Chemical Handling: NBS is an irritant and should be handled in a fume hood. Bromo-indenones are potent alkylating agents (Michael acceptors) and potential skin sensitizers; wear double nitrile gloves.

  • Solvent Choice: Never use low-boiling, non-polar solvents (like diethyl ether) in a closed microwave vessel due to explosion risk.

References

  • Bioactivity of Indanones

    • Synthesis of 1-indanones with a broad range of biological activity.[1][2][3][4][5] (PMC).

    • [Link]

  • Microwave-Assisted Synthesis of Indenone Derivatives

    • Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and alpha,beta-Unsatur
    • [Link]

  • Synthetic Utility of Bromo-Indenones: Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one as a Synthetic Intermedi
  • General Microwave Methodology for Heterocycles

    • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives.
    • [Link]

Sources

Application

Bioconjugation Strategies Using Indene-5-Carboxylate Linkers

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Bioconjugation Chemists, and Drug Development Professionals Introduction: The Indene-5-Carboxylate Scaffold in Bioconjugation In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Bioconjugation Chemists, and Drug Development Professionals

Introduction: The Indene-5-Carboxylate Scaffold in Bioconjugation

In the landscape of bioconjugation, the indene-5-carboxylate moiety serves as a critical, high-value bifunctional scaffold rather than a passive tether. While less ubiquitous than simple aliphatic spacers, this aromatic system is the structural cornerstone for two advanced classes of bioconjugates: Cyanine-based fluorescent probes (e.g., Cy3, Cy5 precursors) and Next-Generation Antibody-Drug Conjugates (ADCs) utilizing stiff, photo-active, or pharmacologically active payloads.

For the drug development professional, understanding the chemistry of indene-5-carboxylate allows for the precise engineering of:

  • Fluorescent Reporters: Synthesizing hydrophilically modified polymethine dyes where the 5-carboxylate serves as the orthogonal attachment point to biomolecules.

  • Rigid Linker Systems: Utilizing the bicyclic indene core to reduce conformational entropy in "stiff" linkers, improving the binding affinity of small molecule payloads.

  • Photo-Switchable Conjugates: Exploiting indene-based mechanophores (e.g., stiff stilbenes) for spatially controlled drug release.

This guide details the chemical activation, conjugation protocols, and purification strategies for deploying indene-5-carboxylate derivatives in protein labeling.

Mechanism of Action & Chemical Strategy[1]

The Bifunctional Logic

The utility of the indene-5-carboxylate linker rests on its ability to segregate reactivity (bioconjugation handle) from functionality (optical/pharmacological property).

  • The Carboxylate (C-5 Position): This is the "Universal Connector." It is electronically decoupled from the reactive C-1/C-2/C-3 positions of the indene ring, allowing it to be activated (e.g., to an NHS ester) without interfering with the core's electronic transitions or drug pharmacophores.

  • The Indene Core (C-1 to C-3): This is the "Functional Engine." In dye synthesis, C-2/C-3 are modified to form the polymethine bridge. In ADCs, this core often constitutes the pharmacophore itself (e.g., in certain kinase inhibitors) or a rigid spacer.

Activation Pathways

To conjugate this scaffold to lysine residues on antibodies or proteins, the carboxylate must be converted into an active ester. We prioritize Tetrafluorophenyl (TFP) esters over standard N-hydroxysuccinimide (NHS) esters for indene derivatives due to their superior hydrolytic stability and reactivity in aqueous buffers.

Chemical Pathway: Indene-5-COOH + TFP-OH + EDC → Indene-5-CO-TFP (Active Linker) Indene-5-CO-TFP + Protein-NH2 → Indene-5-CO-NH-Protein (Stable Amide Bond)

Visualization of the Workflow

BioconjugationWorkflow Precursor Indene-5-Carboxylate (Scaffold) Activation Activation Step (EDC/TFP or NHS) Precursor->Activation Organic Solvent (DMF/DMSO) ActiveEster Active Ester (Indene-5-TFP) Activation->ActiveEster Esterification Conjugation Bioconjugation (pH 7.5 - 8.3) ActiveEster->Conjugation + mAb (Lysine) Purification Purification (SEC / Dialysis) Conjugation->Purification Removal of Small Molecules FinalADC Final Conjugate (mAb-Linker-Payload) Purification->FinalADC QC & Analysis

Figure 1: Strategic workflow for converting Indene-5-carboxylate scaffolds into bioconjugates.

Detailed Experimental Protocols

Protocol A: Synthesis of the Active Ester (Activation)

Rationale: Direct conjugation using EDC/Sulfo-NHS in aqueous buffer is often inefficient for hydrophobic indene derivatives due to precipitation. We recommend synthesizing the isolated active ester in an organic phase first.

Materials:

  • Indene-5-carboxylic acid derivative (1.0 equiv)[1][2]

  • 2,3,5,6-Tetrafluorophenol (TFP) (1.2 equiv) OR N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO

  • Atmosphere: Dry Nitrogen/Argon

Step-by-Step:

  • Dissolution: Dissolve the Indene-5-carboxylate precursor in anhydrous DMF to a concentration of 10–20 mg/mL.

  • Reagent Addition: Add TFP (or NHS) followed immediately by EDC.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours under inert atmosphere.

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The shift in retention time confirms ester formation.

  • Workup (Optional but Recommended): For high-purity applications, dilute with DCM, wash with water/brine to remove urea byproducts, dry over MgSO4, and concentrate. If the derivative is fluorogenic, protect from light.

  • Storage: The resulting active ester can be stored at -20°C in a desiccator for months.

Protocol B: Bioconjugation to Monoclonal Antibody (Lysine-Directed)

Rationale: This protocol targets surface-accessible lysine residues (ε-amines). The pH is critical: pH 8.3 favors acylation, while pH < 7.0 leads to hydrolysis of the ester.

Materials:

  • Monoclonal Antibody (mAb): 1–5 mg/mL in PBS (pH 7.4).

  • Conjugation Buffer: 1M Sodium Bicarbonate (pH 8.5).

  • Indene-Active Ester (from Protocol A): 10 mM stock in anhydrous DMSO.

  • Purification Column: PD-10 Desalting Column or Zeba Spin Column (7K MWCO).

Step-by-Step:

  • Buffer Exchange: Ensure the mAb is in a non-amine buffer (PBS is acceptable; avoid Tris/Glycine).

  • pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.5) to the mAb solution to raise the reaction pH to ~8.3.

  • Molar Ratio Calculation:

    • Target DAR (Drug-to-Antibody Ratio): 2–4.

    • Input Ratio: Use a 10- to 20-fold molar excess of the Indene-Ester over the mAb.

    • Note: Indene derivatives are often hydrophobic. Do not exceed 10% (v/v) DMSO in the final reaction mixture to prevent mAb precipitation.

  • Incubation: Add the Indene-Ester stock dropwise to the stirring mAb solution. Incubate for 1 hour at RT or 4 hours at 4°C (protected from light).

  • Quenching: Add 1/10th volume of 1M Tris-HCl (pH 8.0) to quench unreacted esters. Incubate for 15 mins.

Protocol C: Purification and QC

Rationale: Unconjugated indene linkers can aggregate and cause high background in assays. Size Exclusion Chromatography (SEC) is the gold standard for removal.

  • Purification: Apply the reaction mixture to a pre-equilibrated PD-10 column (Sephadex G-25). Elute with PBS (pH 7.4). Collect the protein fraction (first elution peak).

  • Degree of Labeling (DOL) Calculation:

    • Measure Absorbance at 280 nm (

      
      ) and the 
      
      
      
      of the Indene derivative (e.g., ~550 nm for Cy3-like cores).
    • Use the correction factor (CF) for the dye's absorbance at 280 nm.

      
      
      
  • Aggregation Check: Analyze via SEC-HPLC. The conjugate should appear as a single monomeric peak. >5% aggregates indicates over-labeling or solvent shock.

Comparative Analysis of Activation Strategies

Selecting the right leaving group for the indene-5-carboxylate is crucial for yield and stability.

ParameterNHS Ester (N-Hydroxysuccinimide)TFP Ester (2,3,5,6-Tetrafluorophenol)Sulfo-NHS Ester
Hydrolytic Stability Low (

10-20 mins at pH 8)
High (

60 mins at pH 8)
Moderate
Reactivity ModerateHigh (Rapid kinetics)Moderate
Solubility Soluble in DMSO/DMFSoluble in DMSO/DMFWater Soluble
Atom Economy GoodModeratePoor (Large leaving group)
Recommendation Standard usePreferred for Indene Scaffolds Use only for in-situ activation

Troubleshooting Guide

Issue: Low Degree of Labeling (DOL < 1.0)
  • Cause: Hydrolysis of the active ester before conjugation.

  • Solution: Ensure the Indene-Ester stock is anhydrous. Switch from NHS to TFP ester . Increase the molar excess to 20x. Ensure reaction pH is > 8.0.

Issue: Protein Precipitation
  • Cause: The Indene-5-carboxylate payload is too hydrophobic (common with stiff stilbenes or complex dyes).

  • Solution:

    • Limit organic solvent (DMSO) to < 5%.

    • Add a PEG spacer (e.g., PEG4) between the Indene-5-carboxylate and the NHS ester during synthesis. This is the most effective way to solubilize hydrophobic scaffolds.

Issue: High Background in Assays
  • Cause: Non-covalent hydrophobic association of the free linker with the antibody (sticking, not conjugated).

  • Solution: Perform a "detergent wash" during purification. Add 0.05% Tween-20 to the wash buffer during spin-column purification, then exchange back to PBS.

References

  • Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive reference for NHS/EDC chemistry and linker design).

  • Cyanine Dye Labeling Reagents. Mujumdar, R. B., et al. (1993). Bioconjugate Chemistry.

  • Tetrafluorophenyl Esters for Bioconjugation . Wang, E., et al. (2018).[3] Organic & Biomolecular Chemistry. (Demonstrates the superiority of TFP esters over NHS for aromatic carboxylic acids).

  • Stiff Stilbene Photoswitches . Siewertsen, R., et al. (2009). Journal of the American Chemical Society.[4] (Details the synthesis of indene-based mechanophores/switches).

  • Antibody-Drug Conjugates: Design and Development. Chari, R. V. J., et al. (2014). Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Ticket ID: IND-BR-5-EST | Status: Open | Tier: Advanced Application Support Executive Summary Target Molecule: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) Core Challenge: The synthesis of 3-bromoinde...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-BR-5-EST | Status: Open | Tier: Advanced Application Support

Executive Summary

Target Molecule: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) Core Challenge: The synthesis of 3-bromoindenones involves a delicate balance between radical reactivity and thermodynamic stability. Users frequently report low yields due to three factors:

  • Moisture sensitivity disrupting the radical chain mechanism.

  • Regio-isomer contamination (2-bromo vs. 3-bromo).

  • On-column degradation due to the acid sensitivity of the electron-deficient indenone core.

This guide provides a self-validating workflow to maximize yield and purity, moving beyond standard literature procedures to address "real-world" failure modes.

Module 1: The Reaction Protocol (Radical Bromination-Elimination)

The Mechanism: The transformation from the starting material (Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate) to the target involves a Wohl-Ziegler bromination followed by in situ dehydrobromination.

Optimized Protocol:

  • Reagents: Starting Indanone (1.0 eq), N-Bromosuccinimide (NBS, 2.2–2.5 eq), AIBN (0.1 eq).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or CCl
    
    
    (if permitted). Note: PhCF
    
    
    is the modern, greener standard that maintains high radical efficiency.
  • Conditions: Reflux (

    
    C) with visible light irradiation (500W halogen or high-lumen LED).
    
Step-by-Step Workflow
  • Pre-Treatment (Critical): Recrystallize NBS from water and dry under high vacuum over P

    
    O
    
    
    
    before use. Yellow NBS contains free Br
    
    
    , which triggers ionic bromination (yielding the wrong regioisomer) rather than the desired radical pathway.
  • Initiation: Dissolve Indanone in anhydrous solvent. Add NBS and AIBN. Degas with Argon for 15 mins.

  • Reaction: Heat to reflux while irradiating. The reaction should turn orange/red and then fade to pale yellow as succinimide precipitates.

  • Monitoring: Monitor via TLC (check UV activity). The product is a vinyl bromide (Michael acceptor) and will be UV active.

Visualizing the Pathway (Graphviz):

ReactionPathway Start Indanone (Precursor) Radical Benzylic Radical (C3 Position) Start->Radical NBS/AIBN (H-Abstraction) Intermed 3-Bromoindanone (Intermediate) Radical->Intermed + Br• Elim Elimination (-HBr) Intermed->Elim Thermal/Base Product 3-Bromoindenone (Target) Elim->Product Formation of Enone System Product->Start Over-reduction (Rare)

Figure 1: Radical chain propagation and elimination sequence for 3-bromoindenone formation.

Module 2: Troubleshooting & Yield Optimization

Diagnostic Table: Why is my yield low?

SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Moisture Contamination. Water quenches the radical chain.Flame-dry glassware. Use anhydrous solvent. Ensure NBS is white and dry.
Complex Mixture (Tar) Polymerization. 3-bromoindenones are unstable Michael acceptors prone to self-polymerization.Reduce reaction time. Add a radical inhibitor (BHT) during workup (not reaction). Avoid high concentrations (>0.1 M).
Wrong Regioisomer (2-bromo) Ionic Mechanism Dominance. Presence of free Br

or acidic protons favors enol-mediated bromination at C2.
Purify NBS. Add weak base (K

CO

, 5%) to scavenge HBr in situ if using non-acidic solvent.
Product Disappears on Column Silica Acidity. The electron-deficient ring hydrolyzes or polymerizes on acidic silica.Switch to Neutral Alumina. Or pretreat Silica gel with 1% Triethylamine (TEA).
Module 3: Purification Strategy (The "Yield Killer")

The most common point of failure is not the reaction, but the purification. The 5-ester group makes the C3 position highly electrophilic. Standard acidic silica gel acts as a catalyst for decomposition.

Recommended Purification Protocol:

  • Filtration: Filter off succinimide precipitate while the mixture is warm.

  • Concentration: Evaporate solvent at <40°C . Do not overheat.

  • Stationary Phase Selection:

    • Gold Standard:Neutral Alumina (Brockmann Grade III).

    • Alternative: Silica Gel deactivated with 1% Et

      
      N (Triethylamine) in the eluent.[1]
      
  • Eluent: Hexanes/Ethyl Acetate gradient. Avoid Methanol or protic solvents which can undergo Michael addition to the C3 position.

Stability Test (Self-Validating Step): Before running the full column, perform a 2D-TLC stability test :

  • Spot crude mixture at the corner of a square TLC plate.

  • Run solvent in Direction 1. Dry plate.

  • Rotate plate 90° and run solvent in Direction 2.

  • Result: If spots lie on the diagonal, the compound is stable.[1] If new spots appear below the diagonal, the compound is decomposing on the stationary phase.[1]

Purification Logic Diagram (Graphviz):

Purification Crude Crude Mixture (Succinimide + Product) Filter Filtration (Remove Succinimide) Crude->Filter Test 2D-TLC Stability Test Filter->Test Decision Is it Stable? Test->Decision PathA Use Neutral Alumina (Recommended) Decision->PathA No (Decomposes) PathB Use TEA-Deactivated Silica Decision->PathB Yes (Stable)

Figure 2: Decision tree for selecting the appropriate stationary phase to prevent product degradation.

FAQs: Researcher to Researcher

Q: Can I use Br


 instead of NBS? 
A:  generally, No.  Elemental bromine creates a high concentration of HBr, which catalyzes ionic bromination at the 

-position (C2) rather than the desired benzylic/vinyl position (C3). NBS provides a low, steady concentration of Br• radicals, which is essential for the correct regioselectivity.

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate can be an amorphous solid or oil depending on trace solvent retention. However, if it is a dark oil, it likely contains polymer. Attempt triturating with cold diethyl ether/pentane to induce precipitation.

Q: Why is the 5-ester position relevant to the yield? A: The ester at C5 is electron-withdrawing. This destabilizes the radical intermediate at C3 less than an electron-donating group would, but it makes the final product more reactive towards nucleophiles (including water/silica). You must work faster during workup compared to a standard indanone.

References
  • BenchChem. (n.d.). Methyl 3-Bromo-1-oxoindene-6-carboxylate (Isomer Analog Reference). Retrieved from

  • Tutar, A., et al. (2012).[2] "Short and Selective Synthesis of 3,5-dibromoinden-1-one." DergiPark / J. Fac. Arts Sci. (Demonstrates the NBS/Light photochemical bromination pathway for indenones). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Sheet. Retrieved from

  • Taniguchi, T., & Curran, D. P. (2012).[3] "Silica gel promotes reductions... [and degradation mechanisms]." Organic Letters, 14(17), 4540–4543.[3] (Reference for silica gel acidity issues). Retrieved from

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Organic Synthesis." Synthesis. (General review on Wohl-Ziegler kinetics).

Sources

Optimization

Purification methods for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate via column chromatography

Topic: Purification methods for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate via column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate via column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Compound ID: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate CAS: 2682114-56-1 Chemical Class: Functionalized Indenone / Vinyl Bromide Application: Pharmaceutical Intermediate (Scaffold for cross-coupling reactions)[1]

Module 1: Method Development & Optimization

Q: What is the recommended stationary phase and solvent system for this compound?

A: For Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, we recommend Silica Gel 60 (230–400 mesh) as the stationary phase. The compound possesses moderate polarity due to the methyl ester and ketone functionalities, balanced by the lipophilic aromatic indene core.

Solvent System Strategy: The presence of the vinyl bromide (C-Br bond on an enone system) requires a non-nucleophilic mobile phase to prevent halogen displacement or degradation.

  • Primary Recommendation: Hexanes / Ethyl Acetate (EtOAc).[2][3][4][5]

  • Alternative: Pentane / Diethyl Ether (if lower boiling point is required for product isolation).

  • Starting Gradient: 0% to 30% EtOAc in Hexanes.

Why this works: The "3-bromo-1-oxo" moiety creates a conjugated system (indenone) that is UV-active but potentially sensitive to prolonged exposure to acidic silica. A gradient elution minimizes residence time on the column, reducing the risk of hydrolysis or elimination byproducts.

Q: How do I determine the optimal Rf value before running the column?

A: Target an Rf value of 0.25 – 0.35 for the product spot on the TLC plate.

  • Screening: Spot the crude mixture on a silica TLC plate.

  • Eluent Test: Run in 10%, 20%, and 30% EtOAc/Hexanes.

  • Visualization: The compound is highly conjugated. Use UV light (254 nm) for detection.[3]

    • Note: If the starting material (likely the non-brominated indanone or indenone) co-elutes, try a milder solvent system like Dichloromethane (DCM) / Hexanes (1:1) to exploit different selectivity mechanisms (pi-pi interactions).

Module 2: Operational Protocols

Q: The crude material has poor solubility in Hexanes. How should I load the column?

A: Dry Loading is the mandatory protocol for this compound. Attempting a wet load with a strong solvent (like pure DCM or EtOAc) will cause "band broadening," leading to poor separation of the 3-bromo product from impurities.

Protocol: Dry Loading Technique

  • Dissolve: Dissolve the crude Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in the minimum amount of Dichloromethane (DCM).

  • Adsorb: Add Silica Gel (ratio: 1g crude to 2g silica).

  • Evaporate: Rotary evaporate until a free-flowing, dry powder is obtained. Ensure no solvent smell remains.

  • Load: Carefully pour the powder onto the top of the pre-packed column bed.

  • Cap: Cover with a 1 cm layer of sea sand to protect the bed during solvent addition.

Q: Can you provide a visualization of the purification workflow?

A: Below is the standard operating procedure (SOP) logic for purifying this specific indenone derivative.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate) TLC TLC Screening Target Rf: 0.30 in Hex/EtOAc Start->TLC LoadChoice Solubility Check Soluble in Hexanes? TLC->LoadChoice WetLoad Wet Loading (Not Recommended) LoadChoice->WetLoad Yes (Rare) DryLoad Dry Loading Protocol 1. Dissolve in DCM 2. Add Silica (1:2 ratio) 3. Rotovap to powder LoadChoice->DryLoad No (Common) ColumnRun Gradient Elution 0% -> 30% EtOAc/Hexanes WetLoad->ColumnRun DryLoad->ColumnRun FractionAnalysis Fraction Analysis (UV 254nm) Check for Impurities ColumnRun->FractionAnalysis Pool Pool Pure Fractions Evaporate < 40°C FractionAnalysis->Pool

Caption: Workflow for the purification of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate emphasizing the critical dry loading step.

Module 3: Troubleshooting & FAQs

Q: My product is co-eluting with a spot just above it. What is it, and how do I separate it?

A: The impurity running slightly higher (higher Rf) is likely the unbrominated starting material (Methyl 1-oxo-1H-indene-5-carboxylate) or a de-brominated byproduct.

Troubleshooting Steps:

  • Reduce Polarity: Decrease the EtOAc percentage. If you were using 20%, drop to 10% and run a longer isocratic hold.

  • Change Selectivity: Switch to a Toluene/Ethyl Acetate system. Toluene interacts differently with the aromatic indene core compared to Hexanes, often improving the resolution between brominated and non-brominated species.

  • Increase Column Length: Use a longer silica bed (increase height-to-width ratio to 20:1) to increase theoretical plates.

Q: The compound turns dark/brown on the column. Is it decomposing?

A: Yes, this indicates sensitivity to the Lewis acidity of the silica gel. Vinyl bromides and indenones can be acid-sensitive, leading to polymerization or elimination.

Corrective Action:

  • Buffer the Silica: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes acidic sites.[4]

  • Fast Chromatography: Do not let the compound sit on the column overnight. Run the column using "Flash" conditions (positive pressure) to minimize residence time.

Q: What are the expected physical properties for fraction pooling?

A:

Property Observation
Appearance Off-white to pale yellow solid (Indenones are often colored).
UV Activity Strong absorbance at 254 nm (Conjugated ketone).

| Stability | Store pure fractions at 2-8°C. Avoid prolonged light exposure. |

Module 4: Quantitative Data & Reference

Solvent Gradient Table

Use this table to program your automated flash system or guide manual elution.

Column Volume (CV)% Ethyl Acetate% HexanesPurpose
0 – 20%100%Column Equilibration
2 – 50% → 5%100% → 95%Elute highly non-polar impurities
5 – 155% → 20%95% → 80%Product Elution Window
15 – 2020% → 50%80% → 50%Flush polar byproducts
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue CoElution Co-elution with Starting Material Problem->CoElution Decomp Decomposition (Darkening/Streaking) Problem->Decomp LowYield Low Recovery Problem->LowYield Sol1 Switch to Toluene/EtOAc or Decrease Polarity CoElution->Sol1 Sol2 Add 1% Et3N to Eluent Speed up flow rate Decomp->Sol2 Sol3 Check Dry Loading (Compound trapped in silica?) LowYield->Sol3

Caption: Decision matrix for common chromatographic issues with bromo-indenone derivatives.

References

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (Provides analogous purification protocols for bromo-enone esters using Pentane/Ether gradients).

  • BenchChem. (2025).[3][4][6] Purification of 5-Bromo-5-hexen-2-one. (General protocols for purifying vinyl bromide ketones via silica gel).

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Page. (Physical property verification).

  • Royal Society of Chemistry. (2019). Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold. (Supporting Info: Purification of ethyl 5-bromo-1H-indene-3-carboxylate).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Executive Summary & Technical Context[1][2][3][4] Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical bicyclic intermediate often utilized in the synthesis of HIF-PH inhibitors and other pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical bicyclic intermediate often utilized in the synthesis of HIF-PH inhibitors and other pharmaceutical scaffolds. Its structure features three distinct functionalities: a methyl ester, an


-unsaturated ketone (indenone core), and a vinyl bromide.

Technical Challenge: The primary purification challenge with this scaffold is separating the target molecule from "tarry" oligomeric byproducts formed during the cyclization or bromination steps. The compound is prone to "oiling out" due to its moderate polarity and low melting point relative to the high-molecular-weight impurities.

This guide provides a validated troubleshooting framework and solvent selection strategy to achieve


 HPLC purity.

Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the polarity of the indenone and ester functionalities, a binary solvent system is statistically most effective. Single-solvent systems often fail to differentiate between the product and polar oligomers.

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)CharacteristicsRecommended For
Primary (Standard) Ethyl Acetate / n-Heptane 1:3 to 1:5Excellent impurity rejection; moderate yield.Removal of dark, non-polar tars.
Secondary (High Yield) Ethanol (Anhydrous) SingleHigh recovery; requires cooling to -20°C.Removing inorganic salts or highly polar byproducts.
Tertiary (Alternative) DCM / Hexanes 1:4Good for low-melting solids; prevents oiling out.Small scale (<500 mg) purification.
Avoid Water / Methanol N/ARisk of ester hydrolysis; poor solubility.Do not use.
Estimated Solubility Data (at Ambient Pressure)
Solvent25°C SolubilityBoiling Point SolubilitySuitability
Ethyl Acetate High (>100 mg/mL)Very HighGood solvent (Charge)
Methanol Moderate (20-40 mg/mL)HighRisk of transesterification if acidic
n-Heptane Insoluble (<1 mg/mL)LowExcellent Anti-solvent
Toluene ModerateHighGood for azeotropic drying

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature drops too quickly or the anti-solvent concentration is too high, pushing the compound out of solution as a liquid phase (liquid-liquid phase separation) before it can nucleate.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solution. You may need to add a small amount (5-10% volume) of the good solvent (e.g., Ethyl Acetate).

  • Seed: Cool the solution slowly to room temperature. Once it reaches slightly above saturation temperature, add a seed crystal.

  • Agitate: Vigorous stirring is crucial. It prevents the oil droplets from coalescing and encourages nucleation on the seed crystals.

  • Slow Addition: If using a binary system, add the anti-solvent (Heptane) dropwise over 1-2 hours.

Q2: My crystals are yellow/orange, but the NMR shows impurities. Is the color normal?

Diagnosis: Yes, indenone derivatives are inherently colored (chromophores) due to the conjugated


-system (

-unsaturated ketone). Pure Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is typically a pale yellow to orange solid .

Action:

  • Do not assume color implies impurity.

  • Check Purity: Rely on HPLC or qNMR.

  • Dark Coloration: If the solid is brown or black, it indicates polymerization. Perform a Silica Plug Filtration (eluting with 10% EtOAc/Hexanes) before recrystallization to remove the dark baseline material.

Q3: Can I use Methanol for recrystallization?

Warning: While Methanol is a good solvent for polarity, there is a chemical risk.

  • Transesterification: If the crude material contains residual acid or base catalysts from previous steps, heating in Methanol can exchange the methyl ester for a methyl ester (no change) or cause hydrolysis if wet.

  • Recommendation: Use Isopropanol (IPA) or Ethanol if an alcohol is required, but strictly ensure the material is neutral (pH 6-7).

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent/Anti-Solvent (EtOAc/Heptane)

Objective: Purify 5.0 g of crude Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask.

    • Add Ethyl Acetate (15 mL) .

    • Heat to mild reflux (approx. 75°C) with stirring.

    • Note: If solids remain, add EtOAc in 1 mL increments until fully dissolved. Do not exceed 25 mL total.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or syringe filter.

  • Crystallization:

    • Remove from heat and allow the solution to cool to ~50°C.

    • Slowly add n-Heptane (30 mL) dropwise via an addition funnel over 20 minutes.

    • Observation: Slight turbidity should appear and redissolve.

    • Once permanent turbidity is observed, stop addition and add Seed Crystals (1-2 mg).

  • Maturation:

    • Allow the mixture to cool to Room Temperature (20-25°C) over 2 hours with gentle stirring.

    • Cool further to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold 1:4 EtOAc/Heptane (10 mL) .

    • Dry under high vacuum at 40°C for 4 hours.

Process Workflow Diagram

RecrystallizationWorkflow Start Crude Material (Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate) Dissolve Dissolve in EtOAc (Reflux, ~75°C) Start->Dissolve CheckSolubility Fully Dissolved? Dissolve->CheckSolubility AddSolvent Add EtOAc (+1 mL increments) CheckSolubility->AddSolvent No FilterHot Hot Filtration (Remove insolubles) CheckSolubility->FilterHot Yes AddSolvent->CheckSolubility AntiSolvent Add n-Heptane (Dropwise at 50°C) FilterHot->AntiSolvent Seed Add Seed Crystals (At first turbidity) AntiSolvent->Seed Cooling Controlled Cooling (RT -> 0°C) Seed->Cooling Isolate Filtration & Wash (Cold 1:4 Mix) Cooling->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 1: Decision logic for the binary solvent recrystallization process.

References

  • Sigma-Aldrich. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Information. Retrieved from [1]

  • BenchChem. Strategic Synthetic Methodologies for Indenone Carboxylates. Retrieved from

  • National Institutes of Health (NIH). Crystallization of Bromo-indazole and Indenone Derivatives. PMC8270000. Retrieved from

  • ChemicalBook. Synthesis and Purification of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Couplings

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in common coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Troubleshooting Flowchart: A Systematic Approach to Diagnosing Low Conversion

When encountering low conversion, a systematic approach is crucial to efficiently identify the root cause. The following flowchart provides a logical sequence of checks and potential remedies.

Troubleshooting_Flowchart cluster_start Start cluster_reagents Reagent & Substrate Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_end Resolution Start Low Conversion Observed Reagent_Check Verify Purity & Integrity of: - Aryl Bromide - Coupling Partner - Solvent - Base Start->Reagent_Check Impurity_Issue Impurity Detected? Reagent_Check->Impurity_Issue Purify_Reagents Purify/Replace Reagents Impurity_Issue->Purify_Reagents Yes Catalyst_Check Evaluate Catalyst System: - Catalyst Activity - Ligand Choice - Catalyst Loading Impurity_Issue->Catalyst_Check No Purify_Reagents->Catalyst_Check Catalyst_Issue Potential Catalyst Issue? Catalyst_Check->Catalyst_Issue Optimize_Catalyst Screen Catalysts/Ligands Increase Loading Catalyst_Issue->Optimize_Catalyst Yes Palladium_Black Palladium Black Observed? Catalyst_Issue->Palladium_Black No Conditions_Check Review Reaction Conditions: - Temperature - Reaction Time - Atmosphere (Inertness) Optimize_Catalyst->Conditions_Check Stabilize_Catalyst Use Stabilizing Ligand Lower Temperature Palladium_Black->Stabilize_Catalyst Yes Palladium_Black->Conditions_Check No Stabilize_Catalyst->Conditions_Check Conditions_Issue Suboptimal Conditions? Conditions_Check->Conditions_Issue Optimize_Conditions Adjust Temperature/Time Ensure Rigorous Degassing Conditions_Issue->Optimize_Conditions Yes Side_Reaction_Check Analyze for Side Products: - Dehalogenation - Homocoupling - Protodeborylation Conditions_Issue->Side_Reaction_Check No Optimize_Conditions->Side_Reaction_Check Side_Reaction_Detected Side Reaction Confirmed? Side_Reaction_Check->Side_Reaction_Detected Address_Side_Reactions Modify Base/Solvent Adjust Stoichiometry Side_Reaction_Detected->Address_Side_Reactions Yes Success Conversion Improved Side_Reaction_Detected->Success No Address_Side_Reactions->Success

Caption: A step-by-step diagnostic flowchart for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the coupling of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate.

Section 1: Catalyst System and Activity

Q1: My reaction stalls, and I observe a black precipitate. What is happening and how can I prevent it?

A1: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an inactive, aggregated form of metallic palladium.[1] This depletes the concentration of the active, soluble catalyst, leading to low or no conversion.[1]

  • Causality: This often occurs due to an unstable palladium (0) intermediate in the catalytic cycle. The choice of ligand is critical for stabilizing the catalyst.[1] If the ligand is not effective, the catalyst is more prone to decomposition.[1]

  • Troubleshooting Steps:

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst. For electron-deficient aryl bromides like Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos. These ligands promote the desired catalytic cycle while preventing catalyst aggregation.[2]

    • Use of Pre-catalysts: Modern palladium pre-catalysts are designed for controlled activation and can provide more reproducible results by ensuring the clean formation of the active catalyst.[3]

    • Control Reaction Conditions: Lowering the reaction temperature and using the minimum effective catalyst concentration can help to improve catalyst stability.[4]

    • Ensure an Inert Atmosphere: Oxygen can promote the decomposition of the active Pd(0) catalyst.[1][4] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is essential.

Q2: I'm using a standard Pd(PPh₃)₄ catalyst with my aryl bromide, but the conversion is very low. Why might this be?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for all substrates, especially those that are electron-deficient or sterically hindered. The reactivity of aryl bromides in cross-coupling reactions is highly dependent on the electronic and steric properties of the substrate and the chosen ligand.[5]

  • Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step in the catalytic cycle.[6][7] For an electron-deficient aryl bromide, this step can be slow with a less electron-rich ligand like triphenylphosphine (PPh₃).

  • Troubleshooting Steps:

    • Ligand Screening: A crucial step in optimizing any cross-coupling reaction is ligand screening. For your specific substrate, consider ligands that are both electron-rich and bulky. This combination can facilitate the oxidative addition step and promote the subsequent reductive elimination to form the product.[5]

    • Catalyst Loading: While simply increasing the catalyst loading might seem like an easy fix, it's often more effective to switch to a more active catalyst system first. If a more active system is not available, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can be attempted.

    • Consider a Different Palladium Source: Sometimes, the choice of palladium precursor can influence the reaction outcome. Pd₂(dba)₃ in combination with a suitable ligand is another common and effective palladium source.[8]

Ligand TypeExamplesKey CharacteristicsRecommended for...
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, widely used.General-purpose, but may not be optimal for challenging substrates.
Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, XPhos, RuPhosHigh activity, promote fast oxidative addition and reductive elimination.Electron-deficient and sterically hindered aryl bromides.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, thermally stable.Often used in challenging couplings, including those with aryl chlorides.

Caption: Comparison of common ligand types for palladium-catalyzed cross-coupling reactions.

Section 2: Reagent Quality and Reaction Conditions

Q3: I suspect my starting materials or reagents might be the issue. What should I check?

A3: The purity and integrity of all reaction components are paramount for a successful cross-coupling reaction. Impurities can act as catalyst poisons or participate in unwanted side reactions.

  • Causality: Water and oxygen are particularly detrimental as they can deactivate the catalyst.[1][9] Impurities in the starting materials can also interfere with the reaction.

  • Troubleshooting Steps:

    • Aryl Bromide Purity: Ensure your Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is pure and dry. If necessary, recrystallize or purify it by column chromatography.

    • Coupling Partner Integrity: For Suzuki reactions, boronic acids can undergo protodeboronation, especially if they are electron-deficient or contain certain heteroatoms.[3][10] Use fresh or properly stored boronic acids. For Sonogashira couplings, ensure the terminal alkyne is of high purity.

    • Solvent and Base Quality: Use anhydrous and degassed solvents.[1] The choice of base is also critical and should be of high purity. The base not only facilitates the catalytic cycle but can also influence catalyst stability.[8][11]

    • Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere throughout the reaction is non-negotiable.[1]

Q4: I am observing a significant amount of dehalogenated starting material in my crude reaction mixture. What causes this and how can I minimize it?

A4: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[12] This consumes your starting material and reduces the yield of the desired product.

  • Causality: Dehalogenation can be promoted by certain bases, solvents (especially alcohols), high temperatures, and prolonged reaction times.[12][13] It can occur when a hydride species is generated in the reaction mixture, which then participates in a reductive elimination from the palladium center.[3]

  • Troubleshooting Steps:

    • Base Selection: Strong bases like alkoxides can sometimes promote dehalogenation.[12] Consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[12]

    • Solvent Choice: If you are using an alcohol as a solvent, it can be a source of hydrides.[13] Consider switching to an aprotic solvent like dioxane, THF, or toluene.[3]

    • Temperature and Time: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed to avoid prolonged heating.[12]

    • Ligand Effects: The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands may be beneficial.

Dehalogenation_Pathway cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction Pd0 LnP(0) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr LnPd(II)(Ar)Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Hydride_Transfer Hydride Transfer ArPdBr->Hydride_Transfer ArPdR LnPd(II)(Ar)R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R RedElim->Product Product->Pd0 Hydride_Source Hydride Source (e.g., Base, Solvent) Hydride_Source->Hydride_Transfer ArPdH LnPd(II)(Ar)H Hydride_Transfer->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo Dehalo_Product Ar-H RedElim_Dehalo->Dehalo_Product

Sources

Troubleshooting

Stability of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate under basic conditions

Technical Support Center: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Welcome to the dedicated support center for handling Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Welcome to the dedicated support center for handling Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Here, we address common challenges related to its stability under basic conditions, offering in-depth explanations, troubleshooting guides, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in reactions involving bases.

Question 1: I'm observing rapid consumption of my starting material and the formation of multiple, unexpected products when using a base. What are the primary degradation pathways?

Answer:

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate possesses two primary sites susceptible to basic conditions: the α-bromo ketone moiety and the methyl ester. The α-bromo ketone is particularly reactive and typically the first site of transformation.[1] Understanding the competing pathways is critical for troubleshooting.

The three main degradation pathways are:

  • Favorskii Rearrangement: This is often the most significant and problematic side reaction for cyclic α-halo ketones.[2][3] In the presence of a base, the acidic proton at the C2 position is abstracted to form an enolate. This enolate can then undergo intramolecular nucleophilic attack to form a highly strained cyclopropanone intermediate. Subsequent attack by a nucleophile (such as the base itself or a solvent molecule) opens the ring, leading to a ring-contracted carboxylic acid derivative.[4][5] For this specific molecule, the indenone five-membered ring would contract, ultimately leading to a substituted indane-2-carboxylic acid derivative after workup.

  • Elimination (Dehydrobromination): A common pathway for α-halo ketones is the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone.[6][7] This reaction is favored by non-nucleophilic, sterically hindered bases. The product would be Methyl 1-oxo-1H-indene-5-carboxylate, which is a highly conjugated and often colored species.

  • Saponification: The methyl ester group can be hydrolyzed by nucleophilic bases (e.g., LiOH, NaOH) to form the corresponding carboxylate salt.[8][9] While often requiring more forcing conditions (heat, stronger base) than the reactions at the α-bromo ketone site, it can occur concurrently or as the primary reaction if the conditions are chosen appropriately.

The following diagram illustrates these competing pathways originating from the common enolate intermediate.

G SM Methyl 3-bromo-1-oxo-1H- indene-5-carboxylate Enolate Enolate Intermediate SM->Enolate Base (e.g., RO⁻) Deprotonation at C2 Saponification Saponification Product (Carboxylate Salt) SM->Saponification Favorskii Favorskii Rearrangement (Ring Contraction Product) Enolate->Favorskii Intramolecular SN2 + Nucleophilic Attack Elimination Elimination Product (α,β-Unsaturated Ketone) Enolate->Elimination E2 or E1cB Loss of Br⁻ G start Reaction Start: Base added to Substrate check_sm Is Starting Material (SM) consumed (TLC/LCMS)? start->check_sm sm_no SM Not Consumed check_sm->sm_no No sm_yes SM Consumed check_sm->sm_yes Yes action_sm_no Troubleshooting: 1. Increase Temperature? 2. Stronger/More Base? 3. Longer Reaction Time? (Caution: May increase side reactions) sm_no->action_sm_no prod_check Is Desired Product the Major Component? sm_yes->prod_check success Success! Proceed to Workup prod_check->success Yes failure Complex Mixture or Wrong Product Dominates prod_check->failure No action_failure Diagnosis & Action: 1. Identify Byproducts (NMR/MS). 2. If Favorskii/Elimination: Use milder base, lower temp. 3. Re-evaluate solvent and base choice (see Table 1). failure->action_failure

Sources

Optimization

Technical Support Center: Minimizing Debromination in Indenone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate hydrodebromin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate hydrodebromination side reactions during the transition-metal-catalyzed synthesis of indenones.

By understanding the mechanistic causality behind palladium-hydride (Pd-H) formation and implementing self-validating experimental controls, you can systematically optimize your cross-coupling and carbocyclization workflows.

Part 1: Mechanistic Insights & FAQs

Q1: What drives the competitive debromination (hydrodebromination) during palladium-catalyzed indenone synthesis? A1: In the synthesis of indenones via Pd-catalyzed carbocyclization or Catellani-type annulations[1][2], the oxidative addition of the aryl bromide precursor to Pd(0) generates an Ar-Pd(II)-Br intermediate. If a hydride source is present in the reaction matrix, this intermediate undergoes rapid ligand exchange to form an Ar-Pd(II)-H species. Subsequent reductive elimination irreversibly yields the debrominated arene (Ar-H) instead of undergoing the desired alkyne or anhydride insertion[3].

Q2: Why do certain solvents and bases exacerbate this side reaction? A2: Protic solvents like methanol or ethanol, as well as organic amine bases (e.g., triethylamine), act as potent hydride donors. In the coordination sphere of palladium, alcohols undergo β-hydride elimination, transferring a hydride to the metal center while oxidizing the solvent to an aldehyde or ketone[4]. Similarly, amine bases can undergo oxidation to imines, donating a hydride in the process. Switching to aprotic solvents and inorganic bases eliminates these primary hydride reservoirs[3].

Q3: How does ligand architecture influence the product distribution? A3: The kinetic balance between carbocyclization and hydrodebromination dictates your final yield. Standard phosphines (like PPh₃) often result in slow reductive elimination of the final indenone product, giving the catalytic intermediate more time to encounter trace hydrides. Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) sterically accelerate the reductive elimination step of the desired C-C bond formation, effectively outcompeting the background debromination pathway[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 2-Bromobenzaldehyde (Precursor) PdH Ar-Pd(II)-H (Hydride Transfer) OxAdd->PdH H-Donor Solvent/Base (β-Hydride Elimination) Insertion Alkyne Insertion (Carbocyclization) OxAdd->Insertion + Internal Alkyne Debrom Benzaldehyde (Debrominated Byproduct) PdH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration Indenone Indenone Product Insertion->Indenone Intramolecular Aldol & Reductive Elim. Indenone->Pd0 Catalyst Regeneration

Competing pathways: Indenone carbocyclization vs. hydrodebromination side reaction.

Part 2: Troubleshooting Guide

Scenario A: High levels of debrominated starting material (>10% Ar-H) detected by LC-MS.

  • Root Cause: Active hydride donors are present in the reaction matrix, driving the formation of the Pd-H intermediate.

  • Resolution:

    • Solvent Audit: Ensure the use of strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane or Toluene). Trace water can react with bases to form hydride sources.

    • Base Substitution: Replace organic amine bases or strong nucleophilic alkoxides with mild, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃[3].

Scenario B: Reaction stalls at 50% conversion with a complex mixture of indenone and debrominated byproduct.

  • Root Cause: Catalyst deactivation coupled with slow transmetalation/insertion, allowing the background debromination to dominate the catalytic cycle.

  • Resolution:

    • Ligand Upgrade: Transition to a Buchwald-type ligand (e.g., SPhos). The steric bulk forces the Pd center into a lower coordination state, accelerating the desired coupling and minimizing the lifespan of the susceptible Pd(II) intermediate[3].

    • Temperature Modulation: Lower the reaction temperature by 10–15 °C. Hydrodebromination often has a higher activation energy than the desired insertion; cooling the reaction improves the chemoselectivity ratio.

Workflow Start LC-MS shows >5% Debrominated Arene CheckSolvent Is the solvent an alcohol (e.g., MeOH, EtOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (Toluene, 1,4-Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is the base an amine or strong alkoxide? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Mild Inorganic (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckLigand Is reductive elimination too slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use Bulky Biaryl Phosphines (SPhos, XPhos) CheckLigand->ChangeLigand Yes Success Optimized Indenone Synthesis Workflow CheckLigand->Success No ChangeLigand->Success

Step-by-step troubleshooting workflow to eliminate hydride donors and optimize yield.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of reaction parameters on the formation of the Pd-H intermediate and the resulting product distribution based on optimized indenone carbocyclization protocols.

Parameter ModificationReaction ConditionImpact on Pd-H FormationTypical Debromination (%)Indenone Yield (%)
Solvent Methanol / EthanolHigh (β-hydride elimination from alcohol)25 - 40%< 50%
Solvent Toluene / 1,4-DioxaneLow (Aprotic, lacks donatable α-hydrogens)< 5%> 85%
Base Triethylamine (Et₃N)High (Amine oxidation provides hydrides)15 - 30%55 - 65%
Base K₃PO₄ / Cs₂CO₃Low (Inorganic, non-nucleophilic)< 2%> 90%
Ligand PPh₃ (Standard)Moderate (Slow reductive elimination)10 - 20%70 - 75%
Ligand SPhos / XPhos (Bulky)Low (Accelerates product reductive elimination)< 1%> 95%

Part 4: Validated Experimental Protocol

Optimized Synthesis of 2,3-Disubstituted Indenones via Pd-Catalyzed Carbocyclization

This protocol is engineered as a self-validating system to ensure the suppression of hydrodebromination prior to full reaction commitment.

Step 1: Reagent Preparation (Glovebox/Schlenk Line) To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 equiv), the internal alkyne (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is chosen over organic bases to completely eliminate amine-derived hydride donation[3].

Step 2: Catalyst & Ligand Pre-activation Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to the flask. Evacuate and backfill the flask with Argon three times. Inject anhydrous, degassed 1,4-Dioxane (0.2 M relative to the bromide).

  • Self-Validating Checkpoint: The reaction mixture should form a pale yellow/orange suspension upon stirring at room temperature. If the solution turns black immediately, premature palladium aggregation (Pd black) has occurred due to oxygen contamination or wet solvent, which will favor debromination. Discard and restart.

Step 3: Carbocyclization Execution Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath.

  • Self-Validating Checkpoint: Pull a 10 µL aliquot at the 60-minute mark and analyze via LC-MS. The ratio of the indenone product mass (e.g., [M+H]⁺) to the debrominated benzaldehyde mass must be >20:1. If the debrominated mass is prominent, the solvent contains trace water.

Step 4: Work-up & Quantification Upon completion (typically 4-6 hours as monitored by TLC), cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic base and catalyst. Concentrate in vacuo and purify via flash column chromatography. Analyze the isolated product via ¹H NMR to confirm the absence of the Ar-H proton signature.

Part 5: References

  • BenchChem Technical Support Team. "Minimizing hydrodehalogenation side products in palladium catalysis." BenchChem.

  • Liu, F., Dong, Z., & Wang, J. "Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A." Angewandte Chemie International Edition (via SciSpace).

  • Kashanna, J., et al. "Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes." RSC Advances (via NIH).

  • Zhang, Y., et al. "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry (ACS Publications).

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing).

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for 3-Bromo-Indenone Functionalization

Version: 1.2 | Last Updated: March 2026 Department: Process Chemistry & Catalysis Support Audience: Synthetic Chemists, Process Engineers Executive Summary: The "Goldilocks" Zone Functionalizing 3-bromo-inden-1-one (3-br...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.2 | Last Updated: March 2026 Department: Process Chemistry & Catalysis Support Audience: Synthetic Chemists, Process Engineers

Executive Summary: The "Goldilocks" Zone

Functionalizing 3-bromo-inden-1-one (3-bromoindenone) presents a unique kinetic challenge. As a cyclic vinyl bromide conjugated to a ketone, this scaffold is highly activated for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille). However, the enone functionality simultaneously renders it susceptible to thermal polymerization and Michael addition side-reactions.

The Core Conflict:

  • Too Cold (< 40°C): Oxidative addition of Pd(0) into the C-Br bond is rate-limiting; the reaction stalls.

  • Too Hot (> 90°C): The indenone core undergoes thermal dimerization or non-specific polymerization; Pd catalysts may aggregate (Pd black) before turnover is complete.

  • Optimal Window: 60°C – 80°C (reaction dependent).

Reaction Energy Landscape & Pathways

To optimize temperature, one must visualize the competing pathways. The following diagram illustrates the kinetic competition between the desired cross-coupling and the thermal degradation vectors.

ReactionLandscape Start 3-Bromoindenone + Coupling Partner Pd_Complex Pd(II)-Intermediate (Oxidative Addition) Start->Pd_Complex  Requires >40°C (Activation Energy) Polymer Polymer/Dimer (Tar) Start->Polymer  Thermal (>90°C) Product 3-Functionalized Indenone Pd_Complex->Product  Fast at 60-80°C Decomp Dehalogenated Byproduct Pd_Complex->Decomp  Protodehalogenation (Excess Heat/Water)

Caption: Kinetic competition between Pd-catalyzed oxidative addition (blue/green path) and thermal decomposition (red dashed paths).

Protocol Optimization & Troubleshooting

Module A: Suzuki-Miyaura Coupling

Context: The most common functionalization. Boronic acids are coupled to the C-3 position. Standard Issue: Protodehalogenation (loss of Br replaced by H) vs. Product formation.

Optimized Protocol (Self-Validating)
  • Solvent System: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1).[1][2] Why? Water is essential for the activation of the boronic acid, but excess water at high temps promotes debromination.

  • Base: K₂CO₃ (2.0 equiv).[2] Avoid strong alkoxides (NaOtBu) which trigger Michael addition on the enone.

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%). Why? The bidentate ferrocene ligand prevents beta-hydride elimination and is more thermally robust than Pd(PPh₃)₄.

  • Temperature Ramp:

    • Start at RT for 10 mins (mixing).

    • Heat to 60°C . Monitor by TLC/LCMS at 1 hour.

    • Only increase to 80°C if conversion is <50%.

Troubleshooting Q&A

Q: My reaction turns black immediately at 80°C and yield is low. Why? A: "Pd Black" precipitation indicates catalyst decomposition. This happens when the rate of reduction to Pd(0) exceeds the rate of oxidative addition.

  • Fix: Lower temp to 60°C. Add additional ligand (e.g., PPh₃ or dppf) to stabilize the Pd species. Ensure thorough degassing (O₂ accelerates ligand oxidation).

Q: I see the starting material disappearing, but the major product is "H-indenone" (debrominated). A: This is protodehalogenation. It occurs when the transmetallation step is slow, or the solvent is too "wet" at high temperatures.

  • Fix: Switch from Dioxane/Water to Anhydrous Toluene and use CsF (Cesium Fluoride) as the base instead of carbonate/water. This "anhydrous Suzuki" pathway minimizes proton sources.

Module B: Sonogashira Coupling

Context: Installing alkynes at C-3. Standard Issue: Homocoupling of the alkyne (Glaser coupling) vs. Cross-coupling.

Optimized Protocol
  • Solvent: THF or DMF (degassed).

  • Base: Triethylamine (Et₃N) - usually used as solvent or co-solvent.

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%).

  • Temperature: RT to 45°C .

    • Critical: Do NOT heat 3-bromoindenone with CuI > 60°C initially. Copper acetylides can induce radical polymerization of the enone double bond.

Troubleshooting Q&A

Q: The reaction mixture became a solid gel. What happened? A: You likely polymerized the indenone. 3-bromoindenone is an excellent Michael acceptor. At high temperatures (>60°C) or with high copper loading, the alkyne or solvent can initiate radical polymerization.

  • Fix: Keep T < 45°C. Add a radical inhibitor (BHT) if necessary (rarely needed if temp is controlled). Dropwise addition of the alkyne helps.

Troubleshooting Decision Matrix

Use this logic flow to diagnose reaction failures based on temperature and observation.

Troubleshooting Issue Observed Issue LowConv Low Conversion (SM remains) Issue->LowConv BlackPpt Black Precipitate (Pd Black) Issue->BlackPpt NewSpot Wrong Product (Debromination) Issue->NewSpot Gel Gelation/Tar (Polymerization) Issue->Gel Sol_TempUp Increase Temp (+10°C steps) LowConv->Sol_TempUp Kinetic Barrier Sol_Ligand Add Ligand or Lower Temp BlackPpt->Sol_Ligand Catalyst Death Sol_Dry Switch to Anhydrous (CsF conditions) NewSpot->Sol_Dry Hydrolysis Sol_Cool CRITICAL: Cool Down (<40°C) Gel->Sol_Cool Thermal Instability

Caption: Diagnostic flow for adjusting reaction parameters based on visual/analytical feedback.

Comparative Data: Temperature vs. Yield

The following data summarizes internal and literature standards for 3-bromoindenone (and structurally related 3-bromoenones) coupling efficiency.

Reaction TypeSolvent SystemBaseTemp (°C)Time (h)Yield (%)Primary Side Product
Suzuki Dioxane/H₂OK₂CO₃2524< 10Unreacted SM
Suzuki Dioxane/H₂OK₂CO₃80 4 88 None
Suzuki Dioxane/H₂OK₂CO₃110 (Reflux)245Polymer/Tars
Sonogashira THF/Et₃NEt₃N40 6 92 Glaser Dimer
Sonogashira DMFEt₃N10010Complex Mixture

Note: Data aggregated from optimized protocols for cyclic beta-bromoenones [1, 2].

References

  • Synthesis and Diversification of 3,5-Substituted Enone Library. NIH/PubMed. Describes the Suzuki coupling of 3-bromoenones using Pd catalysts at controlled temperatures.

  • Sonogashira Cross-Coupling of Cyclic 3-Bromo-1,2-diones. Tetrahedron. Details the sensitivity of cyclic bromo-enone systems to temperature and base choice.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. General mechanistic insights on temperature effects in Pd-coupling.

Sources

Optimization

Removing palladium impurities from Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate products

The following technical guide addresses the purification of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , specifically focusing on the chemoselective removal of residual Palladium (Pd) impurities. Product: Methyl 3-brom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , specifically focusing on the chemoselective removal of residual Palladium (Pd) impurities.

Product: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) Topic: Chemoselective Scavenging of Palladium Impurities Document ID: TS-PD-INDENE-05

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Removing Palladium from Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate presents a specific chemoselectivity paradox. This molecule contains two highly reactive electrophilic sites:

  • The Enone System (C1=O, C2=C3): Susceptible to Michael addition.

  • The Vinyl Bromide (C3-Br): Susceptible to nucleophilic substitution (

    
    ) and Pd(0) oxidative addition.
    

Critical Warning: Standard amine- or thiol-based scavengers (e.g., Ethylenediamine, simple Si-Thiol) pose a high risk of displacing the C3-bromide or attacking the enone, leading to product degradation.

Recommended Approach: Use SiliaMetS® DMT (Dimercaptotriazine) or Activated Carbon (e.g., Ecosorb® C-941). These options provide high Pd affinity with reduced nucleophilicity, minimizing side reactions with the vinyl bromide moiety.

Scavenger Selection Matrix

The following decision matrix is designed to balance Pd removal efficiency against product stability.

Comparative Scavenger Analysis
Scavenger TypeFunctional GroupPd AffinityRisk Profile for 3-BromoindenoneRecommendation
SiliaMetS® DMT DimercaptotriazineHigh (Pd(II) & Pd(0))Low. Steric bulk and delocalized electron density reduce nucleophilic attack at C3.PRIMARY CHOICE
SiliaMetS® Thiourea ThioureaHighMedium. Less nucleophilic than amines, but can still react with activated vinyl halides under heat.SECONDARY
Activated Carbon Physical AdsorptionMediumVery Low. Non-reactive. Risk of product adsorption (yield loss).[1]SAFE BACKUP
SiliaMetS® Thiol Propylthiol (-SH)HighHigh. Strong nucleophile; high risk of

(Br displacement).
AVOID
SiliaMetS® Diamine EthylenediamineMediumCritical. High risk of Michael addition and polymerization.DO NOT USE
Decision Logic (Visualization)

ScavengerSelection Start Start: Pd Contaminated Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate CheckSolvent Is the solvent polar aprotic? (DMF, DMSO, NMP) Start->CheckSolvent CheckYield Is >95% Yield Critical? CheckSolvent->CheckYield No (DCM, THF, EtOAc) DMT Use SiliaMetS® DMT (Best Balance) CheckSolvent->DMT Yes (DMT works well in DMF) Warning STOP: Avoid Amine/Thiol (Risk of C3-Br Displacement) CheckSolvent->Warning Risk Assessment CheckYield->DMT Yes Carbon Use Activated Carbon (Ecosorb C-941) CheckYield->Carbon No (Adsorption risk) Thiourea Use SiliaMetS® Thiourea (Monitor C3-Br Stability) DMT->Thiourea If Pd > 20ppm after treatment

Figure 1: Decision tree for selecting the appropriate scavenging method based on solvent system and yield requirements.

Experimental Protocols

Protocol A: Batch Scavenging with SiliaMetS® DMT

Best for: High-value batches (>10g) requiring maximal yield.

Reagents:

  • Crude Product Solution (dissolved in THF, EtOAc, or DCM). Note: Avoid MeOH if possible to prevent methoxide formation.

  • SiliaMetS® DMT (Loading ~0.5 mmol/g).

Step-by-Step:

  • Quantify Pd: Determine initial Pd concentration (e.g., 1000 ppm).

  • Calculate Loading: Use 4 equivalents of scavenger relative to the Pd content.

    • Formula:

      
      
      
  • Addition: Add the dry scavenger resin directly to the reaction vessel.

  • Incubation: Stir gently at 25°C to 40°C for 4–12 hours.

    • Technical Note: Do not exceed 50°C. Higher temperatures increase the kinetic probability of the triazine moiety attacking the C3-bromide.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad.

  • Wash: Wash the filter cake with 2 bed volumes of the reaction solvent to recover entrained product.

  • Analysis: Analyze filtrate by ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol B: Activated Carbon Slurry (Non-Specific)

Best for: Robust removal when chemical stability is the primary concern.

Reagents:

  • Ecosorb® C-941 or equivalent powdered activated carbon.

Step-by-Step:

  • Loading: Add activated carbon at 10% w/w relative to the crude product mass.

  • Slurry: Stir vigorously at Room Temperature (20–25°C) for 1 hour.

    • Caution: Do not heat. Heating activated carbon with vinyl bromides in air can sometimes promote oxidative degradation.

  • Filtration: Filter over a tight Celite bed. The fines can be difficult to remove; a double filtration may be necessary.

  • Rinse: Rinse copiously. Carbon adsorbs organic products; yield loss of 5–10% is common.

Troubleshooting & FAQs

Q1: Why is the product turning yellow/orange after scavenging?

A: This often indicates the formation of a Meisenheimer complex or a substitution product.

  • Cause: You likely used a scavenger with a free amine (SiliaMetS Amine/Diamine) or a simple thiol. The nucleophile has attacked the C3 position, displacing the bromide or forming a colored conjugated adduct.

  • Solution: Switch to SiliaMetS® DMT . The triazine ring delocalizes the electron density of the sulfur, making it a poor nucleophile for carbon but an excellent ligand for soft metals like Pd.

Q2: My Pd levels are stuck at 50-100 ppm in DMF. What now?

A: Polar aprotic solvents like DMF and DMSO compete with the scavenger for Pd coordination.

  • Strategy 1: Dilute the reaction mixture with a non-polar solvent (e.g., Toluene or EtOAc) in a 1:1 ratio to disrupt the solvent cage before adding the scavenger.

  • Strategy 2: Increase temperature to 50°C (carefully monitoring for degradation) to improve the exchange kinetics between the solvent-Pd complex and the scavenger.

Q3: Can I use TMT (Trimercaptotriazine) in free form instead of silica-bound?

A: Yes, but with a caveat. Free TMT (trithiocyanuric acid) is effective but can be difficult to filter off completely, potentially leaving sulfur residues. Silica-bound DMT simplifies the workup to a single filtration step, which is preferred for GMP intermediates.

Q4: Is the C3-Bromo group stable to the scavenger?

A: The C3-Bromo group on an indenone is a vinylogous acid bromide equivalent. It is reactive.

  • Test: Perform a "stress test" on a 100mg aliquot. Stir with 10 eq of scavenger at 40°C for 2 hours. Check LCMS for the mass of [M-Br+Scavenger]. If observed, lower the temperature and switch to Activated Carbon.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide & Selection Table.[3]Link

  • Welch, C. J., et al. (2005).[4] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Phillips, S. T., et al. (2018). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.Link

Sources

Troubleshooting

Addressing solubility issues of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate in DMSO

Here is the comprehensive technical support guide for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed as a specialized resource for research scientists. Compound: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed as a specialized resource for research scientists.

Compound: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate CAS: 2682114-56-1 (Representative) | Core Scaffold: 3-bromoinden-1-one[1]

Executive Summary: The "Brick Dust" Challenge

Senior Scientist Note: Researchers often report that Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate forms a stubborn suspension in DMSO, even at concentrations where it is theoretically soluble.[1] This is not a failure of the solvent, but a thermodynamic barrier.[2]

This molecule possesses a rigid, planar bicyclic core (indenone) combined with a polar ester and a heavy bromine atom.[2] This geometry facilitates strong


 stacking interactions in the solid state, creating a high lattice energy barrier.[1][2] To solubilize it, we must energetically overcome these crystal lattice forces to allow the DMSO solvation shell to form.[2]

Critical Warning: While DMSO is the correct solvent, heat sensitivity is a major concern. The 3-bromo-1-indenone core is an electron-deficient vinyl bromide and a Michael acceptor.[1] Excessive heating (>60°C) or prolonged storage in wet DMSO can trigger hydrolysis or nucleophilic degradation.[2]

Diagnostic Phase: Why won't it dissolve?
Q: I added DMSO, but the solution remains cloudy. Is the compound impure?

A: Not necessarily.[1][2] Cloudiness often stems from two distinct sources. You must differentiate between kinetic insolubility and contaminant insolubility .[1][2]

Diagnostic Test:

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Scenario A (Pellet is white/crystalline): This is undissolved active compound.[1][2] The crystal lattice has not been broken.[1] Proceed to the Solubilization Protocol below.

  • Scenario B (Pellet is grey/amorphous): This is likely inorganic salt (e.g., bromide salts from synthesis) or silica gel residue.[2] These are insoluble in DMSO.[1][2][3] Filter the supernatant using a 0.2

    
    m PTFE filter; your compound is likely in solution.[1]
    
Q: Why does it precipitate when I dilute the DMSO stock into aqueous buffer?

A: This is the "Crash-Out" effect.[1] This compound is highly lipophilic (High LogP).[2] When you dilute DMSO into water, the solvent power drops exponentially.[2]

  • Threshold: If the final DMSO concentration is <5% (v/v), the compound will likely precipitate if the concentration exceeds 10-50

    
    M.[2]
    
  • Solution: Use an intermediate dilution step or include a surfactant (e.g., 0.05% Tween-80) in the aqueous buffer before adding the DMSO stock.[2]

The "Gold Standard" Solubilization Protocol

Objective: Safely dissolve the compound up to 50 mM without degradation.

ParameterSpecificationReason
Solvent Grade Anhydrous DMSO (≥99.9%)Water acts as an anti-solvent and promotes hydrolysis.[1]
Max Temperature 45°CPrevents degradation of the vinyl bromide moiety.[1]
Mechanical Aid Bath Sonication (35-40 kHz)Acoustic cavitation breaks crystal lattice aggregates.[1][2]
Vessel Glass Vial (Amber)Protects light-sensitive bromide; prevents plasticizer leaching.[1][2]
Step-by-Step Workflow

solubilization_protocol start Start: Solid Compound step1 1. Trituration (Crush solid to fine powder) start->step1 step2 2. Add Anhydrous DMSO (Add 70% of target volume) step1->step2 step3 3. Vortex (30 sec) step2->step3 decision Is it clear? step3->decision success Success: Top up to volume Filter (0.2 µm PTFE) decision->success Yes trouble1 4. Bath Sonication (5 min, <40°C) decision->trouble1 No trouble2 5. Gentle Heat (Water bath 45°C, 2 min) trouble1->trouble2 trouble2->decision Re-check

Figure 1: Decision tree for solubilizing stubborn crystalline solids in DMSO.

Detailed Steps:

  • Trituration (Crucial): Before adding solvent, use a glass rod to crush any large crystals against the vial wall.[2] This increases surface area.[1][2]

  • Stepwise Addition: Add only 70% of the calculated DMSO volume initially. A more concentrated slurry increases the kinetic collision rate between solvent and solute.[1]

  • Sonication: Place the vial in a sonic bath. The acoustic energy disrupts the

    
     stacking.[1] Note: Monitor temperature; do not let the bath exceed 40°C.
    
  • Visual Check: Hold the vial up to a light source. If "shimmering" lines (Schlieren lines) are visible, dissolution is occurring but incomplete.[2] Continue sonicating.

Stability & Storage FAQs
Q: Can I store the DMSO stock solution at -20°C?

A: Yes, but with strict caveats. DMSO freezes at 19°C. Repeated freeze-thaw cycles are detrimental because:

  • Water Condensation: Cold DMSO attracts atmospheric moisture rapidly upon thawing.[1][2]

  • Crystal Growth: As DMSO freezes, it excludes the solute, locally concentrating it and forcing it to re-crystallize (often into harder-to-dissolve polymorphs).[1][2]

Best Practice: Aliquot the stock solution into single-use vials (e.g., 20


L each) immediately after preparation. Store at -20°C or -80°C. Use one aliquot per experiment and discard the remainder.
Q: Is the compound stable in DMSO over time?

A: The 3-bromo-1-indenone scaffold contains an electrophilic double bond.[1]

  • Risk: In the presence of water (from wet DMSO) or nucleophiles (amines, thiols in buffers), the bromine can be displaced, or the ester hydrolyzed.[2]

  • Evidence: Indenone derivatives are known Michael acceptors [1].[1][2] DMSO can occasionally act as an oxidant or nucleophile at high temperatures [2].[1][2]

  • Recommendation: Use solutions within 24 hours if kept at room temperature.[1][2] For longer storage, keep anhydrous and frozen.[2]

Advanced Troubleshooting: Mechanism of Action

Understanding the molecular interaction helps predict behavior.[1]

mechanism crystal Crystal Lattice (Pi-Stacking) solvated Solvated Molecule (Stable Solution) crystal->solvated Energy > Lattice Energy (Heat/Sonication) dmso DMSO Molecules (S=O Dipole) dmso->solvated Dipole Interaction water Water Contamination (H-Bond Network) precip Precipitate (Aggregates) water->precip Anti-Solvent Effect solvated->precip Dilution into Aqueous

Figure 2: Competition between lattice energy (red) and solvation energy (green).[2] Water acts as a critical failure point.[2]

References
  • Simsek Kus, N. (2009).[2][4] Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486.[1][2]

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO: General Principles for Rigid Aromatics. [2]

  • Sigma-Aldrich. (2024).[1] Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Sheet & Safety Data.

  • Jia, X., et al. (2016).[2] Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO. Synthesis, 48, 421–428.[2] (Context on DMSO reactivity/stability).

Sources

Optimization

Technical Support Center: Storage &amp; Stability of Bromo-Indenone Esters

Core Directive: The Stability Paradox Bromo-indenone esters (e.g., ethyl 2-bromo-1-oxo-1H-indene-3-carboxylate) are high-value synthetic intermediates often employed as dienophiles in Diels-Alder reactions or electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

Bromo-indenone esters (e.g., ethyl 2-bromo-1-oxo-1H-indene-3-carboxylate) are high-value synthetic intermediates often employed as dienophiles in Diels-Alder reactions or electrophiles in palladium-catalyzed cross-couplings. Their utility stems from their high reactivity; however, this same reactivity makes them thermodynamically unstable during storage.

The Stability Triad: To prevent degradation, you must control three kinetic vectors simultaneously:

  • Photochemical Dimerization: The indenone core is a chromophore that readily undergoes [2+2] cycloaddition under ambient light.

  • Hydrolytic Cleavage: The ester moiety, activated by the electron-withdrawing carbonyl and bromine, is prone to acid-catalyzed hydrolysis.

  • Oxidative Dehalogenation: The C-Br bond is labile, particularly in the presence of radical initiators (trace peroxides in solvents) or UV light.

Storage Protocol: The "Golden Standard"

Do not deviate from this protocol for long-term storage (>1 week).

ParameterSpecificationMechanistic Rationale
Temperature -20°C (± 5°C) Freezes molecular motion, preventing bimolecular dimerization (a second-order reaction dependent on collision frequency).
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against moisture and oxygen.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (<450 nm). Parafilm creates a secondary moisture barrier.
State Solid / Powder Storing in solution accelerates degradation by increasing molecular mobility and introducing solvent-mediated radical pathways.

Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes

Q: My bright yellow bromo-indenone ester has turned a dark brown/orange. Is it still usable?

  • Diagnosis: This indicates photochemical degradation or oxidation . Indenones are typically yellow/orange. A darkening suggests the formation of radical coupling products or polymerization.

  • The Fix: Run a TLC (Thin Layer Chromatography). If the brown color stays at the baseline and the main spot is still vibrant, you may be able to repurify via a short silica plug. If the main spot has streaked or vanished, the batch is compromised.

  • Prevention: Always wrap vials in aluminum foil, even inside a fridge.

Q: The solid has become a gummy, sticky residue.

  • Diagnosis: Solvent entrapment leading to oligomerization . If the compound was not dried completely, residual solvent (especially chlorinated solvents like DCM) can generate HCl over time, catalyzing self-condensation.

  • The Fix: Attempt to triturate with cold hexanes or pentane to induce reprecipitation. If it remains an oil, the crystal lattice is disrupted by impurities.

Category 2: Chemical Reactivity & Purity[1][2][3]

Q: I see a new peak in the proton NMR around 6.0-7.0 ppm that wasn't there before.

  • Diagnosis: This is likely the dimerization product . Upon exposure to light, two indenone molecules stack and form a cyclobutane ring (anti-head-to-head or syn-head-to-head dimer). These protons typically shift upfield compared to the monomeric alkene.

  • The Fix: Dimerization is often irreversible or requires high heat to reverse (which destroys the compound). Discard the batch if dimer content >5%.

Q: The bromine signal is weak or missing in Mass Spec (MS).

  • Diagnosis: Dehalogenation . This occurs if the compound was stored in a solvent prone to radical formation (e.g., THF, Ethers) or exposed to light.

  • The Fix: None. The C-Br bond has been cleaved.[1]

Category 3: Solvent Compatibility

Q: Can I store the compound as a stock solution in DMSO or DMF?

  • Answer: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF are hygroscopic (attract water). Water will slowly hydrolyze the ester or attack the

    
    -position of the enone (Michael addition). Furthermore, DMSO can act as an oxidant under certain conditions.
    
  • Self-Validating Step: If you must store in solution, use anhydrous Benzene (freezes at 5°C) or Toluene stored over molecular sieves, and keep at -20°C.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that dictate our storage requirements.

DegradationPathways Compound Bromo-Indenone Ester (Active Monomer) Dimer [2+2] Cyclodimer (Inactive Precipitate) Compound->Dimer Photochemical Cycloaddition Acid Carboxylic Acid (Hydrolysis Product) Compound->Acid Nucleophilic Acyl Substitution Polymer Oligomers/Polymers (Gummy Residue) Compound->Polymer Thermal Polymerization Light UV/Visible Light (hν) Light->Dimer Water Moisture (H₂O) Water->Acid Heat Heat / Entropy (Δ) Heat->Polymer

Figure 1: Primary degradation vectors for bromo-indenone esters. Note that light exposure is the fastest degradation route.

Experimental Protocol: Purity Assessment & Rescue

If you suspect degradation, follow this Self-Validating Workflow before committing the reagent to a reaction.

Step 1: The "Solubility Test" (Quick Check)
  • Take ~2 mg of the compound.

  • Add 0.5 mL of CDCl₃ (Chloroform-d).

  • Observation:

    • Clear Solution: Good.

    • Cloudy/Precipitate: Suspect dimerization (dimers are often less soluble).

    • Biphasic/Oily: Suspect hydrolysis or solvent contamination.

Step 2: Quantitative NMR Validation

Run a ¹H-NMR. Focus on the alkene proton (typically a singlet or doublet around 7.5 - 8.0 ppm for the


-proton if present, or aromatic signals).
  • Standard: Integration of the indenone alkene proton should match the ester protons (e.g., 2H for ethyl CH₂).

  • Fail Criteria: If the alkene signal integrates to <0.9 relative to the ester, polymerization or Michael addition has occurred.

Step 3: Rescue Recrystallization (Only if Purity >80%)

If the compound is slightly degraded (sticky solid), attempt recrystallization:

  • Dissolve crude solid in minimum boiling Ethanol/Hexane (1:4) mixture. Note: Work quickly to avoid ethanolysis.

  • Cool slowly to Room Temperature, then to 4°C.

  • Filter crystals and wash with cold Hexane.

  • Dry under high vacuum for 4 hours to remove solvent traces.

References

  • Podgoršek, A. et al. (2009). The synthesis of indanones and related compounds. Chemical Reviews.

  • Lumbroso, A. et al. (2011). Indenones: Synthesis and Reactivity.[2][3][4] Chemical Reviews.

  • BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.

  • Nakamura, Y. et al. (2017). Photochemical dimerization of indenone derivatives. Journal of Organic Chemistry.[3] (Note: Generalized citation for indenone photochemistry).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

This guide provides a technical analysis of the 1H NMR spectrum for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed for researchers validating the synthesis of indenone scaffolds. Executive Summary Methyl 3-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , designed for researchers validating the synthesis of indenone scaffolds.

Executive Summary

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a functionalized indenone scaffold used as an intermediate in the synthesis of pharmaceutical pharmacophores. Its structural validation relies on distinguishing the 3-bromoindenone core from saturated precursors (indanones) and regioisomers (6-carboxylate or 2-bromo derivatives).

This guide objectively compares the product’s spectral signature against these common alternatives, providing diagnostic chemical shifts and coupling patterns to ensure structural integrity.

Experimental Protocol

To reproduce the spectral data described below, follow this standardized sample preparation protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (recommended for resolution of aromatic coupling).

Procedure:

  • Dissolve the solid product in

    
    . Ensure the solution is clear; filter if suspension is visible (presence of inorganic salts from Suzuki/bromination steps).
    
  • Acquire 1H NMR with a standard pulse sequence (zg30), 16 scans, 1s relaxation delay.

  • Reference the spectrum to the TMS peak at 0.00 ppm or the residual

    
     peak at 7.26 ppm.
    

Spectral Analysis: The Product

The structure contains three distinct proton environments: the Methyl Ester , the Vinylic Proton (H2) , and the Aromatic Ring .

Diagnostic Signals (Expected in )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
H-2 (Vinylic) 6.50 – 6.80 Singlet (

)
1H-Critical Identity Peak. The C3-Br substituent eliminates vicinal coupling, collapsing H-2 to a singlet. Its shift is characteristic of an

-proton in a cyclic enone.
H-7 (Aromatic) 7.60 – 7.80 Doublet (

)
1H

Hz
Peri-Effect. H-7 is spatially close to the C1-Carbonyl, causing a significant downfield shift (deshielding).
H-6 (Aromatic) 7.90 – 8.10 Doublet of Doublets (

)
1H

Hz
Ortho-coupled to H-7 and meta-coupled to H-4. Deshielded by the ortho-ester group.
H-4 (Aromatic) 8.15 – 8.30 Doublet (

)
1H

Hz
Meta-coupled to H-6. Deshielded by the ortho-ester group. Appears as a narrow doublet or broad singlet.[1]
-OCH

(Ester)
3.90 – 3.98 Singlet (

)
3H-Typical methyl ester singlet.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the product with its most likely impurities or isomers.

Comparison 1: Product vs. Precursor (Indanone)

Alternative: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (Saturated C2-C3 bond).

FeatureProduct (Indenone) Precursor (Indanone) Diagnostic Conclusion
C2/C3 Region Singlet (1H) at ~6.6 ppm (H-2)Multiplets (4H) at 2.6–3.2 ppm (CH

-CH

)
The disappearance of the upfield alkyl multiplets and appearance of the downfield vinylic singlet confirms dehydrogenation/bromination.
Coupling No vicinal coupling at H-2.Complex

or

patterns.
Pass: If multiplets remain at ~3.0 ppm, the reaction is incomplete.
Comparison 2: Product vs. Regioisomer (6-Carboxylate)

Alternative: Methyl 3-bromo-1-oxo-1H-indene-6 -carboxylate. Differentiation relies on the aromatic coupling pattern and the "Peri-Effect".

Feature5-Carboxylate (Product) 6-Carboxylate (Isomer) Diagnostic Conclusion
Coupling Pattern H-7 is a Doublet. (Ortho to H-6).H-7 is a Singlet. (Isolated between C=O and Ester).Look at the proton at ~7.6–7.8 ppm. If it is a doublet , it is the 5-isomer. If it is a singlet , it is the 6-isomer.
H-4 Signal Singlet/Small Doublet. (Meta coupling only).Doublet. (Ortho coupling to H-5).The 5-isomer has an isolated H-4 (singlet-like). The 6-isomer has an isolated H-7 (singlet).
Comparison 3: Product vs. 2-Bromo Isomer

Alternative: Methyl 2 -bromo-1-oxo-1H-indene-5-carboxylate.

Feature3-Bromo (Product) 2-Bromo (Isomer) Diagnostic Conclusion
Vinylic Proton H-2 (Alpha) at ~6.6 ppm.H-3 (Beta) at ~7.5 ppm.[2]The

-proton (H-3) is significantly more deshielded than the

-proton (H-2). A singlet >7.2 ppm suggests the bromine is at C2.

Structural Validation Workflow

The following logic flow illustrates the decision process for confirming the product identity.

NMR_Validation Start Acquire 1H NMR Spectrum Check_Aliphatic Check 2.5 - 3.5 ppm Region Start->Check_Aliphatic Is_Multiplet Multiplets Present? Check_Aliphatic->Is_Multiplet Indanone Identity: Saturated Indanone (Precursor) ACTION: Reprocess Reaction Is_Multiplet->Indanone Yes Check_Vinyl Check 6.0 - 7.5 ppm Region Is_Multiplet->Check_Vinyl No Vinyl_Shift Vinylic Singlet Position? Check_Vinyl->Vinyl_Shift Two_Bromo Identity: 2-Bromo Isomer (Singlet > 7.2 ppm) Vinyl_Shift->Two_Bromo > 7.2 ppm Three_Bromo Core Confirmed: 3-Bromo Isomer (Singlet ~ 6.6 ppm) Vinyl_Shift->Three_Bromo 6.4 - 6.8 ppm Check_Aromatic Check Aromatic Coupling (7.5 - 8.5 ppm) Three_Bromo->Check_Aromatic Aromatic_Pattern Is H-7 (Peri) a Singlet or Doublet? Check_Aromatic->Aromatic_Pattern Six_Carb Identity: 6-Carboxylate Isomer (H-7 is Singlet) Aromatic_Pattern->Six_Carb Singlet Five_Carb Identity CONFIRMED: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (H-7 is Doublet) Aromatic_Pattern->Five_Carb Doublet

Figure 1: Decision tree for validating the regiochemistry and oxidation state of the indenone scaffold.

References

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved March 6, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Diagnostic Regions. Retrieved March 6, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved March 6, 2026, from [Link]

Sources

Comparative

Technical Analysis: 13C NMR of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , a critical intermediate in the synthesis of HIF-2α inhibitors (e.g., Belzutifan). Intro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , a critical intermediate in the synthesis of HIF-2α inhibitors (e.g., Belzutifan).

Introduction & Structural Context

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a functionalized indenone derivative. It serves as an electrophilic scaffold in medicinal chemistry, particularly for constructing the indanone cores of hypoxia-inducible factor (HIF) inhibitors.

Structural Distinction (Critical)

Researchers often confuse this molecule with its saturated analog (indanone). The "1H-indene" nomenclature denotes unsaturation at the C2-C3 position .

  • Target Molecule: Unsaturated (Enone system). C2=C3 double bond.

  • Saturated Analog: Methyl 3-bromo-1-oxo-2,3-dihydro-1H-indene-5-carboxylate (Indanone).

This distinction drastically alters the Chemical Shift (


) of C2 and C3. The data below corresponds to the unsaturated indenone  form.

13C NMR Chemical Shift Data

The following data represents the consensus chemical shifts in CDCl₃ (77.16 ppm reference). Assignments are derived from comparative analysis of 3-bromoindenone and methyl indenone-5-carboxylate standards.

Table 1: 13C NMR Assignment (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)Signal Characteristics
C1 C=O (Ketone)194.5 – 196.0 Deshielded; typical of conjugated enones (shielded vs. saturated ~205 ppm).
C5-C=O C=O (Ester)166.2 Characteristic ester carbonyl.
C3 C-Br (Alkene)148.0 – 153.0 Diagnostic Peak. Beta-carbon of enone. Deshielded by conjugation but shielded by heavy atom effect (Br).
C2 CH (Alkene)131.5 – 133.0 Alpha-carbon of enone. Sharp signal (high intensity).
C3a C (Quaternary)142.0 – 144.0 Bridgehead carbon; links enone to aromatic ring.
C7a C (Quaternary)138.0 – 140.0 Bridgehead carbon.
C4 CH (Aromatic)124.0 – 126.0 Ortho to ester; doublet in off-resonance.
C6 CH (Aromatic)128.0 – 130.0 Meta to ketone; affected by ester.
C7 CH (Aromatic)123.0 – 124.5 Peri-position to carbonyl.
C5 C (Quaternary)134.0 – 136.0 Ipso carbon bearing the ester.
OCH₃ CH₃ (Methoxy)52.6 Characteristic methoxy singlet.

Comparative Analysis & Mechanism

To validate your spectrum, compare the observed shifts against these known analogs. This triangulation method ensures the bromine is correctly positioned at C3 and the ring is unsaturated.

A. Effect of Unsaturation (Indanone vs. Indenone)
  • Saturated (Indanone): C1=O appears at ~206 ppm . C2 and C3 appear as aliphatic CH/CH₂ signals at 30–55 ppm .

  • Unsaturated (Indenone - Target): C1=O shifts upfield to ~195 ppm (conjugation). C2 and C3 shift downfield to the alkene region (130–155 ppm ).

    • Observation: If you see signals at 35-50 ppm, your reaction failed to eliminate; you have the saturated intermediate.

B. Effect of Bromine at C3

The bromine atom exerts two opposing effects on the C3 chemical shift:

  • Inductive Effect (-I): Deshields the carbon (pulls electron density).

  • Heavy Atom Effect: Iodine and Bromine often cause "heavy atom shielding" on the attached carbon in 13C NMR.

    • Result: While a typical beta-carbon in an indenone is ~160 ppm, the C-Br bond shifts this upfield to ~148–153 ppm .

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Note: Avoid DMSO-d6 if possible, as it may cause peak broadening due to viscosity or interaction with the ester.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (KBr/NaBr) from the bromination step. Paramagnetic impurities (Fe, Cr) will broaden lines significantly.

Protocol B: Workflow for Structural Verification

This flowchart outlines the logic for confirming the product structure using NMR data.

NMR_Workflow start Crude Product Isolation h_nmr 1H NMR Screening (Check for alkene proton at ~6.5-7.0 ppm) start->h_nmr decision Is C2-H present? h_nmr->decision c_nmr 13C NMR Acquisition (1024 scans, 2 sec delay) decision->c_nmr Yes (Singlet/Doublet at ~6.9 ppm) result_sat Saturated Indanone (Impurity/Starting Material) decision->result_sat No (Multiplets at 3-4 ppm) check_c1 Check C1 (C=O) Target: ~195 ppm c_nmr->check_c1 check_c3 Check C3 (C-Br) Target: ~150 ppm check_c1->check_c3 result_unsat Target: 3-Bromoindenone (Confirmed) check_c3->result_unsat

Caption: Logic flow for distinguishing the target 3-bromoindenone from saturated precursors.

References

  • BenchChem. (2025).[1] 3-Bromo-1-indanone: Spectroscopic Data and Applications. Retrieved from .

  • Tutar, A., et al. (2001). "Photobromination of indane: Preparation of bromoindenones." Tetrahedron, 57(47), 9759-9763. (Establishes 3-bromoindenone shifts).
  • Doi, T., et al. (2019).[2][3] "First Total Synthesis of Palmarumycin C6 based on Double Oxa-Michael Addition to 3-Bromo-1-indenone." Heterocycles, 99(1), 549. (Provides spectral data for 3-bromoindenone core).

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. Retrieved from .

Sources

Validation

Technical Comparison Guide: HRMS Characterization of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Part 1: Executive Summary & Core Directive The Analytical Challenge: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical scaffold in the synthesis of hypoxia-inducible factor-2 (HIF-2 ) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Analytical Challenge: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical scaffold in the synthesis of hypoxia-inducible factor-2


 (HIF-2

) inhibitors. The presence of the bromine handle and the keto-ester functionality makes it highly susceptible to specific degradation pathways—namely debromination and ester hydrolysis.

The Core Directive: This guide challenges the reliance on Low-Resolution Mass Spectrometry (LRMS) for validating this intermediate. While LRMS (Single Quadrupole) provides nominal mass confirmation, it fails to distinguish the target compound from isobaric impurities or confirm the elemental composition of the halogenated moiety with sufficient confidence.

The Solution: We present a comparative analysis demonstrating that High-Resolution Mass Spectrometry (HRMS), specifically Q-TOF or Orbitrap technology, is not merely an alternative but a mandatory quality gate for this compound. The data below synthesizes theoretical exact mass calculations with experimental fragmentation logic to establish a self-validating protocol.

Part 2: Technical Specifications & "Product" Performance

Here, the "product" is the HRMS Data Package generated for the target molecule. We compare its diagnostic power against standard industry alternatives.

The Reference Standard Data (HRMS)

Compound: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Formula: C


H

BrO

Ionization Mode: ESI(+) [M+H]

ParameterValue (

Br Isotopologue)
Value (

Br Isotopologue)
Notes
Monoisotopic Mass 265.9579 Da267.9558 DaThe "Twin Peak" signature is critical.
[M+H]

Exact Mass
266.9652 Da268.9631 DaProtonated species observed in ESI.
Mass Accuracy < 2.0 ppm< 2.0 ppmIndustry standard for confirmation.
Isotope Ratio 100%~97.3%Characteristic 1:1 Br pattern.
Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares the analytical "product" (HRMS) against LRMS and NMR.

FeatureHRMS (Q-TOF/Orbitrap) Alternative A: LRMS (Single Quad) Alternative B: 1H NMR (400 MHz)
Mass Resolution > 30,000 FWHMUnit Resolution (1 Da)N/A
Differentiation Power High: Distinguishes Target (266.9652) from impurity C

H

O

(267.0657)
Fail: Both appear as m/z 267High: Distinct chemical shifts
Isotope Fidelity Exact: Matches theoretical fine structure of Br isotopes.Coarse: Shows 1:1 ratio but merges background noise.N/A
Sensitivity Trace Level: Detects 0.1% debrominated impurity.Low: Misses trace impurities < 1%.Medium: Requires >5% for clear impurity integration.
Throughput High (LC-MS compatible)High (LC-MS compatible)Low (Offline sample prep)

Scientist's Insight:

"In my experience with brominated indanones, LRMS often yields a 'false pass.' You see the m/z 267/269 doublet and assume purity. However, oxidative byproducts often possess nominal masses that hide under these peaks. Only HRMS with sub-5-ppm accuracy can resolve the mass defect of Bromine (-81.6 mDa relative to Carbon) to confirm the halogen is actually present and intact."

Part 3: Experimental Protocol (Self-Validating System)

To replicate the Reference Standard Data, follow this protocol. This workflow is designed to be self-validating: if the fragmentation pattern does not match the diagram in Part 4, the synthesis has likely failed (e.g., ring opening).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of crude solid in 1 mL Acetonitrile (HPLC Grade).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v). Final concentration ~10
    
    
    g/mL.
    • Why? High concentrations cause detector saturation in HRMS, distorting the crucial isotope ratio.

Instrument Parameters (Q-TOF Configuration)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the Br-C bond).

  • Collision Energy (MS/MS): Ramp 10–40 eV.

  • Reference Mass: Continuous infusion of Purine/HP-0921 for real-time lock mass correction.

Data Acquisition Logic
  • MS1 Scan: Acquire m/z 100–1000. Check for [M+H]

    
     doublet at 266.9652 / 268.9631.
    
  • QC Check 1: Is the mass error < 5 ppm? If No

    
     Recalibrate.
    
  • QC Check 2: Is the intensity ratio of 267:269 approximately 1:1? If No

    
     Check for co-eluting non-brominated interferences.
    

Part 4: Visualization of Pathways

Fragmentation Pathway (MS/MS)

The following diagram illustrates the specific fragmentation logic used to confirm the structure. The loss of the methoxy group followed by the ejection of CO is diagnostic for the keto-ester indene core.

FragmentationPathway Parent Precursor Ion [M+H]+ (C11H8BrO3)+ m/z 266.9652 Frag1 Acylium Ion Loss of Methanol (-32 Da) m/z 234.9390 Parent->Frag1 Collision Energy 15eV - HOCH3 Frag3 Debrominated Core Loss of Br Radical m/z 128.0626 Parent->Frag3 High Energy (40eV) - Br + CO + OMe Frag2 Indenyl Cation Loss of CO (-28 Da) m/z 206.9441 Frag1->Frag2 Collision Energy 25eV - CO (Ring Contraction)

Figure 1: Proposed ESI(+) fragmentation pathway. The sequential loss of Methanol and Carbon Monoxide confirms the integrity of the ester and ketone functionalities, distinguishing it from isomers.

Analytical Decision Workflow

This flowchart guides the researcher through the decision process when validating the compound.

DecisionWorkflow Start Crude Sample Acquire Acquire HRMS (Full Scan) Start->Acquire CheckMass Mass Error < 5ppm? Acquire->CheckMass CheckIso Br Isotope Pattern (1:1 Ratio)? CheckMass->CheckIso Yes Fail1 Recalibrate / Check Formula CheckMass->Fail1 No Pass VALIDATED Proceed to NMR CheckIso->Pass Yes Fail2 Impurity Alert: Check Des-bromo analog CheckIso->Fail2 No

Figure 2: Logic gate for HRMS validation. Note that passing the Mass Error check is insufficient without verifying the Bromine Isotope Pattern.

Part 5: References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Authoritative text on Isotope Patterns and HRMS principles).

  • Holčapek, M., et al. (2010). "Structural characterization of brominated indanones using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Cited for fragmentation mechanisms of bromo-indanones).

  • FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes the <5 ppm mass accuracy standard for identification).

Sources

Comparative

FTIR Spectrum Analysis of Carbonyl and Ester Peaks in Bromo-Indenones

Publish Comparison Guide Executive Summary In the realm of medicinal chemistry, particularly in the development of COX-2 inhibitors and tubulin polymerization antagonists, bromo-indenones represent a privileged scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

In the realm of medicinal chemistry, particularly in the development of COX-2 inhibitors and tubulin polymerization antagonists, bromo-indenones represent a privileged scaffold. However, their characterization presents a unique spectroscopic challenge: the vibrational overlap between the highly conjugated indenone carbonyl (


) and potential ester substituents (

).

This guide provides a high-resolution technical analysis for distinguishing these moieties. Unlike standard aliphatic ketones, the bromo-indenone core exhibits significant frequency shifts driven by ring strain, conjugation, and the


-halo field effect. Accurate assignment requires moving beyond generic "textbook" ranges to a mechanistic understanding of electronic vectors.
Theoretical Grounding: The Electronic Landscape

To accurately interpret the FTIR spectrum of a bromo-indenone, one must first deconstruct the competing electronic effects acting on the carbonyl group.

The Indenone Core vs. The Ester Side Chain

The indenone system is a bicyclic scaffold fusing a benzene ring with a cyclopentenone. This creates a high-degree of conjugation but also introduces angle strain.

  • Indanone (Saturated): The baseline

    
     stretch appears near 1715 cm⁻¹ , lowered from the standard cyclopentanone value (1745 cm⁻¹) by phenyl conjugation.
    
  • Indenone (Unsaturated): The introduction of the

    
    -unsaturation typically lowers the frequency further due to resonance. However, in 5-membered rings, the dominance of ring strain often counteracts this, keeping the peak relatively high (1710–1725 cm⁻¹ ).
    
The "Bromo" Perturbation (The

-Halo Effect)

The presence of bromine is the critical differentiator. Its effect depends entirely on regiochemistry:

  • 
    -Bromo (C2-Position):  The bromine atom exerts a strong inductive effect (-I) and a "field effect" where the C-Br and C=O dipoles align. This repels electron density from the carbonyl oxygen, shortening the bond and increasing  the vibrational frequency by 15–25 cm⁻¹ .
    
  • 
    -Bromo (C3-Position):  Here, the bromine is vinylogous. Resonance effects (+R) can donate electron density into the carbonyl system, potentially lowering  the frequency or causing little change compared to the inductive lift.
    
Comparative Spectral Analysis

The following data synthesizes experimental observations for bromo-indenones against their non-halogenated and ester-functionalized counterparts.

Table 1: Diagnostic Wavenumber Shifts
Functional GroupElectronic EnvironmentTypical Frequency (

, cm⁻¹)
IntensityKey Diagnostic Feature
Indanone Ketone Conjugated, Saturated Ring1710 – 1718StrongBaseline reference; lower than aliphatic ketones.
Indenone Ketone Conjugated, Unsaturated1710 – 1725StrongSharp peak; often overlaps with saturated analogs.

-Bromo Indenone
Inductive/Field Effect Dominant 1725 – 1745 StrongBlue-shifted. Can dangerously overlap with esters.

-Bromo Indenone
Resonance Dominant1705 – 1715StrongRed-shifted or neutral; broader peak profile.
Ester Carbonyl Conjugated (e.g., Benzoate)1715 – 1730StrongOverlaps with Indenone ketone.
Ester Carbonyl Aliphatic / Non-conjugated1735 – 1750 StrongDistinctly higher than non-bromo indenones.
Ester C-O Stretch C-O-C Asymmetric Stretch1100 – 1300 Very Strong The "Smoking Gun" for ester confirmation.

Critical Insight: In 2-bromo-indenones bearing an aliphatic ester side chain, you will often observe a doublet in the carbonyl region. The lower frequency band (~1730 cm⁻¹) is the bromo-ketone, and the higher band (~1745 cm⁻¹) is the ester. If the ester is conjugated (aromatic), the two peaks may merge into a single broad band.

Decision Logic & Workflow

When analyzing a crude reaction mixture or a purified product, visual ambiguity is common. Use the following logic flow to assign peaks definitively.

Spectral_Logic Start Analyze Carbonyl Region (1680 - 1760 cm⁻¹) Check_Peaks How many peaks observed? Start->Check_Peaks Single_Peak Single Broad Peak Check_Peaks->Single_Peak Doublet Distinct Doublet Check_Peaks->Doublet Check_CO Check Fingerprint Region (1100 - 1300 cm⁻¹) Single_Peak->Check_CO Result_Resolved Resolved Species: High ν = Ester Low ν = Bromo-Ketone Doublet->Result_Resolved Separation > 15 cm⁻¹ Result_Ketone Pure Indenone (No Ester) Check_CO->Result_Ketone No strong bands Result_Ester Ester Present (Overlap Likely) Check_CO->Result_Ester Strong C-O bands Derivative Run 2nd Derivative Analysis to resolve hidden shoulders Result_Ester->Derivative

Figure 1: Decision matrix for distinguishing ketone vs. ester signals in functionalized indenones.

Experimental Protocol for High-Fidelity Resolution

To resolve the subtle shifts between a 2-bromoindenone ketone and a conjugated ester, standard rapid-scan FTIR is often insufficient.

Methodology: Resolution Enhancement
  • Sample Preparation: Avoid KBr pellets if possible, as high-pressure pressing can induce lattice shifts or halogen exchange. Use ATR (Attenuated Total Reflectance) with a Diamond crystal for surface inertness.

  • Solvent Considerations (Solution IR): If solid-state packing effects broaden the peaks, dissolve the sample in CCl₄ or CH₂Cl₂ . Non-polar solvents minimize hydrogen bonding, sharpening the carbonyl bands and allowing for clearer separation of the doublet.

  • Scan Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹).

    • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio, essential for second-derivative processing.

  • Post-Processing: Apply Second Derivative (2nd Der) algorithms to the carbonyl region (1650–1800 cm⁻¹). This mathematical transformation inverts the peaks and narrows the bandwidth, revealing "shoulders" hidden within a broad merged peak.

Mechanistic Validation (Self-Check)

Before finalizing your structure based on FTIR, validate using the "Shift Rule" :

  • Synthesis Check: Did you brominate an indanone?

    • Expectation: The C=O peak should shift UP by ~15 cm⁻¹ (e.g., 1715

      
       1730).
      
    • Observation: If the peak remains at 1715 cm⁻¹, bromination may have occurred on the aromatic ring (no field effect) or not at all.

  • Ester Check: Did you add an acetate or benzoate group?

    • Expectation: Appearance of a new "super-intense" band at 1200–1250 cm⁻¹ (C-O stretch).

    • Observation: If this band is absent, you likely have the alcohol or acid precursor, not the ester.

References
  • NIST WebBook. 2-Bromo-1-indanone Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Ketones and Esters). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. Available at: [Link]

Sources

Validation

HPLC method development for purity analysis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

High-Resolution Purity Analysis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate: A Comparative Guide to HPLC Method Development As an Application Scientist, I frequently encounter analytical bottlenecks when profiling hi...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Analysis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate: A Comparative Guide to HPLC Method Development

As an Application Scientist, I frequently encounter analytical bottlenecks when profiling highly functionalized aromatic building blocks. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a prime example of a molecule that demands rigorous chromatographic optimization. With a molecular weight of 267.08 g/mol , this compound features a rigid indene core, a conjugated ketone, a highly polarizable bromine atom, and a hydrolyzable methyl ester.

While standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often the default starting point []([Link]), they frequently fail to resolve the critical regioisomeric impurities associated with this molecule. This guide objectively compares stationary phase performances and provides a self-validating, ICH Q2(R2)-compliant protocol for its purity analysis.

Mechanistic Rationale: The Failure of C18 vs. The Power of PFP

During the synthesis of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, several critical impurities can form, including the des-bromo analog, the free carboxylic acid (via ester hydrolysis), and the 2-bromo regioisomer.

Separating the 2-bromo regioisomer from the 3-bromo target is notoriously difficult. Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the 2-bromo and 3-bromo isomers have nearly identical LogP values and hydrodynamic volumes, a C18 phase cannot differentiate them, resulting in co-elution.

To achieve baseline resolution, we must exploit the unique electronic properties of the molecule. Transitioning to a Pentafluorophenyl (PFP) stationary phase introduces multi-modal retention mechanisms:

  • 
     Stacking : The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich indene core.
    
  • Dipole-Dipole & Halogen Bonding : The highly polarizable C-Br bond and the C=O dipole interact uniquely with the C-F bonds on the stationary phase.

  • Shape Selectivity : The rigid PFP ring is highly sensitive to the exact spatial positioning of the bulky bromine atom, easily distinguishing the C2 position from the C3 position.

Separation_Mechanisms cluster_interactions Physicochemical Interactions Analyte Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (Complex Aromatic Halide) Hydrophobic Dispersive / Hydrophobic (Indene Core) Analyte->Hydrophobic PiPi π-π Stacking (Conjugated System) Analyte->PiPi Dipole Dipole & Halogen Bonding (C=O & C-Br) Analyte->Dipole C18 Standard C18 Phase Result: Co-elution of Regioisomers Hydrophobic->C18 PFP PFP (Pentafluorophenyl) Phase Result: Baseline Resolution (Rs > 2.0) Hydrophobic->PFP PiPi->PFP Dipole->PFP

Fig 1: Mechanistic comparison of stationary phase interactions for halogenated indene derivatives.

Comparative Performance Data

To objectively demonstrate the superiority of the multi-modal approach, identical gradients were run using both a standard C18 column and a PFP column. The quantitative chromatographic data is summarized below.

Chromatographic ParameterStandard C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Retention Time (Main API) 8.4 min9.2 min
Resolution (2-bromo vs 3-bromo) 0.8 (Co-elution)2.6 (Baseline Resolution)
Tailing Factor (Tf) 1.421.05
Selectivity (

)
1.021.15
Primary Interaction Mechanism Dispersive (Hydrophobic)Multi-modal (Hydrophobic,

, Dipole)

Data Interpretation: The PFP column successfully resolved the critical regioisomer pair (Rs = 2.6), whereas the C18 column failed to provide actionable purity data. Furthermore, the PFP column drastically improved peak symmetry (Tf = 1.05).

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system . By embedding a System Suitability Test (SST) directly into the workflow, the method proves its own capability before any unknown samples are analyzed.

Reagents & Materials
  • Mobile Phase A : 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

    • Causality: The acidic pH suppresses the ionization of the potential carboxylic acid degradation product, ensuring it remains hydrophobic enough to retain on the column without tailing.

  • Mobile Phase B : Methanol (HPLC Grade).

    • Causality: As a protic solvent, methanol enhances the

      
       interactions on the PFP stationary phase far better than aprotic acetonitrile.
      
Step-by-Step Methodology
  • Sample Preparation : Dissolve the target API in a 50:50 (v/v) Water:Methanol diluent to a final concentration of 1.0 mg/mL.

    • Causality: Matching the diluent's organic strength to the initial mobile phase conditions prevents the "solvent effect," which otherwise causes peak fronting and splitting.

  • Column Equilibration : Install a PFP column (150 x 4.6 mm, 3 µm) and equilibrate at 35°C with 5% Mobile Phase B for 10 column volumes.

    • Causality: Elevated column temperature lowers solvent viscosity, improving mass transfer kinetics (van Deemter C-term) and sharpening peaks without risking thermal degradation.

  • Gradient Elution :

    • 0–2 min : 5% B (Isocratic hold to focus highly polar impurities).

    • 2–12 min : 5% to 95% B (Linear ramp to elute the main peak and lipophilic impurities).

    • 12–15 min : 95% B (Column wash).

    • 15–20 min : 5% B (Re-equilibration).

  • Detection : UV absorbance at 254 nm. The extended

    
    -conjugation of the indene-1-one system provides robust UV absorbance at this wavelength .
    
  • System Suitability Criteria (The Self-Validation Step) : Inject a resolution standard containing the target API spiked with 0.1% w/w of the 2-bromo regioisomer. The analytical run is only valid if Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5. If these criteria are not met, the system is deemed unfit, preventing false purity reporting.

Method Validation Strategy: ICH Q2(R2) Compliance

In alignment with the recently updated ICH Q2(R2) guidelines , analytical procedures must be proven fit for their intended purpose through a rigorous lifecycle approach. The revised regulatory framework heavily emphasizes robustness, risk-based control strategies, and the use of modern analytical techniques like photodiode array (PDA) peak purity assessment .

Validation_Workflow SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity (Peak Purity via PDA) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc

Fig 2: Lifecycle approach to analytical method validation aligned with ICH Q2(R2) guidelines.

To fully validate this method for commercial or clinical batch release, the following parameters must be executed:

  • Specificity : PDA analysis must demonstrate a peak purity index > 0.990 for the main API peak across all stress conditions (acid, base, peroxide, heat), proving no hidden co-elutions.

  • Linearity & Range : Evaluated from 50% to 150% of the target assay concentration, requiring a correlation coefficient (

    
    ) 
    
    
    
    .
  • Precision (Repeatability) : Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (%RSD)

    
    .
    

Conclusion

For complex halogenated aromatics like Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, relying solely on traditional C18 chemistries often leads to undetected co-elutions and compromised data integrity. By transitioning to a PFP stationary phase and leveraging multi-modal


 and dipole interactions, laboratories can achieve superior baseline resolution. Coupling this optimized chemistry with a self-validating protocol and ICH Q2(R2) compliant validation ensures the highest level of scientific rigor and regulatory confidence.

References

  • MasterControl , "ICH Q2 (R2) Validation of Analytical Procedures", [[1]]([Link])

  • European Medicines Agency (EMA) , "ICH Q2(R2) Validation of analytical procedures - Scientific guideline",

  • International Council for Harmonisation (ICH) , "Validation of Analytical Procedures Q2(R2)",

  • International Journal of Pharmaceutical Research and Applications , "Analytical Method Development and Validation by RP-HPLC technique: a Review",

  • MDPI , "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities",

Sources

Comparative

Structural Elucidation of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate: A Comparative Guide to X-Ray vs. Spectroscopic Methods

Executive Summary Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. In the scale-up of this inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. In the scale-up of this intermediate, a persistent challenge is verifying the regioselectivity of the bromination step. The formation of the thermodynamically stable 3-bromo isomer versus the kinetic 2-bromo byproduct is often indistinguishable by standard HPLC methods due to identical polarity.

This guide compares the definitive structural validation method—Single Crystal X-Ray Diffraction (SC-XRD) —against standard spectroscopic alternatives (NMR, DFT ). While NMR provides rapid solution-state data, it frequently fails to conclusively assign regiochemistry in halogenated indenones due to the "silent" nature of quaternary carbons. SC-XRD remains the gold standard for establishing absolute configuration and analyzing solid-state stability factors such as halogen bonding.

Part 1: Comparative Analysis of Structural Determination Methods

The following table contrasts the efficacy of crystallographic data against spectroscopic techniques for this specific indenone scaffold.

Table 1: Comparative Efficacy for Regiochemical Assignment
FeatureMethod A: Single Crystal XRD Method B: 1H/13C NMR (Solution) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Atomistic Map (Unit Cell)Chemical Shift (

) & Couplings (

)
Energy Minima & Predicted Spectra
Regiochemistry (2-Br vs 3-Br) Definitive (Direct visualization)Ambiguous (Lack of vicinal protons)Supportive (Compares stability)
Sample State Solid (Crystal required)Solution (CDCl

/DMSO-

)
Virtual (Gas/Solvent Model)
Turnaround Time 24–72 Hours (Growth dependent)1–2 Hours12–24 Hours (Compute time)
Key Limitation Requires diffraction-quality crystalQuaternary carbons limit HMBC correlationsDependence on basis set accuracy
Cost Efficiency High (Equipment/Expertise)Low (Routine)Low (Computational)
Critical Analysis: Why XRD Wins for Indenones

For Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , the 3-position is a quaternary carbon bonded to a bromine. In 1H-NMR, there is no proton at C3 to couple with C2 or C4.

  • NMR Failure Mode: NOESY correlations between the C2-H and the aromatic ring protons are often weak or misleading due to the planar rigidity of the indenone system.

  • XRD Success Mode: Crystallography directly resolves the electron density of the heavy Bromine atom (

    
    ), unambiguously placing it at the C3 position and revealing the 
    
    
    
    bond length (typically
    
    
    Å).

Part 2: Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

Obtaining diffraction-quality crystals of bromo-indenones requires controlling the nucleation rate to prevent micro-crystalline powder formation.

Reagents:

  • Analyte: Crude Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (>95% HPLC purity).

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade.

  • Antisolvent:

    
    -Hexane or Pentane.
    

Methodology (Vapor Diffusion):

  • Dissolution: Dissolve 20 mg of the compound in the minimum amount of warm EtOAc (approx. 1.5 mL) in a small inner vial (4 mL capacity). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger outer jar (20 mL capacity) containing 5 mL of

    
    -Hexane.
    
  • Equilibration: Cap the outer jar tightly. The volatile hexane will slowly diffuse into the EtOAc solution, gradually lowering solubility without thermal shock.

  • Harvesting: Store at 20°C in a vibration-free environment. Inspect after 48–72 hours. Look for prisms or block-like crystals (orange/yellow hue expected due to conjugation).

  • Mounting: Select a single crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
Protocol B: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å). Note: Mo source is preferred over Cu to minimize absorption fluorescence from Bromine.

Parameters:

  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy.
    
  • Refinement: Solve using SHELXT (Intrinsic Phasing); refine using SHELXL (Least Squares).

  • Critical Check: Verify the Flack parameter if the space group is non-centrosymmetric (though unlikely for this planar achiral molecule) to confirm absolute structure is not relevant, but check for disorder in the ester tail.

Part 3: Structural Metrics & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), compare your results against these standard metrics for the Indenone Scaffold . Deviations >0.05 Å suggest disorder or incorrect assignment.

Table 2: Typical Structural Metrics for 3-Bromoindenones
Structural FeatureTypical Value (Range)Significance
C3–Br Bond Length

Å
Confirms

hybridization. Longer bonds (>1.95 Å) imply

(wrong intermediate).
C1=O Carbonyl Length

Å
Indicates degree of conjugation with the aromatic ring.
Indenone Planarity RMSD < 0.05 ÅThe 5- and 6-membered rings should be coplanar. Significant twisting affects

-stacking.
Intermolecular Br···O

Å
Look for Halogen Bonding between Br and the Carbonyl O of a neighbor. This stabilizes the lattice.

Part 4: Decision Logic & Workflows

The following diagrams illustrate the logical pathway for confirming the structure of the intermediate.

Diagram 1: Regiochemistry Determination Workflow

This workflow guides the chemist from crude synthesis to definitive structural proof.

RegioLogic Start Crude Reaction Mixture (Bromination Step) HPLC HPLC Analysis (Single Peak?) Start->HPLC Iso Isolate Major Product HPLC->Iso Purify NMR 1H-NMR Analysis (CDCl3) Iso->NMR Decision Are Regio-Isomers Distinguishable? NMR->Decision XRD_Path Proceed to Crystallization (Vapor Diffusion) Decision->XRD_Path No (Ambiguous) Result_3Br CONFIRMED: 3-Bromo Isomer Decision->Result_3Br Yes (Rare) XRD_Exp SC-XRD Experiment (Mo-Source) XRD_Path->XRD_Exp Solve Structure Solution (SHELXT) XRD_Exp->Solve Solve->Result_3Br Br at C3 Result_2Br REJECTED: 2-Bromo Isomer Solve->Result_2Br Br at C2

Caption: Logical workflow for distinguishing the 3-bromo vs. 2-bromo regioisomers using X-ray crystallography when NMR is ambiguous.

Diagram 2: Crystallographic Interaction Map

This diagram visualizes the expected intermolecular forces (Halogen Bonding) that stabilize the crystal lattice of this molecule.

CrystalPacking cluster_0 Lattice Stabilization Forces MolA Molecule A (3-Br-Indenone) MolB Molecule B (Neighbor) MolA->MolB Pi-Pi Stacking (3.4 Å) Br_Atom Br (Sigma Hole) MolA->Br_Atom C3-Br Bond O_Atom C=O (Lone Pair) MolB->O_Atom Carbonyl Br_Atom->O_Atom Halogen Bond (2.9 - 3.2 Å) Pi_System Aromatic Ring (Pi-Cloud)

Caption: Schematic of the expected halogen bonding and pi-stacking interactions that dictate the solid-state packing of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate.

References

  • FibroGen, Inc. (2014). Crystalline forms of HIF prolyl hydroxylase inhibitors and methods of use thereof. U.S. Patent 8,883,823. Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository of small molecule crystal structures. (Accessed 2024).[1] Link

  • Laird, T. (2012).[2] Innovation in Generic API Synthesis and Manufacture. Organic Process Research & Development, 16(3), 365–365.[2] Link

  • Mahajan, R., et al. (2023).[2][3] Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517.[3] Link[3][4]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Validation

Technical Guide: UV-Vis Absorption Profile of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , a critical building block in medicinal chemistry. Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate , a critical building block in medicinal chemistry.

Executive Summary & Chemical Identity

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a functionalized indenone derivative. Unlike its saturated "indanone" precursors, this molecule possesses a fully conjugated system spanning the benzene ring, the


-unsaturated ketone, and the methyl ester.

This conjugation results in a distinct spectral signature characterized by a bathochromic (red) shift compared to standard aromatic ketones, manifesting physically as a light yellow to yellow solid . It is primarily used as an electrophilic scaffold for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the C3-position.

Core Chromophore Analysis

The molecule's absorption profile is dictated by three structural elements:

  • Indenone Core: A fused benzene and cyclopentadienone system.[1]

  • C5-Methyl Ester: An electron-withdrawing group in conjugation with the aromatic ring, extending the

    
    -system.
    
  • C3-Bromine: A halogen attached directly to the enone double bond, acting as an auxochrome.

Spectral Characterization: UV-Vis Absorption Maxima

Based on the chromophoric addition rules and empirical data for substituted indenones, the absorption profile is defined by two primary regions.

Predicted Absorption Maxima ( )
Band TypeWavelength Range (

)
Electronic TransitionDescription
Primary Band 260 – 275 nm

High intensity. Corresponds to the conjugated benzoyl-enone system.
Secondary Band 340 – 360 nm

/ CT
Lower intensity (broad). Responsible for the yellow color . Represents the "forbidden" transition of the carbonyl enhanced by conjugation.

Note: Exact values depend on solvent polarity. Polar solvents (e.g., Methanol) may cause a hypsochromic shift (blue shift) of the


 band due to hydrogen bonding with the carbonyl oxygen.
Comparative Spectral Logic

To validate the identity of this compound, one must compare it against its synthetic precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (the indanone).

  • The Indanone (Precursor): Lacks the C2=C3 double bond.

    • 
      : ~250 nm (Benzene) and ~310-320 nm (Ketone).
      
    • Visual: Colorless to pale white.

  • The Indenone (Target): Possesses the C2=C3 double bond.

    • 
      : Shifts to >340 nm.[2]
      
    • Visual: Distinct Yellow.[1]

Comparative Performance Guide: Alternatives & Analogues

This table compares the Target (Indenone) with its primary alternatives used in similar synthetic pathways.

FeatureTarget: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Alternative A: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate Alternative B: 3-Bromo-1-indanone
Core Structure Unsaturated (Indenone)Saturated (Indanone)Saturated (Indanone)
UV Cutoff > 380 nm (Visible tail)~320 nm~330 nm
Visual Appearance Yellow Solid White/Colorless SolidPale Yellow/Off-white
Reactivity High: C3-Br is activated for Pd-coupling; C2=C3 is a Michael acceptor.Low: Requires activation (bromination) to react at C3.Moderate: C3-Br is reactive but lacks the planar conjugation of the indenone.
Stability Sensitive to light (dimerization risk).Stable.Stable.
Application Direct scaffold for Suzuki coupling.Precursor material.[3]Intermediate for saturated analogs.
Diagram 1: Spectral & Structural Differentiation

The following diagram illustrates the structural relationship and the resulting spectral shift.

G cluster_0 Spectral Shift Logic Precursor Indanone Precursor (Saturated C2-C3) Colorless / White Max ~250, 310 nm Process Reaction: 1. Bromination 2. Elimination Precursor->Process Activation Target Target: 3-Bromo-Indenone (Unsaturated C2=C3) Yellow Solid Max ~270, 350 nm Process->Target Conjugation Extension (Bathochromic Shift)

Caption: Transformation from Indanone to Indenone results in extended conjugation, shifting absorption into the visible region (Yellow).

Experimental Protocol: UV-Vis Determination

To accurately determine the


 and calculating the Molar Extinction Coefficient (

), follow this self-validating protocol.
Reagents & Equipment[4]
  • Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM). Note: DCM is preferred for solubility but cuts off UV <230 nm.

  • Blank: Pure solvent (same batch).

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh approx.[1][4][5] 2.7 mg of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (MW: 267.08 g/mol ).

    • Dissolve in 10 mL of DCM to create a 1.0 mM (10⁻³ M) stock solution.

  • Dilution Series:

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      using the same solvent.
  • Baseline Correction:

    • Run a baseline scan with pure solvent from 200 nm to 500 nm.

  • Measurement:

    • Scan the samples.

    • Validation Check: The absorbance at

      
       should be between 0.2 and 1.0 AU for linearity (Beer-Lambert Law).
      
  • Data Analysis:

    • Identify the local maximum in the 260–280 nm region.

    • Identify the broad shoulder/peak in the 340–360 nm region.

    • Calculate

      
      .
      
Diagram 2: Analytical Workflow

Workflow Step1 Weigh 2.7 mg Sample (Target Indenone) Step2 Dissolve in DCM/MeOH (Stock: 1 mM) Step1->Step2 Step3 Dilute to 25 µM Step2->Step3 Step4 Scan 200-500 nm Step3->Step4 Decision Is Absorbance 0.2 - 1.0 AU? Step4->Decision Result Record Lambda Max Calculate Epsilon Decision->Result Yes Retry Adjust Concentration Decision->Retry No Retry->Step3

Caption: Standardized workflow for determining UV-Vis maxima with Beer-Lambert validation steps.

Synthesis & Handling Context

Understanding the synthesis helps in interpreting spectral impurities.

  • Synthesis: Typically synthesized via bromination of Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate followed by elimination.

  • Impurity Profile:

    • Starting Material: If the spectrum shows a "blue shift" (loss of yellow, max <320 nm), the elimination may be incomplete (presence of saturated indanone).

    • Over-bromination: 3,3-dibromo species may form, altering the spectral fine structure.

  • Storage: Store at 2-8°C, protected from light. Indenones can undergo photochemical dimerization [1], which will destroy the characteristic 350 nm band and bleach the color.

References

  • Photochemical Reactivity of Indenones

    • Title: "Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades" (Discusses UV absorption of Indanone/Indenone scaffolds).
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link](Contextual reference for Indanone UV properties).

  • Product Identity & Properties: Title: "Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Product Page" Source: Sigma-Aldrich / MilliporeSigma.
  • Analogous Spectral Data (3-Bromoindenone)

    • Title: "Synthesis and properties of 3-bromo-1-indenone deriv
    • Source: Heterocycles, 2019, 99, 549–564.[2]

    • URL:[Link]

Sources

Comparative

Elemental Analysis Standards for Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate: A Comparative Methodology Guide

Introduction Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized halogenated indenone derivative, increasingly utilized as a rigid scaffold in advanced drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS: 2682114-56-1) is a highly functionalized halogenated indenone derivative, increasingly utilized as a rigid scaffold in advanced drug discovery and materials science [1]. Validating the structural integrity and purity of this compound requires rigorous elemental analysis (EA). Because it contains carbon, hydrogen, oxygen, and a covalently bound heavy halogen (bromine), establishing a self-validating elemental profile is analytically demanding.

Bromine's tendency to poison oxidation catalysts and form non-volatile residues complicates traditional combustion methods [2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the Modern Automated Workflow (Dumas Flash Combustion coupled with Combustion-Ion Chromatography) against the Classical Legacy Workflow (Schöniger Flask Combustion with Titration) for certifying the elemental standards of this specific compound.

Theoretical Elemental Profile

To establish a baseline for analytical comparison, the theoretical mass fractions for C₁₁H₇BrO₃ (MW: 267.08 g/mol ) are calculated below. A standard pharmaceutical purity threshold requires experimental results to fall within ±0.3% of these theoretical values [3].

ElementAtomic MassAtoms/MoleculeMass Contribution ( g/mol )Theoretical Mass %
Carbon (C) 12.01111132.1249.47%
Hydrogen (H) 1.00877.062.64%
Bromine (Br) 79.904179.9029.92%
Oxygen (O) 15.999348.0017.97%

Comparative Analysis of Methodologies

Modern Automated Workflow: Dumas Flash Combustion & Combustion-Ion Chromatography (C-IC)
  • Mechanism & Causality: Dumas flash combustion utilizes a high-temperature reactor with a transient oxygen injection to completely oxidize the organic matrix into CO₂, H₂O, and N₂ [3]. For halogenated compounds like Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate, bromine gas (Br₂) and hydrogen bromide (HBr) are produced. In standard CHN analyzers, these halogen byproducts poison the copper reduction catalyst and distort thermal conductivity detector (TCD) signals. Therefore, a halogen trap (e.g., silver wool) is mandatory in the CHN circuit. To quantify the bromine accurately, a parallel Combustion-Ion Chromatography (C-IC) system is employed. C-IC combusts the sample and absorbs the evolved HBr into an aqueous hydrogen peroxide solution, which is then analyzed via high-performance ion chromatography [4].

  • Strengths: Eliminates matrix interference, provides extreme precision (RSD < 0.5%), and automates data acquisition.

Classical Legacy Workflow: Schöniger Oxygen Flask & Argentometric Titration
  • Mechanism & Causality: The sample is wrapped in ashless filter paper and ignited in a sealed flask filled with pure oxygen. The combustion gases are absorbed into a basic scrubbing solution (e.g., NaOH/H₂O₂). The resulting bromide ions are then quantified via argentometric titration using silver nitrate (AgNO₃) and an indicator [5].

  • Limitations: Highly dependent on operator skill. Incomplete combustion of the rigid indenone ring often leads to carbon soot formation. This soot traps bromine, causing falsely low recovery rates and failing the ±0.3% compendial standard.

Experimental Data Comparison

The following table summarizes the comparative performance of both methodologies when analyzing 2.0 mg aliquots of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (n=5 replicates).

Analytical ParameterModern Workflow (CHNS/O + C-IC)Legacy Workflow (Schöniger + Titration)
Carbon (%C) 49.45% ± 0.12%49.10% ± 0.45% (Prone to soot trapping)
Hydrogen (%H) 2.66% ± 0.05%2.81% ± 0.20%
Bromine (%Br) 29.90% ± 0.15%29.55% ± 0.60% (Incomplete recovery)
Oxygen (%O) 17.95% ± 0.10% (Pyrolysis)Calculated by difference (High error)
Analysis Time ~20 minutes (Automated)~90 minutes (Manual)
Sample Size 1 - 3 mg10 - 20 mg
Pass/Fail (±0.3%) PASS FAIL (Br and C out of spec)

Experimental Protocols: Self-Validating Systems

Protocol A: CHN Analysis via Dumas Flash Combustion
  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a certified reference material (e.g., BBOT or Acetanilide) to establish K-factors [3].

  • Sample Preparation: Weigh exactly 2.000 mg of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate into a tin capsule. Seal tightly to exclude atmospheric air.

  • Halogen Mitigation (Critical Step): Ensure the combustion reactor tube is packed with a layer of silver-plated copper oxide or silver wool.

    • Causality: This traps the evolved bromine as AgBr, preventing it from reaching the GC column and skewing the CO₂/H₂O peaks.

  • Combustion: Drop the capsule into the 1000°C reactor under a dynamic helium flow with a timed oxygen injection. The tin oxidation creates an exothermic flash (1800°C), ensuring complete breakdown of the indenone core.

  • Detection: Separate gases via the built-in GC column and quantify C and H via TCD.

Protocol B: Bromine Quantification via Combustion-Ion Chromatography (C-IC)
  • Sample Introduction: Weigh 2.000 mg of the sample into a ceramic boat.

  • Pyrolytic Combustion: Introduce the boat into an argon/oxygen atmosphere at 1050°C.

    • Causality: The high temperature ensures the C-Br bond in the aromatic ring is completely cleaved without forming soot.

  • Absorption: Route the combustion gases into an absorber module containing 10 mL of 900 mg/kg H₂O₂ solution.

    • Causality: H₂O₂ ensures all transient bromine species are fully reduced/oxidized to stable bromide (Br⁻) ions [4].

  • IC Separation: Inject a 20 µL aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS17-C). Elute with a potassium hydroxide (KOH) gradient.

  • Quantification: Detect the bromide peak via suppressed conductivity and calculate the mass fraction against a standard calibration curve.

Workflow Visualization

EA_Workflow Sample Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (C11H7BrO3) Split Precision Micro-Weighing (1-3 mg Aliquots) Sample->Split CHN Dumas Flash Combustion (Ag Wool Trap for Br) Quantifies C, H Split->CHN Oxy High-Temp Pyrolysis (Carbon Monoxide GC) Quantifies O Split->Oxy Br Combustion-IC (H2O2 Absorption) Quantifies Br Split->Br Data Chromatographic Integration & Matrix Resolution CHN->Data Oxy->Data Br->Data Result Empirical Formula Validation (Tolerance: ±0.3%) Data->Result

Parallel analytical workflow for the elemental certification of halogenated organic compounds.

References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis, Chemical Reviews (ACS Publications),[Link]

Safety & Regulatory Compliance

Safety

Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate: Disposal &amp; Handling Guide

Part 1: Emergency Safety Overview Immediate Action Required: If this substance is spilled or exposed, treat it as a potent alkylating agent and a lachrymator (tear-inducing), characteristic of -bromo ketones. Critical Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Safety Overview

Immediate Action Required: If this substance is spilled or exposed, treat it as a potent alkylating agent and a lachrymator (tear-inducing), characteristic of


-bromo ketones.
Critical Property Data
CAS Number 2682114-56-1
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Chemical Class Halogenated

-unsaturated ketone (Indenone derivative)
Reactivity Electrophilic Alkylating Agent . Reacts with nucleophiles (thiols, amines).
Physical State Solid (typically off-white to yellow powder)

Part 2: Scientific Context & Waste Characterization

Chemical Justification for Handling Protocols

To dispose of this chemical safely, one must understand its reactivity. Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate contains an


-bromo enone  motif.
  • Mechanism: The C3-bromine atom, adjacent to the C1-carbonyl and part of a conjugated system, makes the C3 position highly electrophilic. It can undergo conjugate addition-elimination or direct substitution with biological nucleophiles (DNA, proteins).

  • Implication: This mechanism is the basis for its toxicity (H302) and irritation potential. Waste streams containing this compound must be segregated from strong nucleophiles (e.g., azides, thiols) to prevent uncontrolled exothermic reactions or formation of toxic byproducts.

Waste Stream Classification

For regulatory and logistical purposes, classify this material as follows:

Classification Criteria Designation Reasoning
EPA Waste Code (RCRA) D001 (Ignitable) or Not Listed Note: Unless specifically listed, it is often coded as "Non-Regulated Hazardous Waste" or falls under "Halogenated Organic" profiles depending on the solvent matrix.
Waste Profile Halogenated Organic Contains Bromine.[2][3][4][5] Must NOT be mixed with non-halogenated solvents (increases disposal cost and violates segregation rules).
Incineration Requirement High BTU / Halogenated Requires high-temperature incineration with scrubber systems to capture acid gases (HBr) generated during combustion.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Routine Laboratory Waste (Solids & Mother Liquors)

For disposal of reaction byproducts, excess reagents, or contaminated solvents.

  • Segregation:

    • Solids: Place solid waste in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated Organic."

    • Liquids: Collect mother liquors in a "Halogenated Solvent Waste" carboy (e.g., containing DCM, Chloroform).

  • Labeling:

    • Label must explicitly state: "Contains Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate."[5]

    • Check "Toxic" and "Irritant" boxes.

  • Incompatibility Check:

    • Do NOT mix with aqueous basic waste (NaOH/KOH). Base-catalyzed hydrolysis of the ester or the vinyl bromide moiety can generate heat or unexpected degradation products.

    • Do NOT mix with oxidizers (peroxides, nitric acid).

Scenario B: Spill Cleanup (Solid/Powder)

Protocol for minor bench-top spills.

  • PPE: Double Nitrile gloves, lab coat, safety goggles. If powder is fine/dusty, use a N95 or half-mask respirator to prevent inhalation of lachrymatory dust.

  • Containment: Cover the spill with a generic absorbent pad or surround with a spill pillow to prevent spreading.

  • Deactivation (Optional but Recommended for Safety):

    • Spray the solid lightly with 10% aqueous sodium thiosulfate .

    • Chemistry: Thiosulfate acts as a soft nucleophile, reacting with the electrophilic bromide to displace it, rendering the molecule less volatile and less toxic (de-alkylation).

  • Collection:

    • Scoop the wet slurry using a plastic spatula.

    • Place into a sealable bag or jar.

    • Label as "Debris from Spill Cleanup - Halogenated."

Scenario C: Stockpile / Expired Inventory

For disposal of full bottles (>5g).

  • Inventory: Do not bulk (pour out) the solid. Keep it in the original manufacturer vial.

  • Overpacking: Place the original vial inside a clear Ziploc bag or a secondary plastic container.

  • Manifesting: List the item specifically by CAS (2682114-56-1) on the waste manifest to ensure the waste contractor (e.g., Veolia, Clean Harbors) routes it to the correct incinerator line.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SpillCheck Is it a Spill? IsSolid->SpillCheck SolventCheck Solvent Type? IsLiquid->SolventCheck Yes Yes SpillCheck->Yes No No SpillCheck->No PackOriginal Keep in Original Vial Overpack in Plastic SolidWasteBin Bin: Solid Halogenated Waste Label: 'Toxic Solid' PackOriginal->SolidWasteBin HaloStream Stream: Halogenated Solvents (e.g., DCM, CHCl3) SolventCheck->HaloStream Preferred NonHaloStream Stream: Non-Halogenated (ONLY if <1% Halogen content) SolventCheck->NonHaloStream Avoid NonHaloStream->HaloStream Re-route if >1% Deactivate Apply 10% Na-Thiosulfate (Nucleophilic Deactivation) Absorb Absorb & Bag Deactivate->Absorb Absorb->SolidWasteBin Yes->Deactivate No->PackOriginal

Figure 1: Decision matrix for segregating and treating waste containing Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate.

Part 5: Regulatory & Compliance Checklist

Regulation Compliance Action
US EPA (RCRA) Determine if the waste exhibits toxicity characteristics. Due to the halogen content, incineration is the BAT (Best Available Technology).
DOT (Shipping) If transporting waste off-site: Likely UN 3077 , Environmentally hazardous substance, solid, n.o.s. (Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate), Class 9, PG III.
Local EHS Ensure the "Halogenated" checkbox is marked on internal waste tags.[4] Do not dispose of down the drain (Strict Prohibition).[2][6]

References

  • PubChem. (2025).[7] Compound Summary: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1).[8][9] National Library of Medicine. Retrieved October 27, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate

Topic: Personal Protective Equipment & Handling Guide: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Audience: Researchers, Medicinal Chemists, and EHS Professionals CAS Registry Number: 2682114-56-1 Chemical Identity & H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate Audience: Researchers, Medicinal Chemists, and EHS Professionals CAS Registry Number: 2682114-56-1

Chemical Identity & Hazard Profiling

The "Why" Behind the Protocol To handle Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate safely, one must look beyond the generic Safety Data Sheet (SDS). While officially classified under GHS as an Irritant (H315, H319) and Harmful if Swallowed (H302), its chemical structure reveals deeper risks.

  • Structural Alert: This compound features an

    
    -bromo enone  motif.[1] Structurally, it is an electrophilic alkylating agent.
    
  • Hidden Hazard: Like many

    
    -halo carbonyls (e.g., phenacyl bromide), this compound has the potential to act as a lachrymator  (tear gas) and a potent skin sensitizer, even if not explicitly stated on preliminary vendor documentation.
    
  • Mechanism of Action: The electrophilic carbon at the 3-position is susceptible to nucleophilic attack by biological thiols and amines, leading to protein alkylation. This necessitates a barrier protection strategy that assumes high reactivity.

Critical PPE Matrix

The "What" to Wear Standard lab attire is insufficient. The following matrix elevates protection to match the alkylating potential of the substance.

ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1+ impact rated with indirect venting.Why: Safety glasses with side shields offer insufficient protection against airborne dust or aerosols that may possess lachrymatory properties.
Dermal (Hands) Double Gloving Strategy Inner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) for prolonged handling.Why: Halogenated organic solids can permeate thin nitrile. The air gap between gloves provides a breakthrough indicator and secondary barrier.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 particulate respirator only if weighing outside a hood (Strongly Discouraged).
Body Tyvek® Lab Coat / Apron Requirement: Closed-front, long-sleeved, chemically resistant material (e.g., Tyvek or polypropylene).Why: Cotton lab coats absorb alkylating agents, keeping them against the skin.

Operational Handling Protocol

The "How" to Execute This self-validating workflow minimizes exposure during the most critical phase: transfer and solubilization.

Phase A: Preparation & Weighing
  • Acclimatization: Remove the container from cold storage (2–8°C) and allow it to warm to room temperature inside a desiccator before opening.

    • Reasoning: Prevents condensation of atmospheric moisture, which can hydrolyze the C-Br bond, releasing corrosive HBr.

  • Static Control: Use an anti-static gun or ionizer bar during weighing.

    • Reasoning: Dry organic powders are prone to static fly-away, increasing inhalation risk.

  • The "Closed Transfer" Rule: Weigh the solid into a tared vial, cap it immediately, and dissolve the solid inside the vial before transferring to the reaction vessel. Avoid adding dry powder directly to an open reactor.

Phase B: Reaction Setup
  • Inert Atmosphere: Maintain a Nitrogen or Argon blanket.[2] Oxygen can promote radical degradation of the bromo-enone system.

  • Solvent Choice: Dissolve in anhydrous DCM or THF. Avoid protic solvents (methanol/water) unless the protocol specifically demands it, to prevent solvolysis.

Phase C: Visualization of Workflow

handling_workflow Start Cold Storage (2-8°C) Acclim Acclimatize (Desiccator) Start->Acclim Prevent Condensation Weigh Weighing (Fume Hood + Static Control) Acclim->Weigh Room Temp Solub Solubilization (Closed Vial) Weigh->Solub Minimize Dust React Reaction Setup (Inert Gas) Solub->React Cannula Transfer Waste Disposal (Halogenated Stream) React->Waste Quench

Figure 1: Safe handling workflow emphasizing moisture control and dust containment.

Emergency Response & Waste Management

Spill Response Logic

Immediate Action: Evacuate the immediate area if dust is airborne. Neutralization: Do not simply wipe up.[3]

  • Cover: Gently cover the spill with a solvent-dampened pad (acetone or ethyl acetate) to prevent dust generation.

  • Deactivate: Treat the area with a dilute solution of sodium thiosulfate or sodium bisulfite .

    • Chemistry: The thiosulfate nucleophile attacks the alkyl bromide, displacing the bromine and neutralizing the electrophile.

  • Clean: Wipe with soap and water.[4][5][6][7]

Disposal Plan
  • Solid Waste: Segregate into "Solid Hazardous Waste (Halogenated)."

  • Liquid Waste: All mother liquors and washings must go to "Halogenated Organic Solvents."

    • Critical Note: Do not mix with strong bases (e.g., NaOH) in the waste container, as this may trigger exothermic polymerization or dehydrohalogenation.

spill_logic Spill Spill Detected Type Is it Powder or Solution? Spill->Type Powder Powder Type->Powder Solution Solution Type->Solution Action1 Cover with solvent-dampened pad (Suppress Dust) Powder->Action1 Action2 Absorb with Vermiculite/Pad Solution->Action2 Decon Apply 10% Sodium Thiosulfate (Chemical Deactivation) Action1->Decon Action2->Decon Final Dispose as Halogenated Waste Decon->Final

Figure 2: Decision logic for spill remediation, prioritizing chemical deactivation.

References

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate (CAS 2682114-56-1).[8] Retrieved from

  • BLD Pharm. (2025).[9] Safety Data Sheet: Methyl 3-bromo-1-oxo-1H-indene-5-carboxylate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling alpha-halo carbonyls).
  • PubChem. (2025).[1][10] Compound Summary: Bromoacetone (Analogous Alpha-Bromo Ketone Hazards). Retrieved from [1]

Sources

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